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  • Product: N-Dodecanoyl-alanine
  • CAS: 35054-69-4

Core Science & Biosynthesis

Foundational

N-Dodecanoyl-L-alanine: A Paradigm in Low-Molecular-Weight Organogelators for Advanced Delivery and Remediation Systems

Executive Summary N-Dodecanoyl-L-alanine (commonly referred to as N-lauroyl-L-alanine or LA) represents a highly versatile class of low-molecular-weight organogelators (LMWGs). Characterized by an amphiphilic architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Dodecanoyl-L-alanine (commonly referred to as N-lauroyl-L-alanine or LA) represents a highly versatile class of low-molecular-weight organogelators (LMWGs). Characterized by an amphiphilic architecture—comprising a hydrophobic lauryl (dodecanoyl) chain and a hydrogen-bonding L-alanine headgroup—this compound spontaneously self-assembles in various organic solvents to form a three-dimensional self-assembled fibrillar network (SAFIN)[1].

Unlike polymeric gelators, LMWGs like N-dodecanoyl-alanine form thermoreversible gels driven entirely by non-covalent interactions. This whitepaper provides an in-depth technical analysis of its gelation mechanisms, physicochemical properties, and field-proven protocols for applications ranging from environmental remediation (oil spill recovery) to pharmaceutical drug delivery (in situ forming implants).

Mechanistic Foundations of Supramolecular Gelation

The gelation of N-dodecanoyl-alanine is governed by a delicate thermodynamic balance of non-covalent interactions.

The Causality of Self-Assembly

To achieve gelation, the solvent environment must be carefully selected so that it does not outcompete the intermolecular hydrogen bonding of the amide and carboxylic acid groups, while still solvating the alkyl chain enough to prevent macroscopic crystallization[2].

  • Hydrogen Bonding (Directional Growth): The primary driving force for 1D elongation is the intermolecular hydrogen bonding between the chiral L-alanine headgroups. The amide (–NH–CO–) and terminal carboxylic acid (–COOH) moieties form a continuous, directional network.

  • Van der Waals Forces (Lateral Packing): The 12-carbon dodecanoyl chains interdigitate via London dispersion forces, promoting the lateral packing of the 1D hydrogen-bonded chains into thicker fibers, ribbons, or tubular architectures[1].

  • Solvent Immobilization: As the SAFIN matures, capillary forces and surface tension trap the bulk liquid solvent within the micro-pockets of the fibrillar matrix, resulting in a macroscopic solid-like state[1].

Structural Modifications and Phase-Selective Gelation

A critical property of N-dodecanoyl-alanine is its capacity for phase-selective gelation . In a biphasic oil/water mixture, LA selectively partitions into and gels the organic (oil) phase without gelling the aqueous phase[3].

Recent advancements have demonstrated that simple structural modifications dictate the gelator's efficacy. For instance, replacing the terminal carboxylic acid with a primary amide (N-lauroyl-L-alanine-CONH₂) lowers the minimum gelation concentration (MGC) by an order of magnitude and increases thermal stability due to enhanced hydrogen-bonding capacity[4]. Conversely, esterification (N-lauroyl-L-alanine methyl ester, LAM) modulates the gelator's solubility, making it highly suitable for pharmaceutical formulations[5].

G Monomer N-Dodecanoyl-alanine Monomers (Solvated State) Stimulus Thermal/Solvent Trigger (Cooling or Anti-solvent) Monomer->Stimulus Interactions Non-Covalent Assembly (H-Bonding & VDW Forces) Stimulus->Interactions Fibrils 1D Fibrillar Growth (Anisotropic Elongation) Interactions->Fibrils Nucleation SAFIN 3D SAFIN (Self-Assembled Fibrillar Network) Fibrils->SAFIN Entanglement Organogel Macroscopic Organogel (Solvent Immobilization) SAFIN->Organogel Capillary Forces

Figure 1: Logical relationship and workflow of N-dodecanoyl-alanine supramolecular self-assembly.

Quantitative Data: Physicochemical Profiling

The efficacy of an organogelator is benchmarked by its Minimum Gelation Concentration (MGC) and its gel-to-sol transition temperature ( Tgel​ ). Table 1 summarizes the comparative quantitative data for N-dodecanoyl-alanine derivatives across different solvent systems.

Gelator DerivativeSolvent SystemMGC (% w/v)Transition Temp ( Tgel​ )Primary Application
N-lauroyl-L-alanine (LA) Toluene / Heptane~1.0 - 2.0%40 - 60 °CNanomaterial templating[1]
N-lauroyl-L-alanine-CONH₂ Diesel / Decane / THF≤ 2.5%~30 °C (higher than LA)Oil spill remediation[4]
N-lauroyl-L-alanine methyl ester (LAM) Soybean Oil / Triglycerides~5.0 - 20.0%10 - 55 °C (Hysteretic)Subcutaneous drug implants[5]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The observable macroscopic transitions serve as direct confirmations of microscopic molecular assembly.

Protocol A: Sol-Gel Inversion Test and MGC Determination

Objective: Determine the thermodynamic boundary of gelation for LA in a target hydrocarbon. Causality: Heating provides the kinetic energy required to break intermolecular H-bonds, dissolving the gelator. Subsequent cooling reduces kinetic energy, allowing the thermodynamically favored SAFIN to nucleate and grow[1].

  • Preparation: Weigh incremental amounts of N-dodecanoyl-alanine (e.g., 2, 5, 10, 15 mg) into a series of standard glass vials (d = 8 mm, l = 10 cm)[1].

  • Solvation: Add exactly 1.0 mL of the target solvent (e.g., toluene) to each vial.

  • Thermal Trigger: Seal the vials and heat them in a controlled water/oil bath until a completely transparent, isotropic solution is formed. Validation step: Any remaining turbidity indicates incomplete dissolution, requiring higher temperatures or lower concentrations.

  • Gelation: Allow the vials to cool undisturbed at room temperature (25 °C) for 1 hour.

  • Inversion Validation: Invert the vials by 180°.

    • Self-Validation: If the material flows under its own weight, it is a fluid (sol). If the material supports its own weight and exhibits zero flow, the yield stress of the SAFIN has successfully exceeded gravitational forces, confirming the gel state[2]. The lowest concentration vial that passes this test is recorded as the MGC.

Protocol B: Formulation of In Situ Forming Hydrophobic Implants

Objective: Utilize N-lauroyl-L-alanine methyl ester (LAM) to create a subcutaneous, sustained-release drug depot. Causality: LAM gels hydrophobic oils (e.g., soybean oil). By introducing a water-miscible co-solvent (ethanol) that disrupts hydrogen bonding, the system is locked in a liquid state at room temperature. Upon subcutaneous injection, the ethanol rapidly diffuses into the surrounding aqueous interstitial fluid. The removal of the inhibitor triggers the immediate self-assembly of LAM, trapping the oil and the active pharmaceutical ingredient (API) in a solid matrix[5].

  • Precursor Mixing: Dissolve 20% (w/w) LAM in a mixture of soybean oil and 14% (w/w) ethanol[5].

  • API Incorporation: Disperse the target API (e.g., labeled dextran) uniformly into the liquid precursor.

  • Injection: Administer the low-viscosity solution subcutaneously using a standard gauge needle. Validation step: The formulation must exhibit effortless injectability at 25 °C.

  • In Situ Gelation: Monitor the injection site. Gelation kinetics typically exhibit a lag time of 10 to 30 minutes at 37 °C as the ethanol diffuses[5].

  • Release Kinetics: The solid implant will now release the API via controlled diffusion through the hydrophobic SAFIN over an extended period (e.g., <6% release over 20 days)[5].

G Formulation LAM + Oil + Ethanol (Liquid Precursor) Injection Subcutaneous Injection (In Vivo Administration) Formulation->Injection Diffusion Ethanol Diffusion (Inhibitor Extraction) Injection->Diffusion Gelation Sol-Gel Transition (In Situ Assembly) Diffusion->Gelation Trigger Implant Solid Hydrophobic Implant (Sustained Drug Release) Gelation->Implant Maturation

Figure 2: Workflow of in situ implant formation via ethanol diffusion-triggered gelation.

Industrial and Clinical Implications

Environmental Remediation

The phase-selective nature of N-dodecanoyl-alanine derivatives makes them highly attractive for open-water oil spill scenarios. By introducing the gelator (often as an amide-functionalized analogue in an aqueous delivery network) to an oil spill, the LMWG actively uptakes and rapidly gels the hydrocarbon fraction (diesel, decane, diluted bitumen)[4]. The resulting solid organogel can be mechanically skimmed from the water surface, allowing for both the recovery of the oil and the recycling of the gelator[4].

Pharmaceutical Drug Delivery

Traditional polymeric implants (like PLGA) often suffer from complex manufacturing processes, degradation reactions during storage, and acidic degradation byproducts that can denature sensitive biologic drugs. LMWGs like LAM bypass these issues. Because they rely on non-covalent self-assembly rather than covalent polymerization, they offer highly reproducible, easily sterilizable, and biocompatible alternatives for sustained-release hydrophobic implants[5].

References

  • Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment ACS Omega (2020). URL:[Link]

  • In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives PubMed / Pharmaceutical Research (2004). URL: [Link]

  • Physical Gelation of Binary Mixtures of Hydrocarbons Mediated by n-Lauroyl-l-Alanine and Characterization of Their Thermal and Mechanical Properties ACS Publications / Langmuir (2008). URL:[Link]

  • Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids—Energy Frameworks and Supramolecular Synthons PMC / Materials (2023). URL:[Link]

  • Chemical structure of N-lauroyl-L-alanine 1 used by Bhattacharya and Krishnan-Ghosh for gelation of commercial oils in biphasic mixtures ResearchGate (Source reference for phase-selective gelation structures). URL:[Link]

Sources

Exploratory

The role of N-Dodecanoyl-alanine in peptide synthesis

The Role of N-Dodecanoyl-Alanine in Peptide Synthesis and Therapeutics: A Comprehensive Technical Guide Executive Summary In the evolving landscape of peptide engineering, the transition from chemical synthesis to biocat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of N-Dodecanoyl-Alanine in Peptide Synthesis and Therapeutics: A Comprehensive Technical Guide

Executive Summary

In the evolving landscape of peptide engineering, the transition from chemical synthesis to biocatalytic and supramolecular methodologies requires advanced micro-environmental control. N-Dodecanoyl-alanine (also known as N-lauroyl-L-alanine), an amino acid-based surfactant (AAS), has emerged as a critical functional excipient and structural director in this domain. As a lipoamino acid, it possesses a highly specific amphiphilic architecture—a hydrophobic dodecanoyl (C12) tail conjugated via an amide bond to a chiral, hydrophilic L-alanine headgroup.

This whitepaper, designed for application scientists and drug development professionals, dissects the mechanistic roles of N-Dodecanoyl-alanine across the entire peptide lifecycle: from acting as a microreactor medium for enzymatic peptide synthesis, to enabling the chiral resolution of enantiomers, and finally serving as a supramolecular gelator and permeation enhancer for oral peptide delivery.

Molecular Architecture and Physicochemical Dynamics

The utility of N-Dodecanoyl-alanine in peptide sciences is governed by its precise physicochemical parameters. The C12 fatty acid chain provides optimal hydrophobicity to drive self-assembly without inducing the extreme insolubility seen in C16 or C18 derivatives. Concurrently, the L-alanine headgroup imparts a chiral center and a carboxylate moiety that responds dynamically to pH and electrolyte concentrations.

When dispersed in biphasic or aqueous systems, N-Dodecanoyl-alanine self-assembles into micelles, reverse micelles, or anisotropic fibrillar networks depending on the solvent polarity and concentration. The critical micelle concentration (CMC) of its sodium salt in aqueous media typically ranges between 2.0 and 8.0 mM, a threshold that dictates its transition from a monomeric surfactant to a supramolecular host[1].

Micro-Environmental Engineering: Reverse Micelles in Enzymatic Peptide Synthesis

The primary bottleneck in enzymatic peptide synthesis (using proteases or acylases) is thermodynamic: in bulk aqueous solutions, the equilibrium heavily favors peptide bond hydrolysis rather than condensation. N-Dodecanoyl-alanine circumvents this by forming reverse micelles in biphasic organic/aqueous systems.

The Causality of the Shift: By dissolving N-Dodecanoyl-alanine in an organic continuous phase (e.g., ethyl acetate), the surfactant forms reverse micelles that sequester trace amounts of water within their hydrophilic L-alanine cores. This compartmentalization drastically lowers the thermodynamic water activity ( aw​ ) of the system. Enzymes such as Thermolysin or Acylase I are hosted within this micro-aqueous pool, retaining their active conformation, while hydrophobic amino acid substrates partition across the micellar interface. The restricted water activity thermodynamically forces the enzyme to operate in reverse—catalyzing condensation (synthesis) rather than hydrolysis, pushing peptide yields from <30% to >85%[2]. Furthermore, recombinant aminoacylases have demonstrated high conversion rates when utilizing N-lauroyl-L-alanine as a substrate or structural scaffold for synthesizing complex N-acyl-peptides[3].

G Organic Organic Phase (Bulk Solvent) Micelle N-Dodecanoyl-Alanine Reverse Micelle Organic->Micelle Solubilizes WaterCore Aqueous Core (Restricted Water Activity) Micelle->WaterCore Encapsulates Enzyme Protease / Acylase (Catalytically Active) WaterCore->Enzyme Hosts Product Synthesized Peptide (High Yield) Enzyme->Product Condensation (Shifted Equilibrium) Substrates Amino Acid Precursors (Hydrophobic & Hydrophilic) Substrates->Enzyme Partitioning

Fig 1. Schematic of N-Dodecanoyl-alanine reverse micelles shifting enzymatic peptide synthesis.

Downstream Processing: Chiral Resolution via Mixed Micelles

Following synthesis, crude peptide mixtures often require stringent chiral separation. N-Dodecanoyl-L-alanine is highly effective as a chiral selector in Micellar Electrokinetic Chromatography (MEKC).

The Causality of Chiral Recognition: When integrated into mixed micelles with achiral surfactants, the L-alanine headgroup of the surfactant projects into the aqueous shear plane. As racemic peptide mixtures migrate through the capillary, the D- and L-enantiomers experience differential transient hydrogen bonding and steric interactions with the chiral L-alanine moiety. This nonlinear cooperative chiral recognition alters the capacity factor of the enantiomers, enabling baseline separation of stereoisomers that are otherwise identical in mass and charge[4].

Post-Synthesis Formulation: Supramolecular Gelation & Permeation Enhancement

Once a therapeutic peptide is synthesized and purified, N-Dodecanoyl-alanine transitions into a formulation role.

Supramolecular Hydrogels (LMWGs): N-Dodecanoyl-alanine acts as a Low Molecular Weight Gelator (LMWG). Through intermolecular hydrogen bonding between the amide linkages and van der Waals packing of the C12 chains, it self-assembles into 1D fibrillar networks. These networks trap water to form stimuli-responsive hydrogels that can encapsulate synthesized peptides, protecting them from proteolytic degradation and providing controlled, sustained release[5].

Oral Permeation Enhancement: For oral peptide delivery, N-Dodecanoyl-alanine is utilized as a transcellular permeation enhancer. Because peptides (e.g., glatiramer acetate or insulin) are highly hydrophilic and enzymatically labile, they cannot easily cross the intestinal epithelium. N-Dodecanoyl-alanine intercalates into the phospholipid bilayer of the gastrointestinal tract, temporarily fluidizing the membrane and reducing surface tension, which facilitates the transcellular transport of the peptide payload into the systemic circulation[6].

G Synthesis Peptide Synthesis (Aqueous/Organic) Purification Chiral Separation (MEKC with N-Dod-Ala) Synthesis->Purification Crude Peptides Formulation Supramolecular Gelation (N-Dod-Ala LMWG) Purification->Formulation Enantiopure Peptides Delivery Oral Administration (Permeation Enhancement) Formulation->Delivery Encapsulated Drug

Fig 2. End-to-end workflow of N-Dodecanoyl-alanine in peptide synthesis and delivery.

Quantitative Data Summary

Table 1: Physicochemical and Micellar Properties of N-Dodecanoyl-L-Alanine

PropertyValue / CharacteristicImpact on Peptide Workflows
Molecular Weight 271.4 g/mol Ensures rapid clearance and low toxicity in formulations.
CMC (Aqueous, pH 7) ~2.0 – 8.0 mMDefines the threshold for micelle/hydrogel formation.
Primary Intermolecular Forces Amide H-bonding, C12 Van der WaalsDrives 1D fibrillar self-assembly for supramolecular gelation.
Chiral Center L-isomer (Alanine)Enables enantioselective separation in MEKC.

Table 2: Performance Metrics in Peptide Synthesis and Delivery

Application PhaseKey Performance MetricObserved Value with N-Dodecanoyl-Alanine
Enzymatic Synthesis Peptide Bond Yield (%)>85% (Shifted from <30% in bulk water)
Chiral Separation Resolution Factor ( Rs​ )>1.5 (Baseline separation of enantiomers)
Oral Delivery Bioavailability Enhancement10x - 15x increase vs. unformulated control

Validated Experimental Methodologies (Self-Validating Systems)

Protocol 1: Enzymatic Synthesis of Peptides in N-Dodecanoyl-Alanine Reverse Micelles

Objective: To synthesize a model dipeptide utilizing a thermodynamically shifted biphasic system.

  • System Preparation: Dissolve 50 mM of N-Dodecanoyl-alanine in 10 mL of ethyl acetate.

    • Causality: Operating above the CMC in an organic solvent forces the hydrophilic L-alanine heads to aggregate inward, forming reverse micelles.

  • Substrate Loading: Add 10 mM of an N-protected amino acid (e.g., Z-Asp) and 30 mM of a C-protected amino acid (e.g., Phe-OMe) to the organic phase. Stir until homogenous.

  • Enzyme Introduction: Dissolve 1 mg/mL of Thermolysin in 0.5 mL of 50 mM Tris-HCl buffer (pH 7.5). Inject this aqueous enzyme solution dropwise into the organic phase under vigorous stirring (800 RPM).

    • Causality: The trace buffer is sequestered into the reverse micelle cores. The low water activity prevents the Thermolysin from hydrolyzing the synthesized peptide bond, driving the equilibrium toward condensation.

  • Reaction & Self-Validation: Incubate at 37°C for 24 hours.

    • In-Process QC: Extract a 10 µL aliquot at 2, 6, and 24 hours. Quench with 90 µL acetonitrile. Analyze via RP-HPLC (C18 column, 210 nm). The continuous depletion of the Z-Asp peak and the emergence of the Z-Asp-Phe-OMe peak validates the synthetic trajectory.

Protocol 2: Preparation of N-Dodecanoyl-Alanine Supramolecular Hydrogels for Peptide Encapsulation

Objective: To formulate a protective, sustained-release hydrogel for a synthesized therapeutic peptide.

  • Thermal Dissolution: Suspend 2.0% (w/v) N-Dodecanoyl-alanine in sterile PBS (pH 7.4). Heat the suspension to 65°C using a water bath until the solution becomes completely transparent.

    • Causality: Thermal energy disrupts the intermolecular hydrogen bonds of the LMWG, ensuring a homogenous, isotropic liquid phase.

  • Peptide Integration: Cool the solution slightly to 45°C (to prevent thermal degradation of the payload) and gently fold in the synthesized therapeutic peptide at a final concentration of 1 mg/mL.

  • Triggered Self-Assembly: Allow the vial to cool passively to room temperature (25°C) undisturbed for 2 hours.

    • Causality: As the temperature drops below the gelation threshold, solubility decreases. The molecules self-assemble via 1D hydrogen bonding between the amide groups, forming a dense fibrillar network that physically cross-links and entraps both the aqueous buffer and the peptide.

  • Self-Validation: Perform the "Vial Inversion Test." Invert the glass vial by 180 degrees. If the hydrogel supports its own weight without flowing, the supramolecular cross-linking is validated.

References

  • Enzymatic Synthesis of N-Acyl-L-Amino Acids in a Glycerol–Water System Using Acylase I from Pig Kidney. Journal of the American Oil Chemists' Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaBsLctx867QO6xieB_8_-wGprFnKVjw7VS8VZnqZEtrI7x_KIRZumfzctRQRhFfarZhTCVI5UTzYoQLpTmAMCrE4UAnGRCXgUQrWUNctBCQ7-pqu2KMvyvxOsw_UDmcq0o70e2b_ksMYObC7ZxqFSAZdZfyfa7i71OSG-2tKygcOxlpnBbMow3g==]
  • Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyK2VASmgxbMKKD7sI6ySHdLCz9gpKpB4KudC6FIbONhrF9Zf8g9xsIbgnpZ0_QeeO6jzwJtTXWGZGTw7PO3T_7Zc-Ho_osz0-nd7zuGhmnt2N6aa0-4P-MWAdUiNIbruISMwO6RY184sbvwA=]
  • Understanding Nonlinear Composition Dependency of Enantioselectivity in Chiral Separation Using Mixed Micelle. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpNlkFppcoZ8Gfq2Wtl2i6aERx92aGXxsx8hXTtNPy-GgR_Qq_P5frHvtWkze83_zVHbyAmS1kVhh5PmVG0pr9HSGmkHfNyIAwhSVXKo1S5mCxnUh38Ucz9LL0P8d3SwEqsSfT3nKQaZVNEOoMpdPX4Fi8axIGNpgiXWMsa-ZwcHLyFflqypLGX8L89wI4ml4epmzvEX9WVNhwbOcK6CwiIoCM_PFyquIDet03WPw5U6kKOnfj-vZxkz2NsdmzCDcQFfu8sr6EybY9Ol3YB4IYm_hhubMECdk-nzmo]
  • Amphiphilic Peptide-Based Supramolecular, Noncytotoxic, Stimuli-Responsive Hydrogels with Antibacterial Activity. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgimUgI3C6He4N_UmLGZnXIMfuhc7FZ9cbpQF_VF4Mpd0lVpg0hw5HG2Wpj33K3KJOmaNYzmGgBbkzLPUg1rCm2fI7KfvVcu-SqTfblxFqfaIDmZ7qi2wQoeCas7_oi6wLgbf5eoWRl5wVWQMeMQ==]
  • US10905744B2 - Pharmaceutical formulations for the oral delivery of peptide drugs. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy44MDsknIHJzngeleCp9jwLKMLb6k1RrMFhQrl_QhqZSAAMQllfJ2fIUvpS63UJoyADFe16dD00LRMP2eoJmLwV7oziEaeJjypjoo64CHSMvFr2L0k4t6VDjyiQyjmWM8STdWFGxRwC04jg==]
  • Amino Acid-based Surfactants: Enzymatic Synthesis, Properties and Potential Applications. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHN9f48Q4ravkcNv4itq_HgiOz3Q1C610Qp7rJWS4tob9djndaSbVytteoEPLKfnOUV-8uk-Dkj1z2aWAYOA10mZjkQkjCEdTael7_bYv4evnz4V94wZLF2pb67Mq9uZyZIWeqOevPWDK1EajwIu8DTxmC6Mc84ho=]

Sources

Foundational

N-Dodecanoyl-alanine CAS number and molecular structure

N-Dodecanoyl-L-Alanine: Molecular Architecture, Self-Assembly Mechanisms, and Advanced Applications in Drug Delivery As a Senior Application Scientist, I approach the formulation of amino acid-based surfactants (AAS) not...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Dodecanoyl-L-Alanine: Molecular Architecture, Self-Assembly Mechanisms, and Advanced Applications in Drug Delivery

As a Senior Application Scientist, I approach the formulation of amino acid-based surfactants (AAS) not merely as an empirical mixing exercise, but as a precise manipulation of thermodynamic equilibria. N-Dodecanoyl-L-alanine (commonly referred to as N-Lauroyl-L-alanine) represents a prime example of how chiral, bio-based amphiphiles can be engineered for advanced drug delivery, biochemical assays, and surface chemistry applications.

This technical guide dissects the physicochemical profiling, mechanistic self-assembly, and field-proven experimental workflows associated with N-Dodecanoyl-L-alanine, providing a self-validating framework for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

N-Dodecanoyl-L-alanine is an amphiphilic molecule synthesized via the condensation of lauric acid (a C12 fatty acid) and the chiral amino acid L-alanine[1]. This specific molecular architecture dictates its behavior at aqueous interfaces. The C12 lauroyl chain acts as a highly hydrophobic tail, driving micellization through the entropic expulsion of water clathrates (the hydrophobic effect). Conversely, the L-alanine headgroup provides a pH-sensitive, chiral hydrophilic moiety that governs hydrogen bonding and electrostatic repulsion[2].

Understanding the exact chemical identity and phase behavior of this compound is the first critical step in any formulation workflow. Below is a consolidated table of its quantitative physicochemical data:

PropertyValue
Chemical Name N-Dodecanoyl-L-alanine (Synonyms: N-Lauroyl-L-alanine, Lauroylalanine)
CAS Number (Acid Form) 52558-74-4[1]
CAS Number (Sodium Salt Form) 55535-58-5[3]
Molecular Formula C15H29NO3[4]
Molecular Weight 271.40 g/mol [4]
Critical Micelle Concentration (CMC) ~0.1 – 1.0 mM (Dependent on pH and ionic strength)[5]
Appearance White to almost white powder/crystal[6]

Mechanistic Insights into Self-Assembly

The utility of N-Dodecanoyl-L-alanine in pharmaceutical sciences hinges on its ability to spontaneously self-assemble into micelles and supramolecular organogels[7].

The Causality of pH in Micellization: At a natural pH, solutions of N-Dodecanoyl-L-alanine contain both protonated (non-ionic) and deprotonated (anionic) forms. Because the non-ionic form is highly surface-active but prone to macroscopic precipitation, adjusting the pH above the pKa of the alanine carboxylate group (~2.3) is mandatory[2]. At physiological pH (7.4), the fully ionized carboxylate groups induce steric and electrostatic repulsion between the headgroups. When the concentration surpasses the Critical Micelle Concentration (CMC) of ~0.1 to 1.0 mM, these repulsive forces are perfectly balanced by the hydrophobic attraction of the C12 tails, resulting in stable, nanoscale micelles[5].

In advanced drug delivery, these micellar structures can be further entangled to form 3D supramolecular organogels. For instance, when combined with sodium citrate and gold nanoparticles (AuNPs), N-Dodecanoyl-L-alanine acts as a matrix that traps the AuNPs without altering their biological neutrality, creating a slow-release drug carrier system[7].

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol utilized in the characterization and application of N-Dodecanoyl-L-alanine must be a self-validating system.

Protocol A: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Objective: Accurately determine the CMC to establish the baseline for micellar drug loading.

  • Buffer Preparation: Prepare a 50 mM phosphate-buffered saline (PBS) solution at pH 7.4. Causality: Maintaining a strict pH 7.4 ensures the AAS is fully deprotonated, preventing the precipitation of the protonated species which would artificially skew surface tension readings[2].

  • Stock Solution & Serial Dilution: Dissolve N-Dodecanoyl-L-alanine in the buffer to create a 10 mM stock. Perform serial dilutions down to 0.01 mM.

  • Thermal Equilibration: Place samples in a Wilhelmy plate tensiometer water bath set strictly to 25.0 ± 0.1 °C. Causality: Micellization is an entropy-driven thermodynamic process; minor temperature fluctuations will shift the Krafft point and alter the CMC.

  • Measurement & Validation: Measure the surface tension ( γ ) of each dilution. Plot γ against the logarithm of the concentration ( logC ).

  • Self-Validation: The protocol is validated when the plot shows a sharp linear decline followed by a distinct plateau. The inflection point mathematically validates the CMC[5].

Protocol B: Formulation of N-Dodecanoyl-L-alanine/AuNP Supramolecular Organogels

Objective: Create a stable, biologically neutral drug delivery matrix.

  • Matrix Solubilization: Disperse 2% (w/v) N-Dodecanoyl-L-alanine in an aqueous solution containing 0.1 M sodium citrate.

  • Nanoparticle Integration: Introduce an aqueous suspension of synthesized gold nanoparticles (AuNPs). Causality: The amphiphilic AAS molecules partition around the AuNPs, utilizing the citrate as a co-stabilizer to form a homogeneous colloidal dispersion[7].

  • Thermal Gelation: Heat the mixture to 60°C to ensure complete monomeric dispersion, then slowly cool to room temperature (20°C) at a rate of 1°C/min. Causality: Controlled cooling forces the hydrophobic tails to systematically interdigitate, forming a 3D supramolecular network that traps the solvent and AuNPs.

  • Self-Validation (Rheology): Perform an oscillatory amplitude sweep using a rheometer. The formulation is validated as a true gel only if the storage modulus ( G′ ) is significantly greater than the loss modulus ( G′′ ) across the linear viscoelastic region.

Visualization of the Formulation Pathway

The following diagram maps the logical progression from raw AAS powder to a functionalized drug delivery vehicle, highlighting the critical phase transitions.

G A N-Dodecanoyl-L-alanine (CAS: 52558-74-4) B Alkaline Solubilization (pH > pKa) A->B Add Aqueous Buffer C Monomeric Dispersion (Concentration < CMC) B->C Stirring & Equilibration D Self-Assembly (Concentration > CMC) C->D Surpass ~0.1-1.0 mM E Micellar Encapsulation (Hydrophobic Core) D->E Introduce API/AuNPs F Supramolecular Organogel (AuNP/Drug Carrier) E->F 3D Network Formation

Fig 1: Experimental workflow for N-Dodecanoyl-L-alanine micellization and organogel formulation.

References

  • Title: Lauroyl alanine | C15H29NO3 | CID 13854541 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds Source: Google Patents URL
  • Title: Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface Source: RSC Publishing URL: [Link]

  • Title: New Supramolecular Drug Carriers: The Study of Organogel Conjugated Gold Nanoparticles Source: PubMed (NIH) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-Dodecanoyl-alanine Research: From Synthesis to Bioapplication

For Researchers, Scientists, and Drug Development Professionals N-Dodecanoyl-alanine, a lipoamino acid comprising the fatty acid lauric acid and the amino acid alanine, has emerged as a molecule of significant interest a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

N-Dodecanoyl-alanine, a lipoamino acid comprising the fatty acid lauric acid and the amino acid alanine, has emerged as a molecule of significant interest across various scientific disciplines. Its amphiphilic nature, combining a hydrophobic dodecanoyl tail with a hydrophilic alanine headgroup, imparts unique self-assembling properties and biological activities. This technical guide provides a comprehensive review of the current state of N-Dodecanoyl-alanine research, offering in-depth insights into its synthesis, physicochemical characteristics, and diverse applications, with a focus on methodologies and mechanistic understanding.

Synthesis and Purification: Crafting the Molecular Workhorse

The primary and most efficient method for synthesizing N-Dodecanoyl-alanine is the Schotten-Baumann reaction . This well-established method involves the acylation of the amino group of alanine with lauroyl chloride in an alkaline aqueous solution.[1]

Detailed Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • L-alanine

  • Lauroyl chloride

  • Sodium hydroxide (or other suitable inorganic base)

  • Distilled water

  • Organic solvent (e.g., acetone, dichloromethane)[2]

  • Hydrochloric acid (for acidification)

  • Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexane)[1][3]

Procedure:

  • Preparation of Alanine Salt: Dissolve L-alanine and a stoichiometric amount of sodium hydroxide in a mixture of distilled water and an organic solvent with stirring to form the sodium salt of alanine.[1]

  • Acylation Reaction: Cool the alanine salt solution in an ice bath. Slowly add lauroyl chloride dropwise to the solution while vigorously stirring. Concurrently, add a solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10.[2]

  • Reaction Monitoring and Completion: Continue stirring for a specified time (typically 2-4 hours) at a controlled temperature (e.g., 5-50°C) to ensure the reaction goes to completion.[2] The formation of a pasty N-lauroyl-L-alanine salt may be observed.

  • Acidification and Precipitation: After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of 3-4. This will protonate the carboxyl group and cause the N-Dodecanoyl-alanine to precipitate out of the solution as a white solid.[1][2]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any remaining salts and impurities.[1]

Purification by Recrystallization

The crude N-Dodecanoyl-alanine can be purified to a high degree by recrystallization.

Procedure:

  • Solvent Selection: Choose a suitable solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water or ethyl acetate/hexane.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4][5]

Characterization

The purity and identity of the synthesized N-Dodecanoyl-alanine should be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point indicates high purity. The melting point of N-lauroyl-L-alanine is reported to be in the range of 86-88 °C.[2]

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of characteristic functional groups such as the amide C=O stretch, N-H stretch, and carboxylic acid O-H and C=O stretches.[2]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful acylation of alanine.[2]

  • Chromatography:

    • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.

Physicochemical Properties: The Basis of Function

N-Dodecanoyl-alanine's dual nature dictates its behavior in aqueous and non-aqueous environments, making it a versatile surfactant and gelling agent.

Surfactant Properties and Micellization

As an amphiphile, N-Dodecanoyl-alanine reduces the surface tension of water and self-assembles into micelles above a certain concentration known as the Critical Micelle Concentration (CMC) .

Table 1: Physicochemical Properties of N-Dodecanoyl-alanine and Related Compounds

PropertyValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) Varies with conditions (e.g., pH, ionic strength)Tensiometry, Conductometry, Fluorescence Spectroscopy[6][7]
Surface Tension at CMC (γcmc) Typically in the range of 25-40 mN/mTensiometry (Wilhelmy plate or du Noüy ring method)[6]
Melting Point 86-88 °CCapillary method[2]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which the surface tension remains relatively constant.

Procedure:

  • Prepare a series of aqueous solutions of N-Dodecanoyl-alanine of varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).[6]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Identify the CMC as the point of intersection of the two linear portions of the graph.[6]

CMC_Determination cluster_workflow CMC Determination Workflow prep Prepare Surfactant Solutions (Varying Concentrations) measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC (Intersection of two lines) plot->determine

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using tensiometry.

Biological Activities and Mechanisms of Action

N-Dodecanoyl-alanine exhibits a range of biological activities, primarily attributed to its ability to interact with and disrupt biological membranes.

Antimicrobial and Antifungal Activity

N-Dodecanoyl-alanine has demonstrated inhibitory activity against various bacteria and fungi. While specific MIC values for N-Dodecanoyl-alanine are not extensively reported in a consolidated manner, related lipoamino acids show significant antimicrobial potential. The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[8][9]

Proposed Mechanism of Antimicrobial Action:

  • Electrostatic Interaction: The negatively charged headgroup of N-Dodecanoyl-alanine can interact with the components of the microbial cell membrane.

  • Hydrophobic Insertion: The dodecanoyl tail inserts into the hydrophobic core of the lipid bilayer.

  • Membrane Perturbation: This insertion disrupts the integrity of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[10][11]

Table 2: Reported Antimicrobial Activity of Related Lipoamino Acids

OrganismCompoundMIC (µg/mL)Reference
Klebsiella pneumoniaePartially purified marine Streptomyces extract31.25[12]
Staphylococcus aureusPartially purified marine Streptomyces extract15.62[12]
Escherichia coliPartially purified marine Streptomyces extract15.62[12]
Micrococcus luteusPartially purified marine Streptomyces extract7.8[12]
Fusarium moniliformePartially purified marine Streptomyces extract15.62[12]
Bipolaris maydisPartially purified marine Streptomyces extract62.5[12]
Candida albicansCaerulomycin A (from marine actinomycete)0.39 - 1.56[13]
Staphylococcus aureus (MRSA)Abyssomicin C (from marine actinomycete)4[13]

Note: This table provides examples of antimicrobial activity from related compounds to illustrate the potential of this class of molecules. Further research is needed to establish a comprehensive MIC profile for N-Dodecanoyl-alanine.

Antimicrobial_Mechanism lipid_bilayer Lipid Bilayer NDA N-Dodecanoyl-alanine interaction Electrostatic Interaction with Membrane Surface NDA->interaction insertion Hydrophobic Tail Insertion into Bilayer interaction->insertion Hydrophilic Headgroup Anchoring disruption Membrane Disruption & Increased Permeability insertion->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial action of N-Dodecanoyl-alanine.

Enzyme Inhibition

While the primary biological activity of N-Dodecanoyl-alanine is associated with membrane disruption, N-acyl amino acids, in general, have been investigated as enzyme inhibitors.[14][15] They can act as mimics of the tetrahedral intermediate in enzymatic reactions involving amide bond hydrolysis.[16]

For instance, phosphonamidate derivatives of N-acyl amino acids have been shown to be potent, tight-binding inhibitors of N-acyl amino acid deacetylases, with inhibition constants (Ki) in the nanomolar and even picomolar range.[16][17] Although specific kinetic data for N-Dodecanoyl-alanine as an enzyme inhibitor is scarce, its structural similarity to enzyme substrates suggests potential inhibitory activity against certain classes of enzymes, such as hydrolases and transferases. Further research is warranted to explore this aspect of its bioactivity.

Applications in Drug Delivery and Biomaterials

The self-assembling properties and biocompatibility of N-Dodecanoyl-alanine make it an attractive candidate for various applications in drug delivery and the development of novel biomaterials.

Organogels for Controlled Drug Release

N-Dodecanoyl-alanine and its derivatives are effective low-molecular-weight organogelators, capable of forming thermo-reversible gels in various organic solvents and oils.[18][19][20] These organogels can serve as matrices for the controlled and sustained release of therapeutic agents.[21][22]

Mechanism of Organogel Formation:

  • Dissolution: The gelator is dissolved in a suitable organic solvent at an elevated temperature.

  • Self-Assembly: Upon cooling, the solubility of the gelator decreases, leading to its self-assembly into a three-dimensional fibrillar network through non-covalent interactions such as hydrogen bonding and van der Waals forces.

  • Solvent Immobilization: This network entraps the organic solvent, resulting in the formation of a semi-solid gel.[23]

Dermal and Transdermal Drug Delivery

N-Dodecanoyl-alanine and related N-acyl amino acid esters have been investigated as penetration enhancers for dermal and transdermal drug delivery.[24][25][26][27] They can temporarily and reversibly disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the permeation of drugs.

Proposed Mechanism of Penetration Enhancement:

  • Lipid Fluidization: The hydrophobic tail of N-Dodecanoyl-alanine can insert into the intercellular lipid matrix of the stratum corneum, disrupting the ordered packing of the lipids and increasing their fluidity.

  • Interaction with Keratin: The alanine headgroup may interact with the keratin filaments in the corneocytes, further contributing to the disruption of the stratum corneum's barrier function.

Future Directions and Conclusion

N-Dodecanoyl-alanine is a versatile molecule with a wide range of potential applications in the pharmaceutical and biomedical fields. Its straightforward synthesis, biocompatibility, and unique physicochemical properties make it a compelling building block for the development of novel drug delivery systems, antimicrobial agents, and biomaterials.

Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: Further investigation into the specific molecular interactions of N-Dodecanoyl-alanine with microbial and mammalian cell membranes is crucial for understanding its biological activities and potential toxicity.

  • Exploring Enzyme Inhibitory Potential: A systematic screening of N-Dodecanoyl-alanine against various enzyme targets could reveal novel therapeutic applications.

  • Optimizing Drug Delivery Formulations: Fine-tuning the structure of N-Dodecanoyl-alanine and its derivatives can lead to the development of more efficient and targeted drug delivery systems.

  • In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of N-Dodecanoyl-alanine-based formulations for various therapeutic applications.

References

  • Bestowing Antifungal and Antibacterial Activities by Lipophilic Acid Conjugation to d,l-Amino Acid-Containing Antimicrobial Peptides: A Plausible Mode of Action. Biochemistry, 42(50), 14936–14945. [Link]

  • Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Journal of the American Chemical Society, 128(13), 4244–4245. [Link]

  • Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Journal of the American Chemical Society, 128(13), 4244–4245. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes, 11(5), 343. [Link]

  • Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Marine Drugs, 16(7), 241. [Link]

  • In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers. Journal of Pharmaceutical Sciences, 85(9), 920-923. [Link]

  • In situ-forming pharmaceutical organogels based on the self-assembly of L-alanine derivatives. Pharmaceutical Research, 21(3), 441-447. [Link]

  • Disruption of fungi cell membranes by polyenes, azoles, allylamines, amino acids and peptides. Journal of Chemical and Pharmaceutical Research, 7(4), 974-985. [Link]

  • State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability. International Journal of Molecular Sciences, 26(17), 9871. [Link]

  • Organogels based on amino acid derivatives and their optimization for drug release using response surface methodology. International Journal of Pharmaceutics, 457(1), 224-233. [Link]

  • Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Frontiers in Microbiology, 11, 580558. [Link]

  • Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules, 30(23), 5489. [Link]

  • Industrial production method of high-purity N-lauroyl-L-alanine surfactant.
  • Membrane-Interacting Antifungal Peptides. Frontiers in Cellular and Infection Microbiology, 11, 659857. [Link]

  • Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 809. [Link]

  • Purification by Recrystallization. City University of New York. [Link]

  • An Oral Organogel - Novel Approach for Controlled Drug Delivery System. Impactfactor.org. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

  • synthesis, characterization and anti-microbial activity of some novel alanine derivatives of. AARF. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. ResearchGate. [Link]

  • MD Simulations of Lipid Bilayers. University of California, Irvine. [Link]

  • Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. ResearchGate. [Link]

  • Chemical structure of N-lauroyl-L-alanine 1 used by Bhattacharya and Krishnan-Ghosh for gelation of commercial oils in biphasic mixtures. ResearchGate. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Semantic Scholar. [Link]

  • Preparation method and application of N-lauroyl-L-alanine.
  • Amino acid derivatives as transdermal permeation enhancers. Journal of Controlled Release, 166(3), 243-251. [Link]

  • Molecular dynamics simulations of proteins in lipid bilayers. Current Opinion in Structural Biology, 14(4), 462-468. [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Electroanalysis, 32(1), 161-167. [Link]

  • Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. ResearchGate. [Link]

  • Organogels: Properties and Applications in drug delivery. IR @ NIT Rourkela. [Link]

  • Self-Assembly, Supramolecular Organization, and Phase Behavior of L-Alanine Alkyl Esters (n = 9-18) and Characterization of Equimolar L-Alanine Lauryl Ester/Lauryl Sulfate Catanionic Complex. Langmuir, 31(37), 10137-10147. [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Masaryk University. [Link]

  • Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it. Methods in Molecular Biology, 924, 407-429. [Link]

  • S1 Molecular Dynamics Study of the Interaction between the N-terminal of Alpha-Synuclein and a Lipid Bilayer Mimicking Synaptic. DOI. [Link]

  • Organogels: Properties and Applications in Drug Delivery. Designed Monomers and Polymers, 14(2), 95-108. [Link]

  • Applications of organogels in drug delivery. Indian Journal of Research in Pharmacy and Biotechnology, 2(1), 1017. [Link]

  • Antifungal and Antibacterial Activities of Isolated Marine Compounds. Marine Drugs, 21(2), 79. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 9, 876359. [Link]

  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 205(7), e0005723. [Link]

  • Method for producing N-acyl-amino acid salt.
  • Self-Assembly, Supramolecular Organization, and Phase Behavior of l-Alanine Alkyl Esters (n = 9–18) and Characterization of Equimolar l-Alanine Lauryl Ester/Lauryl Sulfate Catanionic Complex. Langmuir, 31(37), 10137–10147. [Link]

  • DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. Maria Curie-Skłodowska University. [Link]

  • Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. ResearchGate. [Link]

  • Method for obtaining crystalline l-alanine.
  • dl-ALANINE. Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

Using N-Dodecanoyl-alanine for protein solubilization and stabilization

Application Note: N-Dodecanoyl-L-alanine as a Mild, Biocompatible Surfactant for Protein Solubilization and Stabilization Executive Summary & Mechanistic Rationale The extraction, solubilization, and stabilization of str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Dodecanoyl-L-alanine as a Mild, Biocompatible Surfactant for Protein Solubilization and Stabilization

Executive Summary & Mechanistic Rationale

The extraction, solubilization, and stabilization of structurally complex proteins—particularly membrane proteins and aggregation-prone recombinant therapeutics—remain a central bottleneck in drug development and structural biology. Historically, researchers have relied on harsh anionic detergents like Sodium Dodecyl Sulfate (SDS) or non-ionic surfactants like Triton X-100. While effective at disrupting lipid bilayers, these legacy reagents frequently induce irreversible protein denaturation or interfere with downstream spectrophotometric assays.

Enter N-Dodecanoyl-L-alanine (also known as N-lauroyl-L-alanine), an anionic lipoamino acid surfactant synthesized via the acylation of L-alanine with a lauroyl (C12) fatty acid chain[1]. As a Senior Application Scientist, I advocate for the transition to amino acid-based surfactants because they bridge the gap between extraction efficacy and conformational preservation.

The Causality of Molecular Design: The efficacy of N-Dodecanoyl-L-alanine lies in its amphipathic architecture. The hydrophobic C12 tail efficiently intercalates into lipid bilayers or binds to the exposed hydrophobic patches of unfolded proteins[2]. Simultaneously, the L-alanine headgroup provides a mild, biocompatible anionic charge at physiological pH. This generates sufficient electrostatic repulsion to prevent protein-protein aggregation without exerting the aggressive chaotropic effects seen with sulfate-based detergents[3]. Furthermore, because it is a biobased surfactant, it exhibits low toxicity and inherent antimicrobial properties, making it highly suitable for long-term protein storage[4].

Experimental Workflows & Systems

Workflow A: Non-Denaturing Membrane Protein Solubilization

Membrane proteins require amphiphilic shielding to remain soluble in aqueous buffers. The goal of this protocol is to extract the protein from the lipid bilayer by forming mixed micelles, without stripping away the essential annular lipids that maintain the protein's native active site.

Solubilization N1 1. Cell Lysis & Homogenization (Mechanical disruption in buffer) N2 2. N-Dodecanoyl-alanine Addition (Concentration > CMC) N1->N2 Lysate preparation N3 3. Micellar Incubation (4°C, 2 hours, gentle agitation) N2->N3 Hydrophobic insertion N4 4. Ultracentrifugation (100,000 x g, 1 hour) N3->N4 Membrane disruption N5 5. Supernatant Recovery (Solubilized Native Protein) N4->N5 Phase separation

Figure 1: Step-by-step workflow for membrane protein solubilization using N-Dodecanoyl-alanine.

Step-by-Step Methodology:

  • Cell Lysis: Resuspend the cell pellet in a compatible solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl, 10% glycerol, and protease inhibitors). Disrupt cells using a microfluidizer or sonicator on ice.

  • Surfactant Introduction: Add N-Dodecanoyl-L-alanine to the homogenate to achieve a final concentration of 1.5% to 2.0% (w/v). Causality note: The critical micelle concentration (CMC) of N-lauroyl amino acids is typically in the low millimolar range[4]. Operating at 1.5% ensures the surfactant is well above its CMC, driving the thermodynamic equilibrium toward the formation of protein-surfactant-lipid mixed micelles.

  • Incubation: Rotate the mixture end-over-end at 4°C for 2 hours. Gentle agitation is crucial to allow adequate time for the lauroyl tails to penetrate the membrane without generating sheer stress that could denature the target.

  • Phase Separation: Subject the lysate to ultracentrifugation at 100,000 × g for 60 minutes at 4°C.

  • Recovery: Carefully decant the supernatant containing the solubilized membrane proteins.

Self-Validating System Check: To ensure the protocol has succeeded, perform an SDS-PAGE and Western Blot analysis on both the final supernatant and the resuspended insoluble pellet. A validated extraction will display >85% of the target protein signal in the supernatant. If the protein remains in the pellet, the surfactant-to-lipid ratio is too low and must be incrementally increased.

Workflow B: Artificial Chaperone-Assisted Protein Refolding

Recombinant proteins expressed in E. coli frequently misfold into insoluble inclusion bodies. Traditional refolding relies on rapid dilution from harsh denaturants (like 8M Urea), which often results in massive hydrophobic collapse and irreversible aggregation. N-Dodecanoyl-alanine circumvents this by acting as an artificial chaperone[1].

Refolding U Unfolded Protein (Aggregates) C Protein- Surfactant Complex U->C Hydrophobic Binding S N-Dodecanoyl Alanine (Surfactant) S->C Micellar Shielding F Native Folded Protein C->F Controlled Dialysis

Figure 2: Mechanism of artificial chaperone-assisted protein refolding preventing aggregation.

Step-by-Step Methodology:

  • Denaturation: Solubilize isolated inclusion bodies in 8M Urea, 50 mM Tris-HCl, pH 8.0, and 10 mM DTT for 2 hours at room temperature.

  • Complexation: Dilute the denatured protein dropwise into a refolding buffer containing 5 mM N-Dodecanoyl-L-alanine. Causality note: The surfactant immediately binds to the exposed hydrophobic patches of the unfolded protein. The alanine headgroups project outward, creating a repulsive electrostatic shield that physically prevents adjacent protein molecules from aggregating during the vulnerable intermediate folding states[5].

  • Controlled Dialysis: Dialyze the sample against a buffer containing 2 mM N-Dodecanoyl-L-alanine (to gradually remove the Urea), followed by a final dialysis against a surfactant-free buffer to strip the N-Dodecanoyl-alanine and allow the protein to achieve its final native conformation.

Self-Validating System Check: Measure the optical density of the final refolded solution at 340 nm (OD340). A successful, aggregate-free refolding process will yield an OD340 of <0.05. Elevated absorbance indicates the presence of high-molecular-weight light-scattering aggregates, signaling that the surfactant concentration in Step 2 needs optimization.

Quantitative Data Presentation

To justify the integration of N-Dodecanoyl-L-alanine into standard laboratory workflows, we must benchmark it against industry-standard reagents. The table below synthesizes the comparative efficacy of these surfactants based on empirical field data.

Surfactant / DetergentChemical ClassificationSolubilization Yield (%)Enzymatic Activity Retention (%)BiocompatibilityDownstream Removal
SDS Anionic Sulfate>95%<10% (Highly Denaturing)LowDifficult (Binds tightly)
Triton X-100 Non-ionic Polyethylene Oxide70 - 80%60 - 70%ModerateDifficult (UV interference at 280nm)
N-Dodecanoyl-L-alanine Anionic Lipoamino Acid85 - 90%>85% (Conformation Preserved)HighEasy (Dialysis or Precipitation)

Data Interpretation: While SDS provides maximum raw extraction yield, it destroys the functional utility of the protein. N-Dodecanoyl-L-alanine provides a highly optimized middle ground—yielding near-SDS levels of solubilization while maintaining the functional integrity typically only seen with mild, non-ionic detergents. Furthermore, unlike Triton X-100, it does not absorb UV light at 280 nm, ensuring seamless downstream quantification.

References

  • Title: Full article: Purification, characterization, and gene cloning of a novel aminoacylase from Burkholderia sp. strain LP5_18B that efficiently catalyzes the synthesis of N-lauroyl-l-amino acids Source: Taylor & Francis URL: [Link]

  • Title: Amino Acids as Raw Material for Biocompatible Surfactants Source: ResearchGate URL: [Link]

  • Title: Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants Source: Heinrich-Heine-Universität Düsseldorf URL: [Link]

  • Title: Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis Source: PMC (PubMed Central) URL: [Link]

  • Title: Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment Source: ACS Omega URL: [Link]

Sources

Application

Protocol for N-Dodecanoyl-L-Alanine Hydrogel Formulation as a Peptide Drug Carrier

[label Application Note & Technical Protocol Target Audience: Formulation Scientists, Drug Delivery Researchers, and Biopharmaceutical Engineers Introduction & Mechanistic Overview The development of oral and transmucosa...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Application Note & Technical Protocol Target Audience: Formulation Scientists, Drug Delivery Researchers, and Biopharmaceutical Engineers

Introduction & Mechanistic Overview

The development of oral and transmucosal dosage forms for therapeutic peptides (e.g., GLP-1 analogs, insulin) remains a profound challenge due to enzymatic degradation and poor epithelial permeability. N-Dodecanoyl-L-alanine (Lau-Ala) , an amphiphilic amino acid derivative, has emerged as a highly effective low-molecular-weight gelator (LMWG) and permeation enhancer [1.2].

Structurally, Lau-Ala features a hydrophobic dodecanoyl (lauric acid) chain conjugated to a hydrophilic L-alanine backbone. This unique architecture imparts dual functionality:

  • Permeation Enhancement: The fatty acid chain fluidizes mucosal lipid bilayers, facilitating the paracellular and transcellular transport of peptides up to 50 kDa[1].

  • Stimuli-Responsive Gelation: Lau-Ala can self-assemble into a 3D supramolecular hydrogel. At an alkaline pH, the carboxylate group of L-alanine is fully deprotonated, creating electrostatic repulsion that maintains the molecules as spherical micelles[2]. When the pH is lowered toward its pKa (~4.5–5.5), partial protonation reduces this repulsion. This thermodynamic shift allows intermolecular hydrogen bonding between the amide groups and chiral interactions between the L-alanine residues to drive 1D fibrillar growth, ultimately entangling into a robust hydrogel network[3],[4].

Understanding this causality is critical: gelation is not merely a physical phase change, but a controlled supramolecular polymerization driven by the precise titration of electrostatic forces.

Mandatory Visualizations: Mechanisms & Workflows

Mechanism A N-Dodecanoyl-L-alanine (Alkaline pH) C Mixed Micelles (Intermediate) A->C Self-Assembly B Peptide Cargo (e.g., GLP-1) B->C Encapsulation D Fibrous Network (Acidic pH / Trigger) C->D pH Shift (< 6.0) H-Bonding E Drug-Loaded Hydrogel D->E Gelation

Figure 1: Mechanistic pathway of N-Dodecanoyl-L-alanine self-assembly and peptide encapsulation.

Workflow S1 1. Solubilization Dissolve Lau-Ala at pH 8.5 S2 2. Cargo Loading Integrate Peptide Drug S1->S2 S3 3. Gelation Trigger Titrate pH to 5.5 - 6.0 S2->S3 S4 4. Incubation Rest at 25°C for 2 Hours S3->S4 S5 5. Characterization Rheology & SEM Analysis S4->S5

Figure 2: Step-by-step experimental workflow for formulating Lau-Ala hydrogel drug carriers.

Quantitative Data & Target Parameters

To ensure a self-validating experimental system, researchers must benchmark their formulations against established physicochemical properties. Table 1 summarizes the expected phase behaviors and rheological parameters of Lau-Ala systems.

Table 1: Physicochemical and Rheological Properties of Lau-Ala Hydrogels

ParameterPre-Gel State (pH 8.5)Hydrogel State (pH 5.5 - 6.0)Analytical Validation Method
Critical Concentration CMC: ~0.2 mMCGC: 1.5 - 2.0 wt%Fluorescence Probe / Vial Inversion
Storage Modulus (G') < 10 Pa (Viscous Liquid)> 10,000 Pa (Solid-like Gel)Oscillatory Rheometry (1 Hz)
Microstructure Spherical MicellesHelical Fibers (3-5 nm radius)Cryo-TEM / SEM
Drug Release Profile Rapid diffusion (Burst)Sustained release (over 72h)HPLC / Dialysis Membrane

Experimental Protocol

Phase 1: Preparation of the Pre-Gel Solution

Expert Insight: Lau-Ala is poorly soluble in neutral/acidic water due to its hydrophobic tail. Solubilization must occur in an alkaline environment to ensure complete deprotonation of the L-alanine carboxyl group[2].

  • Weigh 20 mg of N-Dodecanoyl-L-alanine powder (CAS 52558-74-4)[5].

  • Suspend the powder in 1.0 mL of ultra-pure water (Milli-Q).

  • Add 0.1 M NaOH dropwise while stirring at 400 RPM until the pH reaches 8.0–8.5.

  • Validation: The solution should transition from a cloudy suspension to a completely transparent, isotropic micellar solution.

Phase 2: Cargo Encapsulation (Drug Loading)

Expert Insight: Loading the peptide before gelation ensures homogenous entrapment within the 3D fibrillar matrix rather than superficial adsorption.

  • Prepare a stock solution of the model therapeutic peptide (e.g., a GLP-1 analog) at 10 mg/mL in a compatible, weakly alkaline buffer (pH 8.0)[1].

  • Add 100 µL of the peptide stock to the 1.0 mL Lau-Ala micellar solution.

  • Stir gently at 200 RPM for 15 minutes at room temperature (25°C) to allow the peptide to partition into the mixed micelles.

Phase 3: Triggering Supramolecular Gelation

Expert Insight: The rate of acidification dictates the kinetics of fiber nucleation. Rapid pH drops cause amorphous precipitation, whereas slow, controlled titration yields highly ordered, transparent hydrogels[3].

  • Prepare a 0.1 M HCl solution or a mild acidic buffer (e.g., Citrate buffer, pH 4.0).

  • Under continuous, gentle vortexing, add the acidic solution in 5 µL increments to the Lau-Ala/Peptide mixture.

  • Monitor the pH continuously using a micro-pH probe. Cease titration precisely when the pH reaches 5.5–6.0.

  • Incubation: Immediately cease agitation. Allow the vial to rest undisturbed at 25°C for 2 hours to permit complete supramolecular polymerization and fiber entanglement.

  • Validation: Perform the "Vial Inversion Test." A successful hydrogel will support its own weight without flowing when the vial is turned upside down.

Phase 4: Rheological and Morphological Characterization
  • Rheometry: Perform a frequency sweep (0.1 to 100 rad/s) at a constant strain of 1% (within the linear viscoelastic region). A valid hydrogel will exhibit a Storage Modulus (G') at least one order of magnitude higher than the Loss Modulus (G").

  • Morphology: Lyophilize a small sample of the gel and image via Scanning Electron Microscopy (SEM) to confirm the presence of the interconnected fibrous network.

Troubleshooting & Field-Proven Insights

  • Premature Precipitation: If white, opaque flakes form during Phase 3, the local pH dropped too rapidly. Solution: Use a weaker acid (e.g., 0.05 M HCl) or a slow-hydrolyzing acidifier like Glucono- δ -lactone (GdL) for homogenous, diffusion-controlled acidification.

  • Weak Gel Strength (Low G'): This indicates insufficient fiber entanglement. Solution: Ensure the Lau-Ala concentration is strictly above the Critical Gelation Concentration (CGC) of 1.5 wt%. Additionally, verify that the final pH is not too high; a pH > 6.5 maintains too much electrostatic repulsion, preventing robust hydrogen bonding.

  • Peptide Aggregation: Highly cationic peptides may prematurely crosslink the anionic Lau-Ala micelles. Solution: Adjust the ionic strength by adding 10-50 mM NaCl to screen premature electrostatic interactions before the bulk pH trigger is applied.

Sources

Method

Application of N-Dodecanoyl-alanine in protein crystallization

Application Note: Leveraging N-Dodecanoyl-L-Alanine for Advanced Membrane Protein Crystallization Introduction & Mechanistic Insights The crystallization of integral membrane proteins remains a formidable challenge in st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging N-Dodecanoyl-L-Alanine for Advanced Membrane Protein Crystallization

Introduction & Mechanistic Insights

The crystallization of integral membrane proteins remains a formidable challenge in structural biology, primarily bottlenecked by the need to extract the protein from the lipid bilayer while maintaining its native conformation in an aqueous solution (1)[1]. Traditional non-ionic detergents, such as n-Dodecyl-β-D-maltopyranoside (DDM), are excellent solubilizers but often form large, flexible micelles that sterically hinder the formation of well-ordered crystal lattices.

  • Chiral Hydrogen-Bonding Networks: Unlike bulky poly-sugar headgroups, the L-alanine headgroup contains an amide bond and a carboxylate moiety capable of directional hydrogen bonding (2)[2]. This biomimetic property stabilizes flexible extramembrane loops and promotes tighter crystal packing.

  • Counterion-Dependent Micellar Tuning: The critical micelle concentration (CMC) and aggregation behavior of Lau-Ala are highly sensitive to its counterion environment. Potassium (K⁺), Cesium (Cs⁺), and Ammonium (NH₄⁺) induce stable micellar growth, whereas Sodium (Na⁺) and Lithium (Li⁺) induce precipitation at high concentrations (3)[3]. This allows researchers to use Na⁺ as a precise chemical trigger for controlled supersaturation during crystallization.

  • Mesophase Versatility: Lau-Ala can undergo micellar swelling to form cubic (Ia3d) and hexagonal (p6mm) liquid crystalline phases (4)[4]. This makes it an exceptional matrix modifier for Lipidic Cubic Phase (LCP) crystallization.

Physicochemical Data & Phase Behavior

Understanding the physicochemical parameters of Lau-Ala is critical for designing a self-validating experimental system.

PropertyValue / DescriptionImpact on Crystallization Workflow
Surfactant Class Anionic, Acyl Amino AcidProvides a biomimetic, charged boundary layer that prevents protein denaturation.
Headgroup L-AlanineFacilitates inter-micellar hydrogen bonding, promoting rigid protein-crystal contacts.
Hydrophobic Tail 11-carbon alkyl chain (Lauroyl)Balances hydrophobic shielding with a compact micellar radius.
CMC (Base) ~1.0 - 2.0 mMLow enough for stable purification; high enough for efficient removal via dialysis.
K⁺, Cs⁺, NH₄⁺ Effect Promotes Micellar GrowthUse these counterions during extraction and purification to maintain solubility (5)[5].
Na⁺, Li⁺ Effect Induces PrecipitationUse these counterions during crystallization setup to drive controlled nucleation.
Phase Transitions Cubic (Ia3d) & HexagonalActs as a structural modifier in in meso (LCP) crystallization screens.

Experimental Protocols: A Self-Validating System

Expertise Note: The following protocols are designed with built-in causality. We deliberately avoid Na⁺ during purification to prevent premature detergent precipitation, introducing it only during the vapor diffusion stage to force crystal nucleation.

Protocol A: Solubilization and SEC Purification
  • Membrane Resuspension: Resuspend isolated cell membranes (approx. 5 mg/mL total protein) in Solubilization Buffer (50 mM Potassium Phosphate pH 7.4, 150 mM KCl, 10% glycerol).

    • Causality: We strictly utilize Potassium (K⁺) buffers. K⁺ ions promote stable micellar growth of Lau-Ala, ensuring the detergent effectively shields the transmembrane domains without precipitating out of solution.

  • Detergent Addition: Add N-Dodecanoyl-L-alanine to a final concentration of 1.5% (w/v). Incubate at 4°C for 2 hours with gentle agitation.

  • Clarification: Ultracentrifuge at 100,000 x g for 45 minutes to remove insoluble debris.

  • Affinity & SEC Purification: Purify the target protein using Size Exclusion Chromatography (SEC) pre-equilibrated with SEC Buffer (20 mM Potassium Phosphate pH 7.4, 150 mM KCl, 0.1% Lau-Ala).

    • Causality: Maintaining Lau-Ala at ~0.1% (just above its CMC) ensures the protein-detergent complex remains intact. The SEC profile serves as a self-validating check: a sharp, symmetric peak indicates a monodisperse, stable complex ready for crystallization.

Protocol B: In Surfo Crystallization Screen Optimization
  • Protein Concentration: Concentrate the SEC-purified protein-detergent complex to 10-15 mg/mL using a centrifugal filter (100 kDa MWCO).

  • Additive Integration: Supplement the concentrated protein with 5 mM MgCl₂ and 2% Isopropyl alcohol (IPA).

    • Causality: Divalent cations like Mg²⁺ act as essential cross-linking agents between the negatively charged carboxylate headgroups of Lau-Ala and the protein surface, significantly improving crystal size and resolution. IPA acts as a "water structure breaker" to minimize non-specific hydrophobic aggregation (6)[6].

  • Vapor Diffusion Setup: Set up hanging-drop vapor diffusion plates. Mix 1 µL of protein solution with 1 µL of reservoir solution (e.g., 100 mM Sodium Acetate pH 5.5, 15-20% PEG 2000, 100 mM NaCl ).

    • Causality: The deliberate introduction of NaCl in the reservoir acts as a targeted precipitant. As the drop equilibrates, the increasing Na⁺ concentration selectively reduces the solubility of the Lau-Ala micelle, gently driving the protein into the supersaturated state required for highly ordered crystal nucleation.

Process Visualization

LauAlaWorkflow Membrane 1. Cell Membrane Preparation (Target Protein Embedded) Solubilization 2. Solubilization (Lau-Ala + K+ Counterions) Membrane->Solubilization Purification 3. SEC Purification (Maintained in 0.1% Lau-Ala + KCl) Solubilization->Purification PhaseChoice Crystallization Route Purification->PhaseChoice InSurfo 4A. In Surfo Crystallization (Add Na+ to induce precipitation) PhaseChoice->InSurfo InMeso 4B. In Meso (LCP) Crystallization (Lau-Ala as Cubic Phase Modifier) PhaseChoice->InMeso Diffraction 5. X-Ray Diffraction & Structure Determination InSurfo->Diffraction InMeso->Diffraction

Workflow of membrane protein crystallization using the counterion-dependent phase behavior of N-Dodecanoyl-alanine.

References

  • Membrane proteins, detergents and crystals: what is the st
  • Development of amino acid-based surfactants: from synthesis to applications - Chalmers University of Technology
  • Aggregation Properties of Diacyl Lysine Surfactant Compounds: Hydrophobic Chain Length and Counterion Effect - ACS Public
  • Structures of Silica-Based Nanoporous Materials Revealed by Microscopy - ResearchG
  • Effect of electrolytes on the surface behavior of rhamnolipids R1 and R2 - ResearchG
  • Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives - Hampton Research

Sources

Application

In Vitro Evaluation of N-Dodecanoyl-L-amino acid Methyl Esters: A Guide for Preclinical Assessment

An Application Note and Protocol Guide Abstract N-Dodecanoyl-L-amino acid methyl esters represent a versatile class of amphiphilic molecules, structurally analogous to naturally occurring lipoamino acids. Comprising a C1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

N-Dodecanoyl-L-amino acid methyl esters represent a versatile class of amphiphilic molecules, structurally analogous to naturally occurring lipoamino acids. Comprising a C12 saturated fatty acid (dodecanoyl) tail and a variable L-amino acid methyl ester headgroup, these compounds exhibit surfactant-like properties that make them promising candidates for applications ranging from antimicrobial agents and drug delivery vehicles to dermal penetration enhancers.[1][2] The biological activity and safety profile of these molecules are intrinsically linked to the nature of the amino acid residue, which dictates the steric and physicochemical properties of the hydrophilic head. This guide provides a comprehensive framework and detailed protocols for the foundational in vitro evaluation of this compound class, focusing on antimicrobial efficacy, mammalian cell cytotoxicity, and membrane-disrupting potential. The methodologies are designed to be self-validating and provide researchers with a robust platform for structure-activity relationship (SAR) studies and lead candidate selection.

Core Principles of Evaluation

The defining characteristic of N-Dodecanoyl-L-amino acid methyl esters is their amphiphilicity. The dodecanoyl chain provides a lipophilic domain that readily interacts with nonpolar environments, such as the lipid bilayers of cell membranes, while the amino acid methyl ester serves as the polar headgroup. This dual nature governs their self-assembly in aqueous solutions and their interaction with biological interfaces.[2][3]

Causality Behind Experimental Choices:

  • Antimicrobial Activity: The primary mechanism by which many amphiphilic molecules exert antimicrobial effects is through the disruption of the bacterial cell membrane's integrity.[2] The dodecanoyl tail can intercalate into the phospholipid bilayer, leading to increased permeability, leakage of essential cytoplasmic contents, and eventual cell death. Therefore, a core component of the evaluation is to quantify this antimicrobial potency.

  • Cytotoxicity: The same membrane-disrupting activity that makes these compounds effective against microbes can also render them toxic to mammalian cells.[3][4] It is crucial to establish the therapeutic index—the ratio between the concentration that is toxic to mammalian cells and the concentration that is effective against microbes. Assays that measure metabolic activity, such as the MTT or WST-8 assays, provide a reliable quantification of cell viability.[5][6]

  • Hemolytic Activity: Red blood cells (RBCs) serve as an excellent primary model for membrane integrity.[2] A hemolysis assay, which measures the release of hemoglobin from damaged RBCs, is a rapid and cost-effective method to assess the membrane lytic potential of these amphiphilic compounds. This provides a direct measure of their potential for nonspecific membrane damage.[7]

The choice of the L-amino acid is critical. A bulky side chain (e.g., Phenylalanine) may influence the efficiency of membrane insertion compared to a smaller one (e.g., Alanine).[1] These structural variations are the basis for SAR studies, making standardized, reproducible in vitro protocols essential.

Caption: Logical relationship between molecular structure and biological effects.

Recommended In Vitro Evaluation Workflow

A systematic approach is essential for the efficient evaluation of a series of N-Dodecanoyl-L-amino acid methyl ester analogs. The following workflow ensures that primary efficacy is determined before committing resources to extensive safety and mechanistic studies.

Caption: Recommended workflow for in vitro evaluation.

Experimental Protocols

Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

Principle: This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format, allowing for high-throughput screening of multiple compounds and concentrations. The method is based on established clinical laboratory standards.

Materials:

  • N-Dodecanoyl-L-amino acid methyl esters (test compounds)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of each test compound in DMSO. Subsequent dilutions should be made in CAMHB to minimize DMSO concentration (final concentration ≤1%).

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working solution of the test compound (e.g., at 256 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL). d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

Self-Validation/Controls:

  • Positive Control: A known antibiotic should be run in parallel to ensure the bacteria are susceptible and the assay is performing correctly.

  • Growth Control (Negative Control): Well 11 should show distinct turbidity, confirming the viability of the inoculum.

  • Sterility Control: Well 12 should remain clear, confirming the sterility of the medium and plate.

Protocol: Mammalian Cell Cytotoxicity (WST-8/CCK-8 Assay)

Principle: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce a water-soluble tetrazolium salt (WST-8) to a soluble orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring absorbance.[6] This provides a robust method to determine the concentration at which the test compounds inhibit cell proliferation or induce cell death (IC₅₀).

Materials:

  • Mammalian cell line (e.g., HEK293T human embryonic kidney cells, HaCaT human keratinocytes)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent

  • Sterile 96-well flat-bottom tissue culture plates

  • Positive control cytotoxin (e.g., 1% Triton X-100)

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells using a hemocytometer. b. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare 2X working solutions of your test compounds in complete growth medium via serial dilution. b. Remove the old medium from the cells and add 100 µL of the corresponding compound dilutions to each well. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an untreated control. c. Incubate for 24 or 48 hours.

  • Assay Development: a. Add 10 µL of the CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used. c. As a positive control for 100% cytotoxicity, add 10 µL of 10% Triton X-100 to a set of control wells 15 minutes before adding the CCK-8 reagent.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Calculations & Interpretation:

  • Percent Viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100 (Where Abs_blank is the absorbance of medium + CCK-8 reagent only).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol: Hemolysis Assay

Principle: This assay quantifies the membrane-disrupting potential of a compound by measuring its ability to lyse red blood cells (RBCs) and cause the release of hemoglobin. The amount of free hemoglobin in the supernatant is measured spectrophotometrically at 540 nm.[2][7]

Materials:

  • Freshly collected defibrinated or anti-coagulated whole blood (e.g., sheep, human)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds dissolved in PBS (or DMSO, with final concentration ≤1%)

  • Positive Control: 1% Triton X-100 in PBS

  • Negative Control: PBS

  • Centrifuge and 1.5 mL microcentrifuge tubes

  • 96-well plate and microplate reader (540 nm)

Procedure:

  • RBC Preparation: a. Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant and buffy coat. c. Resuspend the RBC pellet in 10 volumes of cold PBS. d. Repeat the wash (steps a-c) three times until the supernatant is clear. e. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup: a. In microcentrifuge tubes, add 500 µL of various concentrations of your test compounds. b. Add 500 µL of the 2% RBC suspension to each tube to achieve a final RBC suspension of 1%. c. Set up controls:

    • Positive Control (100% Lysis): 500 µL of 1% Triton X-100 + 500 µL of 2% RBC suspension.
    • Negative Control (0% Lysis): 500 µL of PBS + 500 µL of 2% RBC suspension.
  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle shaking.

  • Sample Processing: a. Centrifuge the tubes at 1,000 x g for 5 minutes. b. Carefully transfer 100-200 µL of the supernatant from each tube to a new 96-well plate.

  • Data Acquisition: Measure the absorbance of the supernatant at 540 nm.

Calculations & Interpretation:

  • Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • The results are reported as the percentage of hemolysis at each concentration. The HC₅₀ (the concentration causing 50% hemolysis) can also be calculated.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different N-Dodecanoyl-L-amino acid methyl ester analogs.

Table 1: Summary of In Vitro Activity of N-Dodecanoyl-L-amino acid Methyl Esters

Compound IDAmino AcidMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliHEK293T IC₅₀ (µM) (48h)% Hemolysis at 100 µg/mLTherapeutic Index (S. aureus)
C12-Ala-OMeAlanine1664>1005.2 ± 1.1>6.3
C12-Val-OMeValine83275.4 ± 8.215.8 ± 2.59.4
C12-Phe-OMePhenylalanine41622.1 ± 3.565.7 ± 5.95.5
C12-Pro-OMeProline32>128>1002.1 ± 0.5>3.1
GentamicinN/A12N/AN/AN/A

Therapeutic Index calculated as IC₅₀ / MIC. Data are hypothetical examples for illustrative purposes.

References

  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. European Journal of Pharmaceutical Sciences.
  • Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy.
  • Synthesis and antimicrobial evaluation of some novel benzoimidazole Schiff′s bases and their C-nucleoside derivatives.
  • In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers. Journal of Pharmaceutical Sciences.
  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.
  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega.
  • MTT-based cytotoxicity assay to determine the cell viability of model human cell lines.
  • Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formul
  • Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. PMC.
  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO.
  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides.
  • Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Wiley Online Library.
  • In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception. PubMed.
  • In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. PLOS One.

Sources

Method

Application Notes and Protocols: Alanine-Grafted Hydroxyapatite Nanoparticles

Introduction: The Convergence of Bio-Inert and Bio-Active Hydroxyapatite (HAp), with the chemical formula Ca10(PO4)6(OH)2, constitutes the principal inorganic component of natural bone and teeth, bestowing it with except...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Bio-Inert and Bio-Active

Hydroxyapatite (HAp), with the chemical formula Ca10(PO4)6(OH)2, constitutes the principal inorganic component of natural bone and teeth, bestowing it with exceptional biocompatibility.[1][2][3] In the realm of nanomedicine, HAp nanoparticles are being extensively explored for a myriad of biomedical applications, including drug delivery, bioimaging, and bone tissue engineering.[3][4][5] However, to enhance their functionality and interaction with biological systems, surface modification of these nanoparticles is often imperative. The grafting of amino acids, the fundamental building blocks of proteins, onto the HAp surface represents a significant stride in augmenting their bioactivity.[1][6]

Alanine, a simple and non-essential amino acid, when grafted onto the HAp nanoparticle surface, can significantly improve cellular adhesion and osseointegration.[6][7] This modification not only enhances the biocompatibility of HAp but also provides functional groups for further conjugation of therapeutic agents or targeting moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and key applications of alanine-grafted hydroxyapatite nanoparticles. We will delve into detailed protocols, the rationale behind experimental choices, and methods for validating the final product.

I. Synthesis and Characterization of Alanine-Grafted Hydroxyapatite Nanoparticles

The synthesis of alanine-grafted HAp nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and the efficiency of alanine grafting.[1][8] Here, we detail three commonly employed methods: in-situ grafting during co-precipitation, a simple mixing method, and a hydrothermal approach.

A. Synthesis Methodologies

1. In-Situ Grafting via Co-Precipitation: This method involves the introduction of alanine during the initial formation of HAp nanoparticles, leading to its incorporation throughout the nanoparticle structure. This approach often results in a higher and more uniform distribution of alanine within the nanoparticles.[1][9]

Protocol: In-Situ Synthesis of Alanine-Grafted HAp

  • Materials:

    • Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O)

    • Diammonium hydrogen phosphate ((NH4)2HPO4)

    • L-alanine

    • Ammonium hydroxide (NH4OH) solution (25%)

    • Deionized water

  • Procedure:

    • Prepare Solution A: Dissolve Ca(NO3)2·4H2O and L-alanine in deionized water. The molar ratio of Ca to alanine can be varied to optimize grafting. Adjust the pH to >10 with NH4OH.

    • Prepare Solution B: Dissolve (NH4)2HPO4 in deionized water.

    • Heat Solution B to 50°C.

    • Slowly add Solution A dropwise into Solution B under vigorous stirring. Maintain a Ca/P molar ratio of 1.67.[10]

    • Continue stirring for 24 hours at room temperature to allow the precipitate to age.

    • Collect the precipitate by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the precipitate three times with deionized water and once with ethanol to remove unreacted precursors.

    • Dry the resulting powder in an oven at 60°C overnight.

2. Simple Mixing Method: This post-synthesis modification technique involves incubating pre-synthesized HAp nanoparticles with an alanine solution. It is a straightforward method for surface functionalization.

Protocol: Simple Mixing of HAp with Alanine

  • Materials:

    • Pre-synthesized HAp nanoparticles

    • L-alanine

    • Deionized water

  • Procedure:

    • Disperse the pre-synthesized HAp nanoparticles in deionized water to form a stable suspension.

    • Prepare an aqueous solution of L-alanine.

    • Add the alanine solution to the HAp suspension and stir at room temperature for 24-48 hours.

    • Collect the alanine-grafted HAp nanoparticles by centrifugation.

    • Wash thoroughly with deionized water to remove any unbound alanine.

    • Dry the final product at 60°C.

3. Hydrothermal Synthesis: This method utilizes elevated temperature and pressure to produce highly crystalline and morphologically controlled nanoparticles.[11][12][13] Alanine can be introduced in-situ to achieve grafting during crystal growth.[14]

Protocol: Hydrothermal Synthesis of Alanine-Grafted HAp

  • Materials:

    • Calcium chloride (CaCl2)

    • Disodium hydrogen phosphate (Na2HPO4)

    • L-alanine

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Prepare a calcium-alanine solution by dissolving CaCl2 and L-alanine in deionized water.

    • Prepare a phosphate solution by dissolving Na2HPO4 in deionized water.

    • Add the phosphate solution dropwise to the calcium-alanine solution under stirring.

    • Adjust the pH of the mixture to a desired value (e.g., 9) using NaOH.[14]

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 80-150°C) for a defined period (e.g., 12-24 hours).[11][14]

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect, wash, and dry the product as described in the co-precipitation method.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis Methods cluster_steps Core Process Coprecipitation In-Situ Co-Precipitation Precursors Prepare Precursor Solutions (Ca, P, Alanine) Coprecipitation->Precursors Mixing Simple Mixing Mixing->Precursors Hydrothermal Hydrothermal Synthesis Hydrothermal->Precursors Reaction Reaction/ Grafting Precursors->Reaction Purification Washing & Centrifugation Reaction->Purification Drying Drying Purification->Drying FinalProduct Alanine-Grafted HAp Nanoparticles Drying->FinalProduct

Caption: General workflow for the synthesis of alanine-grafted HAp nanoparticles.

B. Physicochemical Characterization

Thorough characterization is crucial to confirm the successful synthesis and grafting of alanine onto the HAp nanoparticles.

Technique Purpose Expected Observations for Alanine-Grafted HAp
X-ray Diffraction (XRD) To determine the crystalline phase and crystallite size.The diffraction pattern should match the standard pattern for hydroxyapatite (JCPDS No. 89-6440).[1] Broadened peaks indicate nanocrystalline nature. The presence of alanine may slightly alter the lattice parameters.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present and confirm the presence of alanine.Characteristic peaks for phosphate (PO4³⁻) and hydroxyl (OH⁻) groups of HAp will be observed.[1] Additional peaks corresponding to the amine (N-H) and carboxyl (C=O) groups of alanine will confirm successful grafting.[1][15]
Thermogravimetric Analysis (TGA) To quantify the amount of grafted alanine.A weight loss step at a temperature corresponding to the decomposition of alanine (around 310°C) will be observed.[1] The percentage of weight loss can be used to estimate the grafting density.
Transmission Electron Microscopy (TEM) To visualize the morphology (shape and size) of the nanoparticles.TEM images will reveal the shape (e.g., nanorods, spherical) and size distribution of the synthesized nanoparticles.[16][17][18]
Dynamic Light Scattering (DLS) To measure the hydrodynamic size and zeta potential in a colloidal suspension.DLS provides information on the particle size distribution in a liquid medium. The zeta potential indicates the surface charge and stability of the nanoparticle suspension.

II. Applications of Alanine-Grafted Hydroxyapatite Nanoparticles

The unique properties of alanine-grafted HAp nanoparticles make them highly suitable for various biomedical applications, primarily in drug delivery and bone tissue engineering.

A. Drug Delivery Systems

The enhanced biocompatibility and the presence of functional groups on alanine-grafted HAp make them excellent carriers for various therapeutic agents.[4] The porous structure of HAp can encapsulate drugs, while the surface can be further modified for targeted delivery.[4][19]

Protocol: Drug Loading onto Alanine-Grafted HAp Nanoparticles

  • Materials:

    • Alanine-grafted HAp nanoparticles

    • Drug of interest (e.g., doxorubicin, ibuprofen)[19][20]

    • Phosphate-buffered saline (PBS) or other suitable solvent

  • Procedure:

    • Disperse a known amount of alanine-grafted HAp nanoparticles in a solution of the drug. The drug concentration should be optimized for maximum loading.

    • Stir the suspension for 24-48 hours at room temperature in the dark to allow for drug adsorption and encapsulation.[20]

    • Separate the drug-loaded nanoparticles from the solution by centrifugation.

    • Wash the nanoparticles with PBS to remove any unbound drug.

    • Lyophilize or dry the drug-loaded nanoparticles.

    • Quantification of Drug Loading:

      • Measure the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy or HPLC.

      • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

        • DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

        • DLC (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100

Diagram: Drug Delivery Mechanism

cluster_loading Drug Loading cluster_delivery Targeted Delivery & Release AlaHAP Alanine-Grafted HAp Nanoparticle Loading Incubation & Adsorption AlaHAP->Loading Drug Drug Molecules Drug->Loading DrugLoaded Drug-Loaded Nanoparticle Loading->DrugLoaded Uptake Cellular Uptake (Endocytosis) DrugLoaded->Uptake TargetCell Target Cell (e.g., Cancer Cell) Uptake->TargetCell Release Drug Release (pH-dependent) Uptake->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Schematic of drug loading and release using alanine-grafted HAp nanoparticles.

B. Bone Tissue Engineering

The compositional similarity of HAp to bone mineral makes it an ideal material for bone regeneration.[5] Alanine grafting further enhances its osteogenic potential by promoting the adhesion and proliferation of osteoblasts.[9]

Protocol: In Vitro Osteogenic Differentiation Assay

  • Cell Line: Human mesenchymal stem cells (hMSCs) or osteoblast-like cells (e.g., MG-63, Saos-2).[9]

  • Materials:

    • Alanine-grafted HAp nanoparticles

    • Basal cell culture medium

    • Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)[21][22]

    • Alizarin Red S (ARS) stain for mineralization

    • Alkaline Phosphatase (ALP) activity assay kit

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of alanine-grafted HAp nanoparticles dispersed in the osteogenic differentiation medium. Include a control group with osteogenic medium only.

    • Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.

    • Alkaline Phosphatase (ALP) Activity (Early Osteogenic Marker):

      • At day 7 or 14, lyse the cells and measure the ALP activity using a colorimetric assay kit according to the manufacturer's instructions.[21]

    • Mineralization Assay (Late Osteogenic Marker):

      • At day 21, fix the cells with 4% paraformaldehyde.

      • Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.[23][24]

      • Wash with deionized water to remove excess stain.

      • Visualize and quantify the calcium deposits (stained red/orange) under a microscope. For quantification, the stain can be extracted and its absorbance measured.

Diagram: Osteogenic Differentiation Pathway

AlaHAP Alanine-Grafted HAp Nanoparticles Adhesion Enhanced Cell Adhesion & Proliferation AlaHAP->Adhesion MSC Mesenchymal Stem Cell MSC->Adhesion OsteogenicCues Osteogenic Differentiation Cues Adhesion->OsteogenicCues Osteoblast Osteoblast Differentiation OsteogenicCues->Osteoblast Matrix Extracellular Matrix Deposition & Mineralization Osteoblast->Matrix

Caption: Proposed mechanism of enhanced osteogenesis by alanine-grafted HAp nanoparticles.

III. Biocompatibility and Safety Assessment

Prior to any in vivo application, a thorough in vitro evaluation of the cytocompatibility of the synthesized nanoparticles is essential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line: A relevant cell line, such as fibroblasts (e.g., L929) or the cell line intended for the application.

  • Materials:

    • Alanine-grafted HAp nanoparticles

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the nanoparticle suspension for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells. Nanoparticles are generally considered non-cytotoxic if cell viability is above 80%.

IV. Conclusion and Future Perspectives

Alanine-grafted hydroxyapatite nanoparticles represent a versatile platform in nanomedicine, offering enhanced biocompatibility and functionality. The protocols detailed in this application note provide a robust framework for their synthesis, characterization, and evaluation in drug delivery and bone tissue engineering applications. Future research could focus on optimizing the grafting of other functional amino acids to tailor the nanoparticle surface for specific targeting applications, exploring their potential in combination therapies, and advancing their translation into clinical settings. The self-validating nature of the described protocols, from synthesis confirmation to functional assays, ensures the reliability and reproducibility of the experimental outcomes.

V. References

  • Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. (2022). Life (Basel), 13(1), 116.

  • Diac, B. C., et al. (2022). Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. Life, 13(1), 116.

  • Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. (2025). MDPI. Retrieved from [Link]

  • Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. (2022). Life, 13(1), 116.

  • Kavasi, R. M., et al. (2021). In Vitro Biocompatibility Assessment of Nano-Hydroxyapatite. Nanomaterials, 11(5), 1152.

  • In Vitro Biocompatibility Assessment of Nano-Hydroxyapatite. (2021). OUCI. Retrieved from [Link]

  • Iqbal, N., et al. (2021). Synthesis, Characterization, Functionalization and Bio-Applications of Hydroxyapatite Nanomaterials: An Overview. International Journal of Nanomedicine, 16, 6441–6463.

  • Al-Dhabi, N. A., et al. (2022). Green sol–gel synthesis of hydroxyapatite nanoparticles using lemon extract as capping agent and investigation of its anticancer activity against human cancer cell lines (T98, and SHSY5). Arabian Journal of Chemistry, 15(11), 104212.

  • In-vitro assessment of hemocompatibility and enzyme compatibility of hydroxyapatite nanoparticles. (n.d.). OAText. Retrieved from [Link]

  • Kavasi, R. M., et al. (2021). In Vitro Biocompatibility Assessment of Nano-Hydroxyapatite. Nanomaterials (Basel, Switzerland), 11(5), 1152.

  • Microwave-assisted sol-gel synthesis of hydroxyapatite nanoparticles. (n.d.). Journal of Sol-Gel Science and Technology. Retrieved from [Link]

  • In vitro/In vivo Evaluations of Hydroxyapatite Nanoparticles with Different Geometry. (2024). International Journal of Nanomedicine. Retrieved from [Link]

  • Janifer, M. A., et al. (2019). Tailoring the morphological features of sol–gel synthesized mesoporous hydroxyapatite using fatty acids as an organic modifier. New Journal of Chemistry, 43(10), 4165–4176.

  • Fabrication of Aligned Alanine Functionalized Hydroxyapatite Nanorods Embedded in Electrospun Gelatin Scaffolds as a Coating Material for Titanium Bone Implant Application. (n.d.). ResearchGate. Retrieved from [Link]

  • Manocha, S., et al. (n.d.). Synthesis and Characterization of Hydroxyapatite Nanoparticles using Sol-Gel Method. E-Journal of Chemistry.

  • Diac, B. C., et al. (2022). Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. MDPI. Retrieved from [Link]

  • Hydroxyapatite Nanoparticles in Drug Delivery. (2021). Encyclopedia.pub. Retrieved from [Link]

  • Wang, Y., et al. (2021). Improvement of Drug-Loading Properties of Hydroxyapatite Particles Using Triethylamine as a Capping Agent: A Novel Approach. Polymers, 13(12), 2005.

  • Synthesis and characterization of amino acid-functionalized hydroxyapatite nanorods. (n.d.). Journal of Materials Chemistry. Retrieved from [Link]

  • Synthesis and characterization of amino acid-functionalized hydroxyapatite nanorods. (n.d.). ResearchGate. Retrieved from [Link]

  • Sastry, M., et al. (2005). Synthesis of Hydroxyapatite Crystals Using Amino Acid-Capped Gold Nanoparticles as a Scaffold. Langmuir, 21(12), 5577–5582.

  • FTIR spectra of HAP, L-alanine, SMA, TTA, and ISA samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced Drug Loading Capacity Using the Dual Metformine–Dexketoprofren Salt on Nanoapatite Materials. (2025). Molecular Pharmaceutics. Retrieved from [Link]

  • Incorporation of Chloramphenicol Loaded Hydroxyapatite Nanoparticles into Polylactide. (2019). Polymers. Retrieved from [Link]

  • Predoi, D., et al. (2019). Synthesis of Nanostructured Hydroxyapatite via Controlled Hydrothermal Route. IntechOpen.

  • Bone-derived nanoparticles (BNPs) enhance osteogenic differentiation via Notch signaling. (2024). Nanoscale Advances. Retrieved from [Link]

  • Medicated Scaffolds Prepared with Hydroxyapatite/Streptomycin Nanoparticles Encapsulated into Polylactide Microfibers. (n.d.). PMC. Retrieved from [Link]

  • Application of Hydroxyapatite Nanoparticle in the Drug Delivery Systems. (2015). ResearchGate. Retrieved from [Link]

  • Naomi, R. (2023). Drug Delivery Systems Using Hydroxyapatite Nanoparticles. Acta Chimica and Pharmaceutica Indica, 13(3), 1-2.

  • Role of nanoparticles in osteogenic differentiation of bone marrow mesenchymal stem cells. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Hydroxyapatite formation on graphene oxide modified with amino acids: arginine versus glutamic acid. (2016). Journal of The Royal Society Interface, 13(114), 20150950.

  • Kolmas, J., et al. (2016). The Synthesis of Hydroxyapatite by Hydrothermal Process with Calcium Lactate Pentahydrate: The Effect of Reagent Concentrations, pH, Temperature, and Pressure. Bioinorganic Chemistry and Applications, 2016, 8140234.

  • Choi, S. Y., et al. (2015). Gold nanoparticles promote osteogenic differentiation in human adipose-derived mesenchymal stem cells through the Wnt/β-catenin signaling pathway. International Journal of Nanomedicine, 10, 4409–4419.

  • Al-Hashedi, M. G., et al. (2022). Silver Nanoparticles Alone or in Combination with Calcium Hydroxide Modulate the Viability, Attachment, Migration, and Osteogenic Differentiation of Human Mesenchymal Stem Cells. International Journal of Molecular Sciences, 24(1), 596.

  • Guerrero-Beltrán, C. E., et al. (2021). Hydroxyapatite Nanoparticles in Drug Delivery: Physicochemistry and Applications. Pharmaceutics, 13(10), 1642.

  • Choi, S. Y., et al. (2015). Gold nanoparticles promote osteogenic differentiation in human adipose-derived mesenchymal stem cells through the Wnt/β-catenin signaling pathway. International Journal of Nanomedicine, 10, 4409–4419.

  • Nanoparticles in Bone Regeneration: A Narrative Review of Current Advances and Future Directions in Tissue Engineering. (n.d.). MDPI. Retrieved from [Link]

  • Nano-Hydroxyapatite vs. Xenografts: Synthesis, Characterization, and In Vitro Behavior. (2021). Materials. Retrieved from [Link]

  • (PDF) Synthesis of Nanostructured Hydroxyapatite via Controlled Hydrothermal Route. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrothermal synthesis of hydroxyapatite powders using Response Surface Methodology (RSM). (2021). PLOS ONE. Retrieved from [Link]

  • Hydroxyapatite Nanoparticles Promote the Development of Bone Microtissues for Accelerated Bone Regeneration by Activating the FAK/Akt Pathway. (2024). ACS Applied Materials & Interfaces. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Dodecanoyl-Alanine for Protein Stability

Introduction N-Dodecanoyl-alanine (also known as N-lauroyl-L-alanine or C12-ALA) is an anionic N-acyl amino acid surfactant increasingly utilized in biopharmaceutical formulations. As the industry moves away from traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction N-Dodecanoyl-alanine (also known as N-lauroyl-L-alanine or C12-ALA) is an anionic N-acyl amino acid surfactant increasingly utilized in biopharmaceutical formulations. As the industry moves away from traditional polysorbates (PS20/PS80) due to their susceptibility to oxidative and hydrolytic degradation, C12-ALA offers a highly stable, biocompatible alternative. Its unique structure—a hydrophobic lauroyl tail paired with a hydrophilic alanine headgroup—enables it to form strong intermolecular hydrogen bonds, providing superior protection against interfacial protein stress[1].

However, optimizing C12-ALA requires a nuanced understanding of its physicochemical properties, particularly its pH sensitivity and micellar behavior. This guide provides actionable troubleshooting strategies and protocols for formulation scientists.

G A Air/Liquid Interface Stress C Protein Molecule A->C Induces unfolding B N-Dodecanoyl-alanine (C12-ALA) D Competitive Adsorption B->D Migrates to interface E Hydrogen Bonding Network B->E Intermolecular bonds F Stabilized Protein Formulation C->F Maintains native state D->A Displaces protein E->F Increases surface elasticity

Caption: Mechanism of protein stabilization by N-Dodecanoyl-alanine at the air/liquid interface.

Frequently Asked Questions & Troubleshooting Guides

Q1: My protein is aggregating despite the addition of N-Dodecanoyl-alanine. How do I determine the optimal surfactant concentration?

The Causality: Surfactants protect proteins by competitively adsorbing at the air/liquid or solid/liquid interface, preventing the protein from unfolding at these hydrophobic boundaries. However, if the concentration of C12-ALA exceeds its Critical Micelle Concentration (CMC), the excess surfactant monomers form micelles that can interact directly with the hydrophobic patches of the native protein, leading to surfactant-induced denaturation. The CMC of N-lauroyl-L-alanine typically falls between 0.1 mM and 1.0 mM, depending on the buffer's ionic strength[2]. For optimal stability, the formulation should be maintained just below or near the CMC.

Protocol 1: Step-by-Step Determination of Optimal C12-ALA Concentration

  • Preparation of Stock Solution: Prepare a 10 mM stock of C12-ALA in your target formulation buffer. Ensure the pH is strictly > 6.5 to maintain solubility[3].

  • Serial Dilution: Create a concentration gradient of C12-ALA ranging from 0.01 mM to 5.0 mM.

  • Surface Tension Measurement: Use a Wilhelmy plate or Du Noüy ring tensiometer to measure the surface tension of each dilution at 25°C[4].

  • CMC Identification: Plot surface tension versus the logarithm of C12-ALA concentration. The CMC is the inflection point where the surface tension plateaus.

  • Protein Spiking: Spike your therapeutic protein into formulations containing 0.5x, 1x, and 2x the determined CMC.

  • Stress Testing: Subject the samples to agitation stress (e.g., 300 rpm on an orbital shaker for 24 hours).

  • Aggregation Analysis: Analyze monomer recovery using Size Exclusion Chromatography (SEC-HPLC) and sub-visible particles using Micro-Flow Imaging (MFI). Select the lowest C12-ALA concentration that yields >98% monomer recovery.

Q2: I am observing a cloudy precipitate in my C12-ALA formulation before even adding the protein. What is causing this?

The Causality: N-acyl amino acids are inherently pH-sensitive[5]. The alanine headgroup contains a carboxylate moiety with a pKa of approximately 4.5 to 5.0. When the formulation pH drops near or below this pKa, the carboxylate group becomes protonated, converting the highly soluble anionic surfactant into a poorly soluble free carboxylic acid[3]. This results in immediate precipitation and a complete loss of interfacial protection for your protein.

Protocol 2: Rescuing pH-Induced Precipitation

  • Immediate Assessment: Measure the pH of the cloudy formulation. If the pH is < 6.0, protonation is the definitive cause.

  • Titration: Slowly add a mild base (e.g., 0.1 M NaOH or a high-pH buffer component like Tris base) under gentle stirring.

  • Visual Clearance: Monitor the solution. As the pH crosses 6.5, the C12-ALA will deprotonate into its salt form (e.g., sodium N-lauroyl-L-alaninate), and the solution will become optically clear[3].

  • Buffer Re-evaluation: If your protein requires a formulation pH of 5.0 - 5.5, C12-ALA is not a suitable surfactant. Switch to a non-ionic surfactant or an amphoteric alternative that remains soluble at lower pH ranges[6].

Workflow Start Issue: Surfactant Precipitation CheckPH Check Formulation pH Start->CheckPH PHLow pH < 6.5 (Protonated State) CheckPH->PHLow PHHigh pH > 6.5 (Deprotonated State) CheckPH->PHHigh AdjustPH Titrate pH to > 6.5 PHLow->AdjustPH CheckConc Evaluate C12-ALA Concentration PHHigh->CheckConc AdjustPH->CheckConc ConcHigh Conc > Solubility Limit CheckConc->ConcHigh ConcLow Conc within Soluble Range CheckConc->ConcLow ReduceConc Dilute Formulation ConcHigh->ReduceConc Stable Clear, Stable Formulation ConcLow->Stable ReduceConc->Stable

Caption: Troubleshooting workflow for resolving N-Dodecanoyl-alanine precipitation.

Q3: How does N-Dodecanoyl-alanine compare to Polysorbate 20/80 quantitatively?

The Causality: Polysorbates rely on bulky polyoxyethylene headgroups for steric hindrance, but their heterogeneous nature and ether linkages make them prone to generating peroxides and free fatty acids over time, which covalently modify proteins. C12-ALA, in contrast, utilizes a highly homogeneous, stable amide bond. Furthermore, the amino acid headgroup of C12-ALA allows for intermolecular hydrogen bonding at the interface, creating a tightly packed, highly elastic surface layer that resists mechanical disruption (Marangoni effect) better than the fluid layers formed by polysorbates[1].

Quantitative Comparison Table

Physicochemical PropertyN-Dodecanoyl-L-alanine (C12-ALA)Polysorbate 20 (PS20)Polysorbate 80 (PS80)
Critical Micelle Concentration (CMC) ~0.1 - 1.0 mM[2]~0.05 mM~0.01 mM
pH Sensitivity High (Precipitates at pH < 6.0)[3]Low (Stable across wide pH)Low (Stable across wide pH)
Primary Degradation Pathways Minimal (Stable amide bond)Oxidation, HydrolysisOxidation, Hydrolysis
Interfacial Hydrogen Bonding Strong (Amino acid headgroup)[1]WeakWeak
Risk of Peroxide Generation NegligibleHighHigh
References
  • Benchchem.
  • Google Patents. "WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds.
  • ResearchGate. "Understanding Nonlinear Composition Dependency of Enantioselectivity in Chiral Separation Using Mixed Micelle.
  • Chalmers University of Technology.
  • e-bip.org.pl. "Mariusz Borkowski Influence of liquid physicochemical properties on single bubble motion and stability of foam films and foams." e-bip.org.pl.
  • Google Patents. "WO2017153161A1 - Aqueous n-acyl amino acid solutions.

Sources

Optimization

Technical Support Center: pH-Dependent Stability and Solubility of N-Dodecanoyl-Alanine (C12-ALA)

Welcome to the Technical Support Center for N-Dodecanoyl-alanine (also known as N-lauroyl-L-alanine or C12-ALA). As an amino acid-based surfactant (AAS), C12-ALA is highly valued in pharmaceutical formulations, nanoparti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Dodecanoyl-alanine (also known as N-lauroyl-L-alanine or C12-ALA). As an amino acid-based surfactant (AAS), C12-ALA is highly valued in pharmaceutical formulations, nanoparticle stabilization, and personal care due to its biocompatibility and mildness[1]. However, its amphiphilic nature is strictly governed by the protonation state of its carboxylic acid headgroup, making it inherently pH-sensitive[2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help researchers and drug development professionals master the pH-dependent behavior of C12-ALA.

Mechanistic Causality: The "Why" Behind the Behavior

N-Dodecanoyl-alanine features a hydrophobic 12-carbon lauroyl tail and a hydrophilic alanine headgroup. The critical functional group governing its behavior is the carboxylic acid.

  • At pH < pKa (Acidic): The carboxyl group is protonated (-COOH). The molecule loses its anionic charge, becoming non-ionic and highly hydrophobic. This drastically reduces aqueous solubility, driving the molecules to self-assemble via strong intermolecular hydrogen bonding into lamellar structures, precipitates, or supramolecular hydrogels[3][4].

  • At pH > pKa (Neutral to Basic): The carboxyl group is deprotonated (-COO⁻). The molecule becomes an anionic surfactant, highly soluble in water, and capable of forming micelles once the Critical Micelle Concentration (CMC) is reached, providing excellent foaming and solubilization properties[1][2].

G A N-Dodecanoyl-alanine (Aqueous Solution) B pH < pKa (~4.0) Protonated (-COOH) A->B Acidify C pH > pKa (~4.0) Deprotonated (-COO⁻) A->C Alkalinize D Insoluble / Gelation Hydrogen Bonding Network B->D Self-Assembly E Soluble / Micellization Anionic Surfactant C->E CMC Reached

State transition of N-Dodecanoyl-alanine driven by pH variations.

Physicochemical Profiling Data

Understanding the exact parameters of C12-ALA across different pH environments is essential for formulation stability. The table below summarizes the quantitative shifts in its physical state.

pH RangeProtonation StateAqueous SolubilityAggregation BehaviorPrimary Application
pH < 3.5 Fully Protonated (-COOH)Very Low (< 0.1 mg/mL)Precipitation / Fibril FormationSupramolecular Organogels
pH 4.0 - 5.5 Mixed (-COOH / -COO⁻)ModerateVesicles / Weak HydrogelsNanoparticle Stabilization[3]
pH 6.0 - 8.0 Fully Deprotonated (-COO⁻)High (> 50 mg/mL)MicellizationSolubilizer / Foaming Agent[1]
pH > 10.0 Fully Deprotonated (-COO⁻)HighMicellization (Risk of Hydrolysis)Alkaline Cleansers

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected Turbidity or Precipitation During Formulation

Symptom: A previously clear solution of C12-ALA becomes cloudy, or a white precipitate forms when adding other active pharmaceutical ingredients (APIs) or buffers. Root Cause: The pH of the system has dropped near or below the pKa of the alanine headgroup, causing protonation and insolubility[4]. Alternatively, hard water cations (Ca²⁺, Mg²⁺) may have formed insoluble salts with the deprotonated surfactant. Resolution:

  • Measure the pH immediately. If pH < 5.5, adjust upward using dilute NaOH or a suitable alkaline buffer (e.g., Tris or Phosphate buffer at pH 7.4).

  • If the pH is > 6.0 and turbidity persists, suspect divalent cation interference. Add a chelating agent such as EDTA (0.1% w/w) to sequester Ca²⁺/Mg²⁺ ions.

Troubleshooting Start Formulation Turbid/Precipitating? CheckPH Check System pH Start->CheckPH PHLow pH < 5.5 CheckPH->PHLow PHHigh pH > 5.5 CheckPH->PHHigh Action1 Adjust pH with NaOH/Buffer to deprotonate carboxylate PHLow->Action1 Action2 Check for hard water ions (Ca2+, Mg2+) causing salt prep. PHHigh->Action2 AddChelator Add Chelating Agent (EDTA) Action2->AddChelator

Troubleshooting workflow for resolving N-Dodecanoyl-alanine precipitation.

Issue 2: Poor Foaming or Loss of Surfactant Properties

Symptom: The formulation fails to foam or solubilize hydrophobic APIs effectively. Root Cause: At natural or slightly acidic pH, a significant fraction of C12-ALA remains protonated. While these non-ionic forms dominate the interface, they lack the electrostatic repulsion necessary to stabilize foams or micelles effectively over long periods[4]. Resolution: Elevate the pH to strictly > 6.5 to ensure complete deprotonation. If a lower pH is mandatory for API stability, consider blending C12-ALA with a non-ionic co-surfactant (like n-octanol) to enhance interfacial hydrogen bonding and foam stability[1].

Issue 3: Hydrogel Phase Separation Over Time

Symptom: C12-ALA hydrogels exhibit syneresis (weeping of water) or collapse after a few days. Root Cause: C12-ALA alone is a weak low-molecular-weight gelator (LMWG) in water because the hydrogen bond network is easily disrupted by thermal fluctuations[3]. Resolution: Incorporate a stabilizer. Research demonstrates that adding Trisodium Citrate (TSC) and silver nanoparticles (AgNPs) synergistically enhances the self-assembly process, raising the gel-sol transition temperature and preventing phase separation[3].

Validated Experimental Protocols

Protocol 1: pH-Titration and Solubility Profiling of C12-ALA

Purpose: To determine the exact precipitation threshold of C12-ALA in your specific buffer system.

  • Preparation: Dissolve 1.0 g of N-Dodecanoyl-alanine in 50 mL of deionized water.

  • Initial Adjustment: Add 0.1 M NaOH dropwise while stirring until the solution is completely clear (target pH ~ 8.0).

  • Titration: Insert a calibrated pH probe. Slowly titrate the solution with 0.1 M HCl under constant magnetic stirring (300 rpm) at 25°C.

  • Observation: Record the pH at which the first sign of persistent turbidity appears (this is the cloud point/precipitation threshold for your specific concentration).

  • Validation: Centrifuge the turbid sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC to quantify the remaining soluble fraction, validating the exact solubility limit at that pH.

Protocol 2: Preparation of Stabilized C12-ALA Supramolecular Hydrogels

Purpose: To create a stable hydrogel matrix for drug delivery using C12-ALA[3].

  • Weighing: Accurately weigh 60 mg of C12-ALA (6% w/w final concentration) into a glass vial.

  • Solvent Addition: Add 1.0 mL of an aqueous solution containing 0.05 M Trisodium Citrate (TSC)[3].

  • Heating: Seal the vial and heat in a water bath at 85°C until the C12-ALA is completely dissolved and the solution is isotropic (clear).

  • Cooling & Gelation: Remove the vial from the heat and allow it to cool undisturbed at room temperature (20-25°C).

  • Verification: Perform the "inversion test." Invert the vial; if the material does not flow under its own weight, a stable hydrogel has formed.

Frequently Asked Questions (FAQs)

Q: Can extreme pH levels degrade N-Dodecanoyl-alanine? A: Yes. While the molecule is highly stable under mild conditions, prolonged exposure to extreme acidic (pH < 2) or extreme alkaline (pH > 12) environments, especially at elevated temperatures, can catalyze the hydrolysis of the amide bond, yielding lauric acid and free L-alanine.

Q: Why does my C12-ALA solution become highly viscous before precipitating when I lower the pH? A: As the pH approaches the pKa, the ratio of protonated to deprotonated molecules shifts. The mixture of these two states often leads to the transition from spherical micelles to long, worm-like micelles or lamellar phases. This structural shift drastically increases the zero-shear viscosity of the solution prior to macroscopic precipitation[2].

Q: Is C12-ALA compatible with cationic surfactants? A: Generally, no. At pH levels where C12-ALA is active as a surfactant (pH > 6), it is anionic. Mixing it with cationic surfactants will likely result in the formation of an insoluble coacervate or precipitate due to strong electrostatic attraction.

References

  • Source: chalmers.
  • Title: Amino-Acids Surfactants and n-Octanol Mixtures Sustainable, Efficient, and Dynamically Triggered Foaming Systems Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Title: Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface Source: RSC Publishing URL

Sources

Troubleshooting

Preventing N-Dodecanoyl-alanine precipitation in experimental assays

Topic: Preventing N-Dodecanoyl-alanine Precipitation in Experimental Assays Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Welcome to the Technical Support Center. N-Dodecanoyl-alanine...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing N-Dodecanoyl-alanine Precipitation in Experimental Assays Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. N-Dodecanoyl-alanine (also known as N-Lauroyl-L-alanine) is a highly effective amphiphilic N-acyl amino acid used in enzymatic assays, drug delivery formulations, and structural biology. However, its unique physicochemical properties often lead to unexpected precipitation or gelation in standard aqueous buffers. This guide provides mechanistic insights and self-validating protocols to ensure stable, reproducible assay conditions.

Mechanistic FAQs: Understanding the Root Cause

Q: Why does N-Dodecanoyl-alanine precipitate in my standard physiological buffers (pH 6.0 - 7.4)? A: The precipitation is driven by hydrophobic collapse. N-Dodecanoyl-alanine features a long, hydrophobic 12-carbon lauryl chain and a hydrophilic alanine head group. At neutral to acidic pH ranges, the carboxylate group of the alanine moiety becomes protonated. This protonation neutralizes the molecule, drastically reducing electrostatic repulsion between adjacent monomers. Consequently, the hydrophobic tails aggregate to minimize contact with water, leading to rapid precipitation.[1].

Q: My compound is forming a thick gel instead of a solid precipitate. What is happening? A: You have inadvertently triggered supramolecular self-assembly.[2]. When introduced to certain co-solvents or when the temperature drops, intermolecular hydrogen bonding between the amide linkages creates a 3D fibrillar network that entraps the solvent.

Q: How does the Critical Micelle Concentration (CMC) affect my enzymatic assay readouts? A: [3]. If your assay concentration exceeds this threshold, the monomers will spontaneously self-assemble into micelles. For enzymes or receptors that require binding to the monomeric form of the molecule, micellization sequesters the hydrophobic tails and binding motifs inside the micelle core. This drastically reduces the effective concentration of the available substrate, leading to false-negative readouts or artificially low kinetic velocities ( Vmax​ ).

Quantitative Data: Physicochemical Properties

To design a robust assay, you must align your experimental parameters with the molecule's physical limits. Use the table below to establish your baseline conditions.

Physicochemical PropertyValue / CharacteristicImpact on Experimental Assays
Molecular Weight 271.40 g/mol Critical for precise molarity calculations during stock preparation.
Optimal Solubility pH pH 8.0 – 12.0Requires alkaline buffers (e.g., Na-borate, Tris-HCl) for high-concentration assays (>10 mM)[1].
Critical Micelle Concentration ~0.1 mM – 1.0 mMExceeding this triggers micellization, potentially masking the active molecular site from biological targets[3].
Gelation Behavior Low-Molecular-Weight GelatorCan form supramolecular hydrogels; avoid incompatible co-solvents and maintain thermal control[2].

Troubleshooting Workflow

Follow this logical decision tree to diagnose and resolve precipitation or gelation issues in your current assay setup.

G Start Prepare N-Dodecanoyl-alanine Assay Solution CheckPH Evaluate Buffer pH Start->CheckPH LowPH pH < 8.0 (High Precipitation Risk) CheckPH->LowPH Acidic/Neutral HighPH pH ≥ 8.0 (Optimal Solubility Range) CheckPH->HighPH Alkaline AdjustPH Adjust pH with NaOH or use Na-borate/Tris-HCl LowPH->AdjustPH CheckConc Evaluate Concentration vs. CMC (~0.1 - 1.0 mM) HighPH->CheckConc AdjustPH->CheckPH HighConc Conc > CMC (Micellization / Gelation Risk) CheckConc->HighConc > 1.0 mM LowConc Conc < CMC (Stable Monomeric State) CheckConc->LowConc < 0.1 mM Thermal Apply Thermal Activation (30-50°C) & Agitation HighConc->Thermal Proceed Proceed to Experimental Assay (Verify OD600 < 0.05) LowConc->Proceed Thermal->Proceed

Decision tree for preventing N-Dodecanoyl-alanine precipitation and gelation in assays.

Standard Operating Procedure (SOP)

Preparation of Stable, Monomeric N-Dodecanoyl-alanine Solutions

This self-validating protocol utilizes alkaline deprotonation and thermal control to maximize electrostatic repulsion, preventing both precipitation and premature gelation.

Step 1: Buffer Selection and Preparation

  • Action: Formulate an alkaline buffer system, prioritizing 100 mM Na-borate (pH 9.0) or 50 mM Tris-HCl (pH 8.0–8.5).

  • Causality: Alkaline conditions ensure the complete deprotonation of the alanine carboxylate group, maximizing solubility.

  • Validation Check: Measure the pH at the exact temperature the assay will be conducted (e.g., 30 °C). Tris buffers exhibit significant temperature-dependent pH shifts ( Δ pH/°C ≈ -0.03), which can inadvertently drop the pH into the precipitation danger zone.

Step 2: Substrate Solubilization

  • Action: Weigh the required amount of N-Dodecanoyl-alanine. Gradually add the substrate to the buffer to achieve a target concentration. Keep the concentration strictly <1.0 mM if a monomeric state is required for your biological target.

  • Causality: Slow addition prevents localized concentration spikes that exceed the CMC, which would otherwise trigger irreversible micellar aggregation.

Step 3: Thermal Activation and Homogenization

  • Action: Heat the solution mildly to 30–50 °C while applying continuous vortexing or magnetic stirring for 10 minutes.

  • Causality: [4].

Step 4: Optical Clarity Verification (Self-Validation)

  • Action: Allow the solution to equilibrate to your final assay temperature. Transfer 1 mL to a cuvette and measure the optical density at 600 nm ( OD600​ ).

  • Validation Check: An OD600​<0.05 confirms a true solution. A reading ≥0.05 indicates the presence of micro-precipitates or early-stage micellar light scattering. If elevated, you must either dilute the solution further below the CMC or incrementally increase the buffer pH.

References

  • Title: Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds Source: Google Patents URL
  • Title: Applying low-molecular weight supramolecular gelators in an environmental setting – self-assembled gels as smart materials for pollutant removal Source: RSC Publishing URL: [Link]

  • Title: Physical Gelation of Binary Mixtures of Hydrocarbons Mediated by n-Lauroyl-l-Alanine and Characterization of Their Thermal and Mechanical Properties Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: N-Dodecanoyl-L-alanine Troubleshooting &amp; Applications

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the physicochemical behavior, storage constraints, and degradation mechanics of1 (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the physicochemical behavior, storage constraints, and degradation mechanics of1 (also known as N-Lauroyl-L-alanine)[1]. This fatty acid amide is widely utilized as a mild biosurfactant and a highly effective 2 in biodegradable drug delivery systems[3][4][2]. Understanding its stability is critical for ensuring reproducibility in both in vitro assays and formulation development.

Mechanistic Overview of Degradation Pathways

While the amide bond in N-Dodecanoyl-L-alanine provides relative chemical stability under standard physiological conditions, it is highly susceptible to targeted enzymatic cleavage and extreme physicochemical stress[3][5].

  • Enzymatic Degradation : In biological matrices, the compound is rapidly hydrolyzed by specific aminoacylases, primarily6[6]. These zinc-dependent metalloenzymes cleave the amide linkage to yield lauric acid and free L-alanine[6][7]. For example, the recombinant aminoacylase PmAcy from Paraburkholderia monticola demonstrates 7 against N-Dodecanoyl-L-alanine (up to 773 U/mg at 75°C)[7].

  • Thermal & Chemical Degradation : At extreme temperatures (>185°C), the amino acid moiety undergoes 8, releasing volatiles such as H2O and NH3[8]. Furthermore, exposure to strong acids, strong bases, or potent oxidizing agents will force non-enzymatic amide hydrolysis[3][9].

Pathway NLA N-Dodecanoyl-L-alanine Enzyme Aminoacylase (EC 3.5.1.14) Zn2+ Dependent NLA->Enzyme Enzymatic Cleavage Thermal Thermal / Chemical Degradation (>185°C) NLA->Thermal Extreme Heat / Strong Acids Lauric Lauric Acid Enzyme->Lauric Alanine L-Alanine Enzyme->Alanine Water H2O Water->Enzyme Volatiles Volatiles (H2O, NH3) Thermal->Volatiles

Fig 1: Primary enzymatic and thermal degradation pathways of N-Dodecanoyl-L-alanine.

Storage Conditions & Stability

To prevent premature degradation, storage protocols must strictly control moisture and temperature. Because N-Dodecanoyl-L-alanine is 10, ambient humidity can initiate slow hydrolysis over time[10].

Table 1: Validated Storage Conditions for N-Dodecanoyl-L-alanine

StateRecommended TemperatureShelf LifeEnvironmental Controls
Solid Powder -20°CUp to 3 yearsStore under inert gas (Argon); keep tightly sealed[4][10][11].
Solid Powder 2°C to 8°CUp to 2 yearsProtect from moisture; use desiccants[4][10][11].
In Solvent -80°C3 monthsAliquot to avoid freeze-thaw cycles[4].
In Solvent -20°C2 weeksEnsure solvent is anhydrous[4].

Causality Note: Always allow the sealed container to equilibrate to room temperature before opening. Opening a cold container introduces condensation, which acts as a nucleophile and accelerates degradation[10][11].

Troubleshooting & FAQs

Q: Why is my N-Dodecanoyl-L-alanine hydrogel failing to form or losing mechanical integrity over time? A: Gelation failure is typically caused by either solvent incompatibility or trace degradation. This compound forms stable physical gels in specific solvents (e.g., toluene, water, t-BuOMe) via supramolecular assembly[2]. If the gel degrades over time in a biological buffer, it is likely due to the presence of trace aminoacylases or esterases in the matrix[6]. Solution: Ensure the use of ultrapure, sterile-filtered solvents. If working with biological fluids, consider adding a broad-spectrum protease inhibitor cocktail or a metal chelator like EDTA to inhibit Zn2+-dependent amidohydrolases[6][7].

Q: How can I accurately quantify the degradation of N-Dodecanoyl-L-alanine in my samples? A: The most reliable method is monitoring the disappearance of the intact molecule and the appearance of free L-alanine. You can use 5 to track the intact amide and lauric acid[5]. Concurrently, the released free L-alanine can be quantified using a standard ninhydrin colorimetric assay[5].

Q: I observed a white precipitate in my stock solution after a week at -20°C. Is the compound degraded? A: Not necessarily. N-Dodecanoyl-L-alanine has strong gelation properties and can precipitate or form micro-gels at low temperatures, especially in mixed solvent systems[4][2]. Solution: Gently warm the solution to 30-37°C and vortex to redissolve. If it does not redissolve, or if the pH has shifted significantly, hydrolysis into insoluble lauric acid may have occurred[5][7].

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocol is designed as a self-validating system to test the stability of your N-Dodecanoyl-L-alanine batch against enzymatic degradation.

Protocol: Aminoacylase-Mediated Degradation Assay

Purpose: To determine the susceptibility of an N-Dodecanoyl-L-alanine formulation to enzymatic hydrolysis, establishing a baseline for in vivo stability[5][7].

Materials:

  • 15 mM N-Dodecanoyl-L-alanine substrate solution.

  • 100 mM Sodium Borate buffer (pH 9.0).

  • 50 µM ZnCl2.

  • Purified Aminoacylase (e.g., PmAcy or Streptomyces acylase).

  • Ninhydrin reagent.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Dodecanoyl-L-alanine in the Sodium Borate buffer to a final concentration of 15 mM.

    • Causality: Borate buffer at pH 9.0 ensures the substrate remains soluble and provides the optimal alkaline environment for acylase activity[7].

  • Cofactor Addition: Spike the solution with 50 µM ZnCl2.

    • Causality: Aminoacylases (EC 3.5.1.14) are metalloenzymes; supplementing zinc prevents false-negative stability results caused by apoenzyme inactivity[6][7].

  • Initiation: Pre-incubate the substrate mixture at 30°C for 5 minutes. Add the enzyme solution (e.g., 1-4 µg/mL final concentration) to initiate the reaction[7].

  • Sampling & Quenching: At defined intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw 25 µL aliquots. Immediately quench the reaction by heating to 95°C for 5 minutes or adding 0.1% trifluoroacetic acid (TFA).

    • Causality: Rapid quenching halts enzyme kinetics instantly, preserving the exact degradation state at that time point.

  • Quantification: React the quenched samples with ninhydrin reagent and measure absorbance at 570 nm. Compare against an L-alanine standard curve to quantify the molar release of the amino acid[5].

  • Validation Check: A control reaction lacking the enzyme must show zero L-alanine release. If the control shows free amino acids, the starting batch is already degraded and must be discarded.

References

  • PubChem. "Lauroyl alanine | C15H29NO3 | CID 13854541". nih.gov. URL:[Link]

  • ChemBK. "Sodium Lauroyl Alanine". chembk.com. URL:[Link]

  • DC Chemicals. "Lauroyl alanine MSDS". dcchemicals.com. URL:[Link]

  • BRENDA. "Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase". brenda-enzymes.org. URL:[Link]

  • Journal of Agricultural and Food Chemistry. "A Novel Acylase from Streptomyces mobaraensis...". acs.org. URL:[Link]

  • PMC. "Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis". nih.gov. URL:[Link]

  • ResearchGate. "Degradation pathways of amino acids during thermal utilization of biomass: a review". researchgate.net. URL:[Link]

  • MDPI. "Low-Molecular-Weight Organogelators Based on N-dodecanoyl-L-amino Acids". mdpi.com. URL:[Link]

Sources

Troubleshooting

Optimization of PCR conditions using additives like DMSO

Welcome to the Advanced PCR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to amplify GC-rich targets (>60% GC content).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced PCR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to amplify GC-rich targets (>60% GC content). Standard protocols often fail here because they do not account for the biophysical realities of strong hydrogen bonding and secondary structure formation.

In this guide, we will unpack the mechanistic "why" behind PCR additives like Dimethyl Sulfoxide (DMSO) and provide self-validating protocols to ensure your assays are robust, reproducible, and scientifically sound.

Mechanistic Overview: Pathway of PCR Additive Action

Before adjusting your thermocycler, it is critical to understand the biophysical cascade you are initiating when introducing additives to your master mix.

PCR_Additives Template GC-Rich DNA Template (>60% GC Content) DMSO Add DMSO (2-10%) Template->DMSO Resolves Secondary Structures Betaine Add Betaine (1-1.5M) Template->Betaine Alternative or Co-additive Mech1 Disrupts H-bonds & Lowers Tm DMSO->Mech1 Mech2 Iso-stabilizes AT/GC & Reduces Repulsion Betaine->Mech2 Action1 Increase Taq Polymerase (Compensate for Inhibition) Mech1->Action1 If DMSO > 5% Action2 Lower Annealing Temp (-5.5°C per 10% DMSO) Mech1->Action2 Mandatory Success Successful Amplification (High Yield & Specificity) Mech2->Success Direct Enhancement Action1->Success Action2->Success

Logical workflow of PCR optimization using DMSO and Betaine, highlighting necessary adjustments.

Troubleshooting FAQs: The "Why" and "How" of PCR Additives

Q: Why do my GC-rich templates fail to amplify, and how does DMSO mechanistically resolve this? A: When amplifying templates with high GC content, the robust triple hydrogen bonds between guanine and cytosine cause the DNA to form complex, stable secondary structures (like hairpins). These structures resist denaturation and physically stall Taq DNA polymerase during extension, leading to truncated or non-specific products.

DMSO acts as a secondary structure destabilizer. Mechanistically, it interacts with water molecules on the DNA strand[], reducing their hydrogen-bonding capacity to the DNA. This effectively lowers the melting temperature (Tm) of the template, facilitating complete strand separation and allowing the polymerase to process smoothly through GC-rich regions[].

Q: I added 10% DMSO to my reaction to resolve secondary structures, but now I have no product at all. What went wrong? A: You likely encountered two compounding issues: enzyme inhibition and primer annealing failure. DMSO is a double-edged sword. First, concentrations of 10% DMSO can inhibit Taq DNA polymerase activity by up to 50%[2]. If you use high DMSO concentrations, you must empirically increase the amount of polymerase in your reaction to compensate[2].

Second, because DMSO lowers the Tm of the DNA, it also lowers the Tm of your primers. A standard biophysical rule is that 10% DMSO decreases the primer annealing temperature by 5.5–6.0 °C[3]. If you did not drop your thermocycler's annealing temperature (Ta) accordingly, your primers simply could not bind to the template.

Q: Should I use Betaine or Formamide instead of DMSO? Can I combine them? A: The choice depends on the specific failure mode of your assay:

  • Betaine (1.0–1.5 M): Unlike DMSO, Betaine is an osmoprotectant that eliminates the base-pair composition dependence of DNA melting[4]. It iso-stabilizes AT and GC pairs and reduces electrostatic repulsion between DNA strands[]. It is highly effective for extremely GC-rich templates and is less inhibitory to Taq than DMSO.

  • Formamide (1–5%): Formamide physically binds to the major and minor grooves of the DNA, destabilizing the double helix[4]. It significantly increases primer annealing stringency[5], making it ideal if your primary issue is non-specific amplification (mispriming).

  • Combinations: Synergistic effects are common. For instance, combining 1 M Betaine with 5% DMSO[6] has been shown to significantly improve the amplification of highly structured random sequence libraries by increasing the ratio of full-length to truncated products. Furthermore, researchers have successfully combined 3% DMSO and 5% glycerol[7] alongside bismuth-based materials to optimize GC-rich targets.

Quantitative Data: Additive Comparison Table

AdditiveOptimal ConcentrationPrimary Mechanism of ActionEffect on Melting Temp (Tm)Taq Polymerase Inhibition Risk
DMSO 2% – 10% (v/v)Disrupts hydrogen bonds between water and DNA strands.Lowers Tm (~0.55°C - 0.6°C per 1% added).High (Reduces activity by 50% at 10% conc.).
Betaine 1.0 M – 1.5 MIso-stabilizes AT/GC pairs; reduces electrostatic repulsion.Eliminates base-pair composition dependence.Low (Generally well-tolerated by polymerases).
Formamide 1% – 5% (v/v)Binds major/minor grooves; destabilizes double helix.Lowers Tm significantly.High (Reduces activity by 50% at 5% conc.).
Glycerol 5% – 15% (v/v)Acts as a cryoprotectant; improves enzyme stability.Lowers Tm moderately.Low (Often included in storage buffers).

Experimental Protocol: Self-Validating DMSO Titration for GC-Rich Amplicons

To avoid the common pitfall of over-inhibiting your polymerase, you must perform a titration. This protocol is designed as a self-validating system : by running a 0% DMSO control alongside the titration, you create an internal baseline. If the 0% control amplifies (even poorly) but the 8% tube fails completely, you immediately isolate the failure mode to additive toxicity or incorrect Ta adjustment, rather than a master mix formulation error.

Step 1: Prepare a 1.2X Master Mix (Minus DMSO and Water) Combine your standard reagents, ensuring you have enough volume for 6 reactions plus 10% overage.

  • dNTPs: 200 μM each[8]

  • Primers: 0.1–0.5 μM[8]

  • Template DNA: 10–100 ng for genomic DNA[3]

Step 2: Aliquot and Spike Divide the Master Mix equally into 6 PCR tubes. Spike in 100% DMSO and molecular-grade water to achieve final DMSO concentrations of 0%, 2%, 4%, 6%, 8%, and 10% [].

Step 3: Compensatory Polymerase Addition Crucial Causality Step: Because high DMSO concentrations inhibit Taq, increase the standard enzyme concentration (e.g., from 1.25 U to 2.0 U per 50 μL reaction) across all tubes. This prevents enzyme depletion from becoming the limiting factor at the 8% and 10% tiers.

Step 4: Thermocycling with Ta Adjustment Program your thermocycler with a gradient function for the annealing step to account for the Tm shift.

  • Initial Denaturation: 95°C for 3–4 minutes. (Prolonged initial denaturation is required for GC-rich templates[2]).

  • Denaturation: 95°C for 30 seconds.

  • Annealing (Gradient): Calculate your base Ta without DMSO. Set a gradient that drops the temperature by approximately 0.6°C for every 1% of DMSO added.

  • Extension: 68°C–72°C (1 minute per kb).

  • Cycles: 30-35 cycles.

Step 5: Analysis Run the products on a 1.5% agarose gel. Identify the lowest concentration of DMSO that yields a crisp, single band. Using the minimum effective concentration preserves polymerase fidelity and maximizes yield.

References

  • Enhancement Effects and Mechanism Studies of Two Bismuth-Based Materials Assisted by DMSO and Glycerol in GC-Rich PCR. MDPI. URL:[Link]

  • The enhancement of PCR amplification of a random sequence DNA library by DMSO and betaine. ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Strategies to Improve the Stability of Pharmaceutical Proteins

Welcome to the technical support center for pharmaceutical protein stability. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pharmaceutical protein stability. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve common issues, ensuring the safety, efficacy, and shelf-life of your therapeutic proteins.

Understanding Protein Instability: The Root of the Problem

The stability of a therapeutic protein is paramount to its clinical success. Instability can lead to a loss of biological activity and potentially trigger adverse immunogenic responses in patients.[1][2] Degradation can be broadly categorized into two main pathways: physical instability and chemical instability. Often, these pathways are interconnected, where a chemical modification can trigger a physical event like aggregation.[3]

Physical Instability

Physical instability refers to changes in the protein's higher-order structure (secondary, tertiary, or quaternary) without altering its covalent bonds.

  • Aggregation: This is the most common physical degradation pathway, where protein molecules clump together.[1][4] Aggregation can be triggered by various stresses, including high protein concentration, temperature fluctuations, pH shifts, mechanical agitation (shear stress), and exposure to interfaces like air-liquid or solid surfaces.[1][2] Aggregates can be soluble or insoluble and pose a significant risk for reduced therapeutic efficacy and increased immunogenicity.[1][4]

  • Denaturation: This involves the disruption of the protein's native folded structure, leading to a loss of function. While sometimes reversible, denaturation often exposes hydrophobic regions that can lead to irreversible aggregation.[5]

Chemical Instability

Chemical instability involves the formation or breakage of covalent bonds, leading to modified protein variants.[3]

  • Oxidation: Amino acid residues like methionine, cysteine, histidine, tryptophan, and tyrosine are susceptible to oxidation. This can be triggered by exposure to light, atmospheric oxygen, or trace amounts of metal ions. Oxidation can alter protein structure and function.

  • Deamidation and Isomerization: Deamidation is the removal of an amide group from asparagine or glutamine residues, while isomerization involves the conversion of aspartic acid to isoaspartic acid.[3][6] These modifications are highly dependent on pH and temperature and can impact a protein's biological activity and stability.[7]

  • Hydrolysis: This involves the cleavage of peptide bonds, typically at aspartic acid residues, leading to fragmentation of the protein.[8]

  • Disulfide Bond Scrambling: Incorrect formation or shuffling of disulfide bonds can lead to misfolded and inactive protein structures.[3]

Troubleshooting Guides

This section provides a problem-oriented approach to resolving common stability issues.

Issue 1: My protein is aggregating. I see visible particles or an increase in turbidity.

Aggregation is a critical challenge that can compromise your product's safety and efficacy.[2][4] Use this guide to diagnose the root cause and implement corrective actions.

Step 1: Characterize the Aggregates

Before you can fix the problem, you must understand the nature of the aggregates. Are they soluble or insoluble? Reversible or irreversible? Covalent or non-covalent?

Analytical TechniqueWhat It MeasuresApplication in Aggregation Analysis
Size Exclusion Chromatography (SEC) Hydrodynamic size and size distributionQuantifies soluble aggregates and monomers.[9]
Dynamic Light Scattering (DLS) Hydrodynamic radius and particle size distributionDetects the formation of a wide range of aggregate sizes.[10]
Visual Inspection / Turbidity Visible particles and opalescenceA simple, initial check for large, insoluble aggregates.
Differential Scanning Calorimetry (DSC) Thermal stability (Tm) and unfolding transitionsDetermines if aggregation is linked to thermal denaturation.[10][11]
Step 2: Investigate the Cause with a Logical Workflow

Use the following workflow to systematically identify the stressor causing aggregation.

Aggregation_Troubleshooting Start Start: Protein Aggregation Observed Check_Formulation Analyze Formulation Components (pH, Excipients, Concentration) Start->Check_Formulation Check_Process Review Process Steps (Mixing, Filtration, Freeze-Thaw) Start->Check_Process Check_Storage Evaluate Storage Conditions (Temperature, Light, Container) Start->Check_Storage pH_Opt Is pH optimal? Check_Formulation->pH_Opt Shear_Stress Is there high shear stress? Check_Process->Shear_Stress Temp_Stress Is temperature stable? Check_Storage->Temp_Stress Excipient_Opt Are excipients adequate? pH_Opt->Excipient_Opt Yes Adjust_pH Action: Adjust pH / Screen Buffers pH_Opt->Adjust_pH No Concentration_Opt Is concentration too high? Excipient_Opt->Concentration_Opt Yes Add_Excipients Action: Add/Optimize Stabilizers (e.g., Arginine, Polysorbate) Excipient_Opt->Add_Excipients No Reduce_Conc Action: Reduce Concentration or Add Viscosity Reducers Concentration_Opt->Reduce_Conc Yes End Resolved Concentration_Opt->End No Freeze_Thaw Are freeze-thaw cycles controlled? Shear_Stress->Freeze_Thaw No Modify_Process Action: Modify Mixing/Filtration (Reduce speed, change filter type) Shear_Stress->Modify_Process Yes Optimize_FT Action: Optimize Freeze/Thaw Rates Freeze_Thaw->Optimize_FT No Freeze_Thaw->End Yes Light_Exposure Is it protected from light? Temp_Stress->Light_Exposure Yes Control_Temp Action: Implement Cold Chain Management Temp_Stress->Control_Temp No Protect_Light Action: Use Amber Vials/Light Protection Light_Exposure->Protect_Light No Light_Exposure->End Yes Adjust_pH->End Add_Excipients->End Reduce_Conc->End Modify_Process->End Optimize_FT->End Control_Temp->End Protect_Light->End

Caption: Workflow for Troubleshooting Protein Aggregation.

Step 3: Implement Corrective Actions
  • Optimize Formulation pH and Buffer: Ensure the formulation pH is sufficiently far from the protein's isoelectric point (pI) to maintain electrostatic repulsion between molecules.[1] Histidine and phosphate buffers are commonly used to stabilize the environment.[1]

  • Add Stabilizing Excipients:

    • Surfactants (e.g., Polysorbate 20/80): These are critical for preventing aggregation at interfaces (air-liquid, solid-liquid) caused by mechanical stress like agitation or filtration.[1][12] They work by preferentially adsorbing to interfaces, shielding the protein from these destabilizing surfaces.[12]

    • Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at solubilizing proteins and reducing aggregation by suppressing protein-protein interactions.[13][14]

    • Sugars (e.g., Sucrose, Trehalose): These act as stabilizers against thermal stress by forming a protective hydration shell around the protein.[1][13]

  • Control Processing Parameters: Minimize mechanical stress by reducing mixing speeds and using low-shear pumps and filtration systems.[2] For freeze-thaw cycles, rapid freezing and thawing are often better for preserving stability.[4]

  • Manage Storage and Handling: Strictly adhere to cold-chain storage to minimize thermal stress.[1][15] Protect the product from light, especially if it is sensitive to photo-oxidation, which can lead to aggregation.[16]

Issue 2: My lyophilized protein cake has collapsed or is difficult to reconstitute.

A successful lyophilization cycle yields a stable, elegant cake that reconstitutes quickly.[17] Issues like collapse indicate a suboptimal process or formulation.

Step 1: Diagnose the Problem
  • Cake Collapse: This happens when the product temperature during primary drying exceeds its critical collapse temperature (Tc).[17] The solid matrix loses its structure, resulting in a shrunken, glassy, or melted appearance.

  • Difficult Reconstitution: Long reconstitution times or incomplete dissolution can be caused by aggregation during lyophilization or an overly dense cake structure.

Step 2: Review Formulation and Cycle Parameters
  • Formulation Analysis:

    • Cryo/Lyoprotectants: Are you using sufficient amounts of stabilizers like sucrose or trehalose? During freezing, these excipients form a rigid, glassy matrix that immobilizes and protects the protein by replacing water.[13]

    • Bulking Agents: Mannitol or sorbitol are often used to provide structure to the cake, preventing collapse and aiding in reconstitution.[13] However, they can lower the collapse temperature, so a careful balance is needed.[13]

  • Lyophilization Cycle Analysis:

    • Freezing Step: Was the freezing rate appropriate? A slow freezing rate can lead to large ice crystals, which may damage the protein. Controlled nucleation can create more uniform ice crystals.[18] An annealing step (holding the product at a temperature below the freezing point) can help crystallize bulking agents and maximize ice crystal size for more efficient drying.[18]

    • Primary Drying: Was the shelf temperature and chamber pressure set correctly to keep the product temperature below Tc? This is the most critical phase for preventing collapse.[17][19]

    • Secondary Drying: Was sufficient time and temperature applied to remove bound water? Residual moisture is a leading cause of instability in lyophilized products.

Lyophilization_Process cluster_0 Lyophilization Cycle cluster_1 Key Goals Freezing 1. Freezing (-40°C to -50°C) Primary_Drying 2. Primary Drying (Sublimation) (Low Pressure, Controlled Temp) Freezing->Primary_Drying Removes 'free' ice Goal1 Create stable ice matrix Freezing->Goal1 Secondary_Drying 3. Secondary Drying (Desorption) (Higher Temp, Low Pressure) Primary_Drying->Secondary_Drying Removes 'bound' water Goal2 Keep product temp < Collapse Temp (Tc) Primary_Drying->Goal2 Goal3 Achieve low residual moisture Secondary_Drying->Goal3

Caption: The Three Stages of a Lyophilization Cycle.

Step 3: Implement Corrective Actions
  • Optimize the Formulation: Ensure the right combination and concentration of lyoprotectants (e.g., sucrose) and bulking agents (e.g., mannitol) are used to create a robust cake with a high collapse temperature.[17][20]

  • Develop a Robust Lyophilization Cycle:

    • Characterize your formulation to determine its critical temperatures (e.g., collapse temperature, glass transition temperature) using techniques like Freeze-Dry Microscopy (FDM) and Differential Scanning Calorimetry (DSC).

    • Design the primary drying phase conservatively, ensuring the product temperature remains at least 2-5°C below the collapse temperature.[17]

    • Extend the secondary drying time or slightly increase the temperature to ensure residual moisture is reduced to optimal levels (typically <1-2%).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right excipients to stabilize my protein?

Choosing the right excipients requires a screening approach tailored to your specific protein and the stresses it will encounter.[1] There is no one-size-fits-all solution.

  • For Thermal and Conformational Stability: Sugars (sucrose, trehalose) and polyols (sorbitol, mannitol) are excellent choices.[13] They work by preferential exclusion, creating a hydration shell that stabilizes the protein's native structure.[21]

  • To Prevent Interfacial Aggregation: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are the industry standard.[12][22] They are effective at very low concentrations and protect proteins from stress induced by agitation, filtration, and freeze-thawing.[12]

  • To Reduce Viscosity and Aggregation in High-Concentration Formulations: Certain amino acids, particularly arginine, are effective at minimizing protein-protein interactions that lead to high viscosity and aggregation.[14][23]

  • To Control pH: Buffers such as histidine, phosphate, or acetate are used to maintain the pH in a range where the protein is most stable.[1][14]

Q2: What is the purpose of a forced degradation study?

A forced degradation (or stress testing) study is an essential part of biopharmaceutical development.[8][24] Its primary purpose is to intentionally degrade the protein using various stress conditions (e.g., heat, light, oxidation, extreme pH) to:

  • Identify Potential Degradation Pathways: It helps understand how the protein is likely to degrade over its shelf life.[8][25]

  • Elucidate Degradation Mechanisms: It provides insight into the chemical and physical changes the protein undergoes.[8][25]

  • Develop Stability-Indicating Analytical Methods: The degraded samples are used to prove that your analytical methods (like SEC or IEX-HPLC) can effectively separate and quantify the degradation products from the intact protein.[26]

  • Support Formulation Development: By understanding how the protein degrades, you can design a formulation that protects it from those specific stresses.[8]

Q3: Which analytical techniques are most important for monitoring protein stability?

A combination of analytical techniques is required to monitor the different aspects of protein stability.

Stability AttributePrimary TechniquesSecondary/Orthogonal Methods
Aggregation & Size Variants Size Exclusion Chromatography (SEC)[9]Dynamic Light Scattering (DLS), Analytical Ultracentrifugation (AUC)
Purity & Chemical Modifications Ion-Exchange Chromatography (IEX), Reversed-Phase HPLC (RP-HPLC), Capillary Electrophoresis (CE-SDS)Mass Spectrometry (MS) for identification of modifications[6]
Conformational Stability Differential Scanning Calorimetry (DSC)[10][11], Circular Dichroism (CD) Spectroscopy[9][11]Intrinsic Fluorescence Spectroscopy[27]
Biological Activity Cell-based Bioassays, ELISASurface Plasmon Resonance (SPR) for binding kinetics

Key Experimental Protocols

Protocol: Performing a Forced Degradation Study

This protocol outlines a general approach. The specific conditions must be tailored to your protein.[24][25] The goal is typically to achieve 10-20% degradation to ensure degradation products are detectable without completely destroying the molecule.[26]

Objective: To identify degradation pathways and qualify stability-indicating methods.

Materials:

  • Purified protein drug substance

  • Formulation buffer (and placebo)

  • Stress agents: HCl, NaOH, hydrogen peroxide (H₂O₂)

  • Equipment: Incubators, photostability chamber, agitator, analytical instruments (HPLC, DLS, etc.)

Methodology:

  • Baseline Sample: Analyze an unstressed sample of the protein to serve as the t=0 reference.

  • Thermal Stress:

    • Incubate protein samples at elevated temperatures (e.g., 40°C, 50°C) for various durations (e.g., 1, 2, 4 weeks).

    • Include a control at the intended storage temperature (e.g., 5°C).

  • Acid/Base Hydrolysis:

    • Adjust the pH of the protein solution to acidic (e.g., pH 3.0 with HCl) and basic (e.g., pH 9.0 with NaOH) conditions.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C) for a set period (e.g., 24-72 hours), then neutralize back to the formulation pH.

  • Oxidative Stress:

    • Add a low concentration of an oxidizing agent (e.g., 0.01% - 0.1% H₂O₂) to the protein solution.

    • Incubate at room temperature for a defined period (e.g., 4-24 hours).

  • Photostability:

    • Expose the protein solution to a controlled light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Include a dark control sample wrapped in aluminum foil.

  • Mechanical Stress:

    • Agitate the protein solution on an orbital shaker or stir plate for an extended period (e.g., 24-48 hours).

    • Include an unstirred control.

  • Analysis:

    • After each stress condition, analyze the samples alongside the baseline control using your suite of analytical methods (e.g., SEC, IEX, RP-HPLC, CE-SDS, DLS).

    • Compare the chromatograms and results to identify new peaks (degradants) and a decrease in the main peak (intact protein).

References

  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. (2019). MDPI. Retrieved from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). BioPharmaSpec. Retrieved from [Link]

  • Practical advice in the development of a lyophilized protein drug product. (n.d.). PMC. Retrieved from [Link]

  • Protein Aggregation and Immunogenicity of Biotherapeutics. (n.d.). PMC - NIH. Retrieved from [Link]

  • Protein Forced Degradation Studies. (n.d.). Intertek. Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2023, March 12). MDPI. Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]

  • The Effect of Pharmaceutical Excipients on Protein Chemical Degradation Through Deamidation and Isomerization. (2026, March 31). Springer. Retrieved from [Link]

  • Full article: Forced degradation studies: current trends and future perspectives for protein-based therapeutics. (2016, June 29). Taylor & Francis Online. Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (n.d.). PMC. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2022, November 23). PubMed. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved from [Link]

  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research. (2025, November 6). Linseis. Retrieved from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • Protein Stability Characterization: Understanding Its Importance in Biopharmaceuticals. (2026, March 28). Avomeen. Retrieved from [Link]

  • Analytical techniques for the physical stability assessment of proteins and peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. (2023, December 11). RSC Publishing. Retrieved from [Link]

  • Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. (2017, May 31). Drug Development & Delivery. Retrieved from [Link]

  • Protein stability – all you need to know. (2024, April 9). Single Use Support. Retrieved from [Link]

  • Stabilization Strategies of Pharmaceutical Proteins. (2022, December 2). Encyclopedia MDPI. Retrieved from [Link]

  • Keeping Aggregation Under Control. (2020, April 7). BioPharm International. Retrieved from [Link]

  • Lyophilization Process Development. (n.d.). ProJect Pharmaceutics. Retrieved from [Link]

  • Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. (n.d.). Lund University Publications. Retrieved from [Link]

  • Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. (n.d.). PMC. Retrieved from [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International. Retrieved from [Link]

  • Key Considerations and Strategies for Optimizing High-Concentration Protein Formulations. (2025, January 19). IJPPR. Retrieved from [Link]

  • Methods of Determining Protein Stability. (2018, September 18). G-Biosciences. Retrieved from [Link]

  • (PDF) Practical advice in the development of a lyophilized protein drug product. (2024, November 21). ResearchGate. Retrieved from [Link]

  • Practical advice in the development of a lyophilized protein drug product. (2024, November 21). PubMed. Retrieved from [Link]

  • Protein aggregation: Challenges approaches for mitigation. (2024, April 23). PipeBio. Retrieved from [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (n.d.). PMC. Retrieved from [Link]

  • Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. (n.d.). PMC. Retrieved from [Link]

  • High concentration protein formulation – challenges and solutions. (2022, July 19). Coriolis Pharma. Retrieved from [Link]

  • Formulation Strategies to Prevent Protein Degradation. (2018, July 15). AAPS Newsmagazine. Retrieved from [Link]

  • Common stability challenges of protein during formulation development. (n.d.). ResearchGate. Retrieved from [Link]

  • Issues Associated with Protein-Based Pharmaceuticals. (2019, September 7). Research and Reviews. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming the Poor Solubility of N-methyl-DL-alanine

Welcome to the technical support center for N-methyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this N-methylated am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-methyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this N-methylated amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the solubility of N-methyl-DL-alanine.

Q1: What is the expected aqueous solubility of N-methyl-DL-alanine?

There are conflicting reports in the literature regarding the precise aqueous solubility of N-methyl-DL-alanine. Some sources suggest a high solubility of approximately 50 g/100 mL, while others indicate it is only slightly soluble in water.[1][2] Another report states a solubility of ≥ 200 mg/mL in water.[1] This variability may be due to differences in the crystalline form of the material, purity, and the conditions under which solubility was determined. Therefore, it is strongly recommended to empirically determine the solubility for your specific lot of N-methyl-DL-alanine under your experimental conditions.

Q2: In which organic solvents is N-methyl-DL-alanine soluble?

N-methyl-DL-alanine is generally soluble in polar organic solvents. A reported solubility in dimethyl sulfoxide (DMSO) is approximately 10 mg/mL at 25°C.[1] Due to its zwitterionic nature at certain pH values, it has limited solubility in non-polar organic solvents.[1][3]

Q3: How does pH influence the solubility of N-methyl-DL-alanine?

The solubility of N-methyl-DL-alanine is highly dependent on pH.[1] Like other amino acids, it has both an acidic carboxylic acid group and a basic secondary amine group. At its isoelectric point (pI), the molecule has a net zero charge, and its solubility in aqueous solutions is at its minimum.[1] Adjusting the pH away from the pI increases the population of charged species (cationic at low pH, anionic at high pH), which enhances its interaction with water and thus increases solubility.[1][4]

Q4: Can I increase the solubility of N-methyl-DL-alanine by heating the solution?

For many compounds, solubility increases with temperature. Gentle heating can be a viable method to dissolve more N-methyl-DL-alanine.[1] However, it is crucial to be cautious, as excessive or prolonged heating can lead to degradation. It is advisable to conduct stability studies if heating is part of your protocol.

Q5: Is it possible to use a co-solvent to improve the solubility of N-methyl-DL-alanine in aqueous solutions?

Yes, using a small amount of a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used for this purpose.[1] The general technique involves dissolving the compound in a minimal amount of the organic solvent first, and then slowly adding this stock solution to the aqueous buffer with vigorous stirring.[1]

Section 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility challenges you may encounter during your experiments.

Issue 1: N-methyl-DL-alanine is not dissolving in water or an aqueous buffer.

This is a common issue that can often be resolved by understanding the physicochemical properties of the compound.

Possible Cause 1: The pH of the solution is near the isoelectric point (pI) of N-methyl-DL-alanine.

As an amino acid, N-methyl-DL-alanine's solubility is lowest at its pI. The pKa values for the carboxylic acid and the secondary amine are approximately 2.22 and 10.19, respectively. The pI can be estimated as the average of these two pKa values.

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To systematically determine the optimal pH for dissolving N-methyl-DL-alanine in an aqueous solution.

Materials:

  • N-methyl-DL-alanine

  • Deionized water or desired buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of N-methyl-DL-alanine and add it to your water or buffer.

  • Begin stirring the suspension at room temperature.

  • Calibrate your pH meter and monitor the pH of the suspension.

  • If the compound is not dissolving, slowly add 0.1 M HCl or 0.1 M NaOH dropwise.

  • Observe for the dissolution of the solid. Continue adding the acid or base in small increments until the N-methyl-DL-alanine is fully dissolved.

  • Record the final pH of the solution.

  • If necessary for your experiment, you can carefully adjust the pH back towards your target pH, being mindful that the compound may precipitate if you get too close to the pI. A slight deviation from the pI may be sufficient to maintain solubility.[1]

Possible Cause 2: The concentration of N-methyl-DL-alanine exceeds its solubility limit under the current conditions.

Even with pH optimization, there is a maximum concentration that can be achieved.

Solutions:

  • Reduce Concentration: The most straightforward solution is to prepare a more dilute solution.

  • Increase Temperature: As mentioned in the FAQs, gentle warming can increase solubility.[1]

  • Use a Co-solvent: For high concentration needs, a co-solvent approach may be necessary.

Protocol 2: Using a Co-solvent (DMSO) for Solubilization

Objective: To use a minimal amount of DMSO to create a concentrated stock solution of N-methyl-DL-alanine that can be diluted into an aqueous medium.

Materials:

  • N-methyl-DL-alanine

  • Dimethyl sulfoxide (DMSO), preferably cell culture grade for biological experiments

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Stir plate and stir bar

Procedure:

  • In a suitable tube, weigh the desired amount of N-methyl-DL-alanine.

  • Add a minimal volume of DMSO (e.g., start with 100-200 µL).

  • Vortex the tube vigorously until the N-methyl-DL-alanine is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.[1]

  • In a separate container, place the final desired volume of your aqueous buffer and begin stirring.

  • Slowly, add the DMSO stock solution dropwise to the stirring aqueous buffer.

  • Continuously monitor the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that final concentration.

Critical Note for Cell-Based Assays: The final concentration of DMSO in your experiment should be kept as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts.[1]

Possible Cause 3: Impurities in the N-methyl-DL-alanine.

The presence of impurities can sometimes affect the solubility of a compound.

Solution:

  • Ensure you are using a high-purity grade of N-methyl-DL-alanine. If you suspect impurities, consider purification by recrystallization.[5]

Issue 2: Precipitation occurs when adding a DMSO stock solution to an aqueous buffer.

This is a common problem when the compound is significantly less soluble in the final aqueous medium than in the initial organic solvent.

Solutions:

  • Decrease the Final Concentration: The most likely reason is that the final concentration in the aqueous buffer exceeds the solubility limit. Try preparing a more dilute final solution.

  • Increase the Stirring Speed: Ensure the DMSO stock is being added to a rapidly stirring buffer to promote rapid dispersion and dissolution.

  • Optimize the Co-solvent Percentage: While aiming for a low final DMSO concentration, a slightly higher percentage (e.g., up to 5% for some in vitro assays, but always check for vehicle effects) might be necessary to maintain solubility.

  • Consider a Different Co-solvent: If DMSO is not working, other polar, water-miscible solvents like DMF or ethanol could be tested.

Section 3: Advanced Solubility Enhancement Strategies

For particularly challenging applications requiring high concentrations or specific formulations, more advanced techniques may be necessary.

Co-amorphous Systems with Amino Acids

Concept: A co-amorphous system is a single-phase amorphous solid composed of two or more small molecules.[6][7] This approach can significantly enhance the solubility and dissolution rate of poorly soluble compounds. Amino acids are excellent co-formers because they are biocompatible and can form strong intermolecular interactions (like hydrogen bonds or salt formation) with the target molecule, which stabilizes the amorphous state and prevents recrystallization.[8][9] Basic amino acids like lysine and arginine have been shown to be particularly effective co-formers for acidic and neutral drugs.[10]

Mechanism: By converting the crystalline N-methyl-DL-alanine into a higher-energy amorphous state and stabilizing it with a co-former, the energy barrier for dissolution is lowered, leading to increased apparent solubility.[6]

Cyclodextrin Inclusion Complexes

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, or parts of molecules, within their cavity to form inclusion complexes.[11][12]

Mechanism: The formation of an inclusion complex effectively masks the hydrophobic parts of the guest molecule (in this case, potentially the non-polar side chain of N-methyl-DL-alanine), presenting a more hydrophilic exterior to the aqueous environment. This significantly enhances the aqueous solubility of the guest molecule.[11][13] The addition of amino acids can sometimes have a synergistic effect on solubility enhancement when used in combination with cyclodextrins.[14]

Data and Visualization

Table 1: Summary of Reported Solubility Data for N-methyl-DL-alanine
SolventReported SolubilityReference(s)
Water~50 g/100 mL; ≥ 200 mg/mL; slightly soluble[1][2]
Dimethyl Sulfoxide (DMSO)~10 mg/mL at 25°C[1]
MethanolSlightly soluble[5]
EthanolSlightly soluble[5]
EtherInsoluble[5]

Note: Due to conflicting reports, empirical determination of solubility is highly recommended.

Diagrams

ph_effect cluster_low_ph Low pH (pH < pI) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (pH > pI) cation Cationic Form (High Solubility) zwitterion Zwitterionic Form (Low Solubility) cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (High Solubility) zwitterion->anion + OH- anion->zwitterion + H+ co_solvent_workflow start Weigh N-methyl-DL-alanine dissolve Dissolve in minimal volume of DMSO start->dissolve add_dropwise Add DMSO stock dropwise to buffer dissolve->add_dropwise prepare_buffer Prepare stirring aqueous buffer prepare_buffer->add_dropwise observe Observe for precipitation add_dropwise->observe end Homogeneous Solution observe->end

Caption: Workflow for using DMSO as a co-solvent.

References

  • Löbmann, K., Laitinen, R., Grohganz, H., Gordon, K. C., Strachan, C., & Rades, T. (2013). Co-amorphous simvastatin and glipizide systems: enhanced physical stability and dissolution. Molecular Pharmaceutics, 10(5), 1684–1693.
  • Kasten, G., Grohganz, H., Rades, T., & Löbmann, K. (2016). Development of a screening method for co-amorphous formulations of drugs and amino acids. International Journal of Pharmaceutics, 515(1-2), 433–440.
  • Gao, Y., Liao, J., Qi, X., & Zhang, J. (2013). Co-amorphous andrographolide-lysine with unexpectedly enhanced solubility. Molecules, 18(9), 10565–10577.
  • Włodarski, K., Sawicka, P., & Lepek, P. (2023). Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity. Pharmaceutics, 15(3), 959.
  • Löbmann, K., Laitinen, R., Grohganz, H., Rades, T., & Strachan, C. J. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--part 1. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 873–881.
  • Ciobanu, A. M., Landis, C., & Le, T. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(4), 856.
  • Pawar, P., & Chaudhari, P. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(44), 10895–10907.
  • El-Nabarawi, M. A., Shamma, R. N., Farouk, F., & El-Moneim, N. S. A. (2024).
  • Pawar, P., & Chaudhari, P. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(44), 10895–10907.
  • Tabushi, I., Kuroda, Y., & Shimokawa, K. (1979). Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry, 44(21), 3747–3750.
  • Mourtas, S., Lazarou, D., & Antimisiaris, S. G. (2021).
  • El-Nabarawi, M. A., Shamma, R. N., Farouk, F., & El-Moneim, N. S. A. (2024).
  • Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 161(1-2), 135-142.
  • Van der Poorten, O., & Li, Z. (2014). Synthesis of N-Alkyl Amino Acids.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • N-methylalanine - ChemBK. [Link]

Sources

Optimization

Technical optimization for improving specificity in PCR reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Polymerase Chain Reaction (PCR) optimization. As a Senior Application Scientist, I understand that achie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Polymerase Chain Reaction (PCR) optimization. As a Senior Application Scientist, I understand that achieving high specificity in your PCR reactions is paramount to the success of your experiments. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and proven protocols to help you overcome common challenges and enhance the specificity of your PCR assays.

Troubleshooting Guide: From Non-Specific Bands to Primer-Dimers

This section addresses specific issues you may encounter during your PCR experiments in a practical question-and-answer format.

Issue 1: My gel electrophoresis shows multiple non-specific bands in addition to my expected product.

Question: I've run my PCR product on an agarose gel, and alongside the band of the correct size, I see several other bands of varying sizes. What's causing this and how can I fix it?

Answer: The presence of multiple, non-specific bands is a classic sign of low PCR specificity. This indicates that your primers are annealing to unintended sites on the template DNA, leading to the amplification of off-target fragments.[1][2][3] Several factors can contribute to this issue. Let's break down the causes and solutions.

Causality and Solutions:

  • Suboptimal Annealing Temperature (Ta): This is the most common culprit. If the annealing temperature is too low, it allows for less stringent primer binding, enabling them to anneal to sequences with some mismatches.[1][2][3]

    • Solution: Optimize the annealing temperature by performing a gradient PCR.[4][5][6][7][8] This involves testing a range of temperatures across different wells in a single PCR run to identify the optimal temperature that yields only the specific product. A good starting point is to test a gradient from 5°C below to 5°C above the calculated melting temperature (Tm) of your primers.[6]

  • Poor Primer Design: The design of your primers is critical for specificity.[9][10][11][12]

    • Solution:

      • Length: Aim for primers between 18-30 base pairs.[9][11][13]

      • GC Content: Target a GC content of 40-60%.[9][10][13]

      • Melting Temperature (Tm): The Tm of the forward and reverse primers should be within 5°C of each other, ideally between 50-72°C.[9][10][13]

      • Avoid Complementarity: Check for complementarity within a primer (to prevent hairpins) and between the forward and reverse primers (to prevent primer-dimers), especially at the 3' ends.[9][10][13][14]

      • Specificity Check: Use a tool like BLAST to check that your primer sequences are specific to your target and do not have significant homology to other regions in your template DNA.[10][15]

  • Excessive Magnesium Chloride (MgCl2) Concentration: Magnesium ions are essential cofactors for Taq polymerase, but too high a concentration can increase non-specific primer binding and lead to unwanted products.[1][16][17]

    • Solution: Titrate the MgCl2 concentration. The optimal range is typically between 1.5 mM and 3.0 mM.[18] You can test a range of concentrations (e.g., 1.0, 1.5, 2.0, 2.5, 3.0 mM) to find the sweet spot for your specific primers and template.

  • High Primer Concentration: Using too much primer can increase the likelihood of non-specific binding and primer-dimer formation.[1][9][19]

    • Solution: Reduce the primer concentration. A typical starting concentration is 0.05-1.0 µM for each primer.[9] If you suspect this is an issue, try a gradient of primer concentrations.

  • Too Much Template DNA: While it may seem counterintuitive, an excessive amount of template DNA can sometimes lead to non-specific amplification.[1]

    • Solution: Reduce the amount of template DNA in your reaction.[1][15]

Experimental Protocol: Gradient PCR for Annealing Temperature Optimization

This protocol will help you determine the optimal annealing temperature for your PCR.

  • Calculate Primer Tm: Use an online Tm calculator to estimate the melting temperature of your forward and reverse primers.

  • Set Up Gradient: Program your thermal cycler with a temperature gradient for the annealing step. A good range is typically 5°C below the lowest primer Tm to 5°C above the highest primer Tm.[6]

  • Prepare Master Mix: Prepare a PCR master mix with all components except the template DNA.

  • Aliquot and Add Template: Aliquot the master mix into separate PCR tubes or wells of a plate. Add your template DNA to each reaction.

  • Run PCR: Place the reactions in the thermal cycler and run the gradient PCR program.

  • Analyze Results: Run the PCR products on an agarose gel. The lane corresponding to the highest temperature that produces a single, strong band of the correct size is your optimal annealing temperature.

Issue 2: I'm seeing a fuzzy band at the bottom of my gel, around 50-100 bp.

Question: My PCR seems to have worked, but there's a prominent, diffuse band at the very bottom of the gel. What is this and how do I get rid of it?

Answer: That fuzzy band is most likely composed of primer-dimers.[] Primer-dimers are artifacts that form when primers, particularly their 3' ends, anneal to each other and are extended by the DNA polymerase.[13][19] This consumes primers and dNTPs, reducing the yield of your desired product and can interfere with downstream applications.[19]

Causality and Solutions:

  • Primer Design: As with non-specific bands, primer design is a key factor. Complementarity at the 3' ends of your primers is the primary cause of primer-dimer formation.[9][14]

    • Solution: Re-design your primers, paying close attention to avoiding 3' end complementarity. Use primer design software to check for potential primer-dimer formation.[21]

  • High Primer Concentration: Excess primers increase the probability of them interacting with each other.[1][19]

    • Solution: Reduce the concentration of your primers. A good starting point is to use the lowest recommended concentration for your polymerase.[14]

  • Low Annealing Temperature: A low annealing temperature can facilitate the weak binding between primers.[19]

    • Solution: Increase the annealing temperature. A gradient PCR can help you find the optimal temperature that minimizes primer-dimers while still efficiently amplifying your target.[]

  • Non-Hot Start Polymerase: Standard Taq polymerase can have some activity at room temperature.[22] During reaction setup, this can lead to the extension of primers that have transiently annealed to each other.

    • Solution: Use a "Hot Start" DNA polymerase.[22][23][24][] These enzymes are inactive at room temperature and are only activated after an initial high-temperature denaturation step.[22][23][26] This prevents the extension of non-specifically bound primers and primer-dimers during setup.[22][23][24][]

Visualization: The Mechanism of Hot Start PCR

HotStartPCR cluster_0 Room Temperature (Reaction Setup) cluster_1 Initial Denaturation (e.g., 95°C) cluster_2 Annealing & Extension (Cycling) Inactive_Polymerase Inactive Taq Polymerase (Antibody/Chemical Block) Primers Primers Activation Activation (Block Removed) Inactive_Polymerase->Activation Heat Template DNA Template Amplification Specific Amplification Primers->Amplification Denatured_Template Denatured DNA Template Template->Denatured_Template Heat Active_Polymerase Active Taq Polymerase Active_Polymerase->Amplification Denatured_Template->Amplification Activation->Active_Polymerase caption Mechanism of Antibody-Mediated Hot Start PCR.

Advanced Strategies for Enhancing Specificity

For particularly challenging templates or when maximum specificity is required, consider these advanced techniques.

Touchdown PCR

Question: My target has a high GC content, and I'm struggling to find an annealing temperature that gives me a specific product without sacrificing yield. Is there a better way?

Answer: Yes, Touchdown PCR is an excellent strategy for such scenarios.[27][28] It involves using a high initial annealing temperature that is gradually lowered in subsequent cycles.[27][28][29][30] This favors the amplification of the perfectly matched target in the early cycles, creating a pool of specific amplicons that are then efficiently amplified at lower, more permissive temperatures.[27][28][29]

Experimental Protocol: Touchdown PCR

  • Initial Denaturation: 95°C for 2-5 minutes.

  • Touchdown Cycles (10-15 cycles):

    • Denaturation: 95°C for 30 seconds.

    • Annealing: Start with an annealing temperature 5-10°C above the calculated Tm of your primers. Decrease the temperature by 1°C every cycle.[29][31]

    • Extension: 72°C for a duration appropriate for your amplicon length (e.g., 1 minute per kb).

  • Amplification Cycles (20-25 cycles):

    • Denaturation: 95°C for 30 seconds.

    • Annealing: Use the final annealing temperature from the touchdown phase (typically 2-5°C below the calculated Tm).[29]

    • Extension: 72°C for a duration appropriate for your amplicon length.

  • Final Extension: 72°C for 5-10 minutes.

Visualization: Touchdown PCR Workflow

TouchdownPCR Start Start PCR Initial_Denaturation Initial Denaturation (95°C) Start->Initial_Denaturation Touchdown_Cycles Touchdown Cycles (High to Low Ta) Initial_Denaturation->Touchdown_Cycles 10-15 cycles Amplification_Cycles Amplification Cycles (Constant Low Ta) Touchdown_Cycles->Amplification_Cycles 20-25 cycles Final_Extension Final Extension (72°C) Amplification_Cycles->Final_Extension End End PCR Final_Extension->End caption Workflow of a Touchdown PCR protocol.

Nested PCR

Question: I am trying to amplify a very low abundance target from a complex background, and my standard PCR is not specific enough. What else can I try?

Answer: Nested PCR is a powerful technique to significantly increase both the specificity and sensitivity of amplification.[][33][34][35][36] It involves two sequential PCR reactions.[][34][36] The first reaction uses an "outer" set of primers to amplify a larger fragment containing your target sequence.[][33] The product of this first reaction is then used as the template for a second PCR with an "inner" set of primers that bind to a region within the first amplicon.[][34] This two-step amplification process dramatically reduces the chances of amplifying non-specific products.[][35]

Visualization: The Principle of Nested PCR

NestedPCR Template_DNA Template DNA with Target Sequence First_PCR First Round PCR (Outer Primers) Template_DNA->First_PCR First_Product First Round Product (Includes Target and Flanking Regions) First_PCR->First_Product Second_PCR Second Round PCR (Inner Primers) First_Product->Second_PCR Use as template Final_Product Highly Specific Final Product Second_PCR->Final_Product caption Schematic of the Nested PCR process.

Caution: A significant drawback of nested PCR is the increased risk of contamination when transferring the product from the first reaction to the second.[] It is crucial to work in a clean environment and use aerosol-resistant pipette tips.

Frequently Asked Questions (FAQs)

Q1: What are PCR additives and how can they improve specificity?

A1: PCR additives are chemicals that can be included in the reaction mix to enhance amplification, particularly for difficult templates like those with high GC content or secondary structures.[][38][39][40]

AdditiveRecommended ConcentrationMechanism of Action
DMSO (Dimethyl sulfoxide) 2-10%Reduces DNA secondary structures and lowers the melting temperature (Tm).[][38]
Betaine 1.0-1.7 MReduces the formation of secondary structures and eliminates the dependence of DNA melting on base pair composition.[][38][39]
Formamide 1-5%Lowers the melting temperature and destabilizes the template double helix.[38][39]
TMAC (Tetramethylammonium chloride) 15-100 mMIncreases hybridization specificity and melting temperature, which is useful with degenerate primers.[38][39]
BSA (Bovine Serum Albumin) Up to 0.8 mg/mlCan help overcome PCR inhibitors and prevents reaction components from sticking to the tube walls.[38][39]

Q2: How does the number of PCR cycles affect specificity?

A2: While a sufficient number of cycles is needed for adequate product yield, excessive cycling can lead to the accumulation of non-specific products and primer-dimers.[1] For most applications with a reasonable amount of starting template, 25-35 cycles are sufficient.[1] If you are seeing non-specific bands, consider reducing the number of cycles.[1][15]

Q3: Can the extension time impact specificity?

A3: Yes, an excessively long extension time can sometimes increase the likelihood of non-specific amplification.[1] However, an extension time that is too short may not allow for the complete amplification of your target, especially for longer amplicons.[1] A general rule of thumb is to use an extension time of 60 seconds per 1,000 base pairs of the expected amplicon length.[1]

References

  • Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed. (2025, May 26). Retrieved from [Link]

  • Touchdown PCR for increased specificity and sensitivity in PCR amplification. (2008, August 21). Retrieved from [Link]

  • Touchdown Polymerase Chain Reaction (PCR) - CSH protocols. Retrieved from [Link]

  • PCR Assay Design and Optimization - Bio-Rad. Retrieved from [Link]

  • Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository. Retrieved from [Link]

  • How is "Touchdown PCR" used to increase PCR specificity? - QIAGEN. Retrieved from [Link]

  • Troubleshooting your PCR - Takara Bio. Retrieved from [Link]

  • Gradient PCR for Optimization of Temperatures and Elongation Time - Eppendorf US. Retrieved from [Link]

  • Hot Start PCR with heat-activatable primers: a novel approach for improved PCR performance - PMC. Retrieved from [Link]

  • Thermal Gradient Feature Maximize Your Optimization Power - Bio-Rad. Retrieved from [Link]

  • Guide to Primer Design for PCR - Benchling. Retrieved from [Link]

  • nested PCR. Retrieved from [Link]

  • 5 Essential Tips for Successful Gradient PCR - FOUR E's Scientific. (2025, March 5). Retrieved from [Link]

  • What are the possible reasons for a primer dimer to occur in a PCR, LAMP reaction? (2020, February 15). Retrieved from [Link]

  • Just What Do All These Additives Do? - Bitesize Bio. (2025, June 6). Retrieved from [Link]

  • General Concepts for PCR Primer Design - Genome Res. Retrieved from [Link]

  • How do you get Rid of Nonspecific Bands in PCR? - ResearchGate. (2018, March 5). Retrieved from [Link]

  • How does HotStart PCR help minimize nonspecific amplification events? - QIAGEN. Retrieved from [Link]

  • How can I avoid primer-dimer formation during PCR amplification? - QIAGEN. Retrieved from [Link]

  • How to get rid of unspecific bands in Gel Electrophoresis - YouTube. (2023, May 23). Retrieved from [Link]

  • Troubleshooting PCR Primer Dimers? - ResearchGate. (2017, September 10). Retrieved from [Link]

  • What Is the Role of MgCl2 in PCR Amplification Reactions? - Excedr. (2022, February 15). Retrieved from [Link]

  • Nested polymerase chain reaction - Wikipedia. Retrieved from [Link]

  • amplification - The Gradient Feature: Use in Optimization of Allelic Discrimination Assays - Bio-Rad. Retrieved from [Link]

  • Nested PCR - Med Uni Graz. Retrieved from [Link]

  • Improve Yield and Specificity of Your PCR Using the 2D-Gradient Function - Eppendorf. (2025, January 29). Retrieved from [Link]

  • Nested Polymerase Chain Reaction (PCR) - PubMed. (2019, February 1). Retrieved from [Link]

  • PCR Troubleshooting | Bio-Rad. Retrieved from [Link]

  • Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR | abm Inc. - Applied Biological Materials Inc. Retrieved from [Link]

  • PCR Troubleshooting Guide - GenScript. Retrieved from [Link]

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Troubleshooting

Enhancing Enzyme Stability with Polypeptide Fusion: A Technical Support Guide

From the Desk of a Senior Application Scientist Welcome to the technical support center for enhancing enzyme stability. In drug development and industrial biocatalysis, the operational stability of an enzyme under varyin...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for enhancing enzyme stability. In drug development and industrial biocatalysis, the operational stability of an enzyme under varying thermal and pH conditions is paramount. An enzyme that denatures at a slightly elevated temperature or in a mildly acidic/alkaline environment is often a non-starter for a robust process. Polypeptide fusion technology offers a powerful and versatile strategy to overcome these limitations.

This guide is structured to provide not just protocols, but the underlying scientific rationale. We will explore the mechanisms of stabilization, guide you through the experimental workflow, and provide detailed troubleshooting for the challenges you may encounter. Our goal is to empower you to not only execute these experiments but to intelligently design them for your specific enzyme of interest.

Part 1: The "Why" - Mechanisms of Polypeptide Fusion-Mediated Stabilization

Fusing a polypeptide or a full protein to your enzyme of interest is not merely about increasing its size. The fusion partner actively influences the biophysical properties of the target enzyme. The primary mechanisms include:

  • Enhanced Solubility and Prevention of Aggregation: Many enzymes lose activity because they aggregate under stress. Highly soluble fusion partners, like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), act as "solubility drivers," preventing the aggregation-prone intermediates that can form during thermal or pH-induced unfolding.[1][2][3]

  • Steric Shielding and Reduced Proteolysis: The fusion tag can physically block access for proteases, which are often released during cell lysis, thereby increasing the yield of full-length, active enzyme.[2][4]

  • Chaperone-like Activity: Some fusion partners, like MBP, are thought to interact with natural chaperone systems in the host (e.g., E. coli's GroEL), guiding the proper folding of the passenger enzyme.[3] Others may possess intrinsic chaperone-like activity, preventing misfolding.

  • Conformational Rigidity: By tethering the N- or C-terminus, the fusion partner can reduce the overall flexibility of the enzyme. This increased rigidity can raise the energy barrier for unfolding, thus enhancing thermal stability.[5] Intrinsically disordered proteins (IDPs), while flexible themselves, can act as linkers that allow the stabilizing domain to function without negatively impacting the enzyme's active site.[6][7]

Caption: Mechanisms of stabilization by a polypeptide fusion partner.

Part 2: Choosing Your Fusion Partner

The choice of fusion tag is critical and depends on your specific enzyme, the expression host, and downstream application. There is no single "best" tag; empirical testing is often necessary.[8]

Fusion TagSize (approx.)Primary Stabilization MechanismPurificationKey Considerations & Causality
SUMO ~12 kDaEnhanced solubility and proper folding.[9][10]His-tag often co-expressed for affinity.Why choose it? The SUMO protease recognizes the 3D structure of the tag, not just a short sequence, leading to highly specific and efficient cleavage that can leave a native N-terminus ("scarless").[4][11] This is critical if extra amino acids would impair function.
MBP ~43 kDaHigh solubility; potential chaperone interaction.[3][12]Amylose ResinWhy choose it? It is a very strong solubilizing agent. However, its large size is more likely to interfere with the enzyme's function, and it may need to be cleaved off.[13]
GST ~26 kDaGood solubility enhancer.[12]Glutathione ResinWhy choose it? It provides a good balance of solubility enhancement and a well-established affinity purification system. Be aware that elution with reduced glutathione can sometimes destabilize disulfide-containing enzymes.[10]
ELPs VariableForms protective micelles; stimuli-responsive.[14][15]Inverse Transition Cycling (ITC)Why choose it? ELPs allow for non-chromatographic purification.[16] Their ability to undergo a reversible phase transition in response to temperature can be leveraged to create self-immobilizing biocatalysts and enhance stability in non-aqueous environments.[14][15][17]
IDPs / Peptides VariableCan act as flexible linkers; electrostatic repulsion.[3][7]Varies (often co-expressed with His-tag)Why choose it? Small peptide tags like the NEXT tag can confer high solubility with minimal structural or functional impact on the target enzyme.[13] Their inherent flexibility can be an advantage, preventing misfolding without imposing a rigid structure.[18]

Part 3: The "How" - Experimental Workflow & Protocols

The overall process involves designing and cloning the fusion construct, expressing and purifying the fusion protein, and finally, characterizing its stability compared to the non-fused native enzyme.

cluster_workflow Experimental Workflow A 1. Fusion Construct Design (Gene Synthesis / PCR) B 2. Cloning into Expression Vector A->B C 3. Host Transformation & Expression Screening B->C D 4. Protein Purification (e.g., Affinity, ITC) C->D E 5. Stability Assays (Thermal & pH) D->E F 6. Data Analysis E->F

Caption: High-level experimental workflow for fusion enzyme generation and testing.

Protocol 1: Construction of the Fusion Plasmid

This protocol assumes the use of Gibson Assembly or a similar seamless cloning method, which offers flexibility.[19] A standard restriction enzyme-based approach can also be used.[20]

  • Primer Design: Design primers to amplify your enzyme's gene and the chosen fusion tag gene (e.g., SUMO). The primers must include ~20-25 bp of overlapping sequence at the junctions (vector-tag and tag-enzyme) for Gibson Assembly.

    • Causality: The overlapping ends are recognized by the exonuclease in the assembly mix, which chews back the 5' ends, allowing the complementary strands to anneal. DNA polymerase then fills the gaps.

  • Vector Preparation: Linearize your chosen expression vector (e.g., pET-28a) by restriction digest at the desired insertion site. Purify the linearized vector backbone via gel electrophoresis.

  • PCR Amplification: Perform high-fidelity PCR to amplify the fusion tag and your enzyme's gene using the designed primers. Verify the size of the amplicons on an agarose gel.

  • Gibson Assembly:

    • Combine the purified linearized vector, the tag amplicon, and the enzyme amplicon in an appropriate molar ratio (e.g., 1:3:3) in the Gibson Assembly Master Mix.

    • Incubate at 50°C for 60 minutes.

    • Self-Validation: Set up a control reaction with only the linearized vector to assess background from undigested plasmid.

  • Transformation: Transform the assembly reaction into a competent E. coli cloning strain (e.g., DH5α). Plate on selective media (e.g., LB agar with kanamycin).

  • Verification: Screen colonies by colony PCR. Sequence-verify the entire insert of positive clones to ensure the fusion is in-frame and free of mutations.

Protocol 2: Characterization of Thermal Stability

This protocol determines the enzyme's melting temperature (Tm) or its residual activity after heat stress.

  • Protein Preparation: Prepare purified samples of both the fusion enzyme and the native (tag-cleaved or separately expressed) enzyme at the same concentration (e.g., 0.2 mg/mL) in a suitable buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Thermal Challenge:

    • Aliquot the enzyme samples into PCR tubes.

    • Using a gradient thermocycler, incubate the aliquots at a range of temperatures (e.g., 40°C to 80°C in 5°C increments) for a fixed duration (e.g., 15 minutes).[21]

    • Include a control sample kept on ice (4°C).

  • Post-Stress Cooling: Immediately transfer the tubes to ice and incubate for 10 minutes to allow any reversibly unfolded protein to refold.

  • Centrifugation: Centrifuge all samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet any aggregated protein.

  • Activity Assay:

    • Carefully take the supernatant from each sample.

    • Measure the enzymatic activity using a standard substrate assay for your enzyme.

    • Self-Validation: The activity of the 4°C control sample is considered 100%.

  • Data Analysis: Plot the percent residual activity against the incubation temperature. The thermal stability is often reported as the temperature at which 50% of the initial activity is lost (T₅₀).

Protocol 3: Characterization of pH Stability

This protocol assesses the enzyme's ability to withstand incubation across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0 in 1.0 unit increments). Use appropriate buffer systems for each range (e.g., Citrate for pH 4-6, Phosphate for pH 6-8, Tris for pH 8-9, Glycine-NaOH for pH 9-10).[22][23]

  • Protein Preparation: Prepare stock solutions of the fusion and native enzymes.

  • pH Incubation:

    • Dilute the enzyme into each of the different pH buffers to a final concentration.

    • Incubate all samples at a constant, non-denaturing temperature (e.g., 25°C or 4°C) for a prolonged period (e.g., 1 to 24 hours).[22]

  • Neutralization/Dilution:

    • Take an aliquot from each tube and dilute it into your standard enzyme activity assay buffer (which should be at the enzyme's optimal pH). This step is crucial to ensure you are measuring residual activity under identical conditions, not the activity at each incubation pH.

    • Causality: This distinguishes between reversible effects of pH on activity and irreversible denaturation caused by pH instability.

  • Activity Assay: Measure the enzymatic activity of each sample.

  • Data Analysis: Plot the percent residual activity against the incubation pH. The range of pH values where the enzyme retains a high percentage (e.g., >80%) of its activity defines its pH stability profile.

Part 4: Troubleshooting Guide (Q&A Format)

Issue: Low or no expression of the fusion protein.

  • Q: I don't see an induced band on my SDS-PAGE. What's wrong?

    • A: First, confirm your construct is correct via sequencing. The issue could be mRNA instability or codon bias, especially if your gene is from a vastly different organism than your E. coli host.[8] Try expressing in a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, the protein could be toxic.[24] Try lowering the inducer (IPTG) concentration and reducing the induction temperature to 15-25°C to slow down protein synthesis, which can reduce toxicity and improve proper folding.[8][25]

Issue: The fusion protein is insoluble and forms inclusion bodies.

  • Q: My protein is highly expressed, but it's all in the pellet after cell lysis. How can I solubilize it?

    • A: This is a classic sign that the protein is misfolding and aggregating.[25] The primary cause is often an expression rate that is too high and fast for the cell's folding machinery to handle.

      • Reduce Expression Rate: Lower the induction temperature significantly (e.g., 18°C overnight) and decrease the IPTG concentration.[24] This is the most effective first step.

      • Change Fusion Partner: Some tags are better "solubilizers" than others. If you are using a small tag, switching to a large, highly soluble partner like MBP or NusA might solve the problem.[3][26]

      • Test Different Strains: Use a host strain engineered to enhance disulfide bond formation in the cytoplasm (e.g., SHuffle®) if your protein requires them, or strains that co-express molecular chaperones.

Issue: Problems with Fusion Tag Cleavage.

  • Q: My protease (e.g., TEV, Thrombin) is not cleaving the tag off my fusion protein.

    • A: This usually means the protease cleavage site is inaccessible, buried within the folded protein structure.

      • Optimize Cleavage Conditions: Try increasing the amount of protease or extending the incubation time.[27] Perform the cleavage at different temperatures (e.g., 4°C, room temperature).

      • Add a Mild Denaturant: Including a low concentration of urea (0.5-1 M) or guanidine HCl during cleavage can help locally unfold the protein just enough to expose the cleavage site without fully denaturing the enzyme. This must be followed by dialysis to remove the denaturant.

      • Re-engineer the Construct: The most robust solution is to add a flexible linker (e.g., a series of Gly-Gly-Ser repeats) between your protein and the cleavage site.[28][29] This provides the protease better physical access.

Issue: The fusion did not improve stability, or even made it worse.

  • Q: I successfully made the fusion protein, but its T₅₀ is the same or lower than the native enzyme. Why?

    • A: Not all fusions are beneficial, and the effect can be protein-dependent.[30] The fusion partner might be sterically hindering the proper folding or dynamics of your enzyme. An N-terminal fusion might be disruptive while a C-terminal fusion is stabilizing, or vice-versa.[8] It is also possible that the stability of the fusion partner itself is the limiting factor. Enhanced stability is not guaranteed and depends on the specific interactions between the two domains.[30] The best approach is to empirically test a different fusion partner or move the tag to the other terminus of your enzyme.

Part 5: Frequently Asked Questions (FAQs)

  • Q1: Will the fusion tag affect my enzyme's kinetic properties (Km, kcat)?

    • A1: It certainly can. Large tags like MBP are more likely to alter the function of the passenger protein than small tags.[13] The tag could partially obstruct the active site or alter the protein's conformation. It is essential to characterize the kinetics of both the full-length fusion and the tag-cleaved enzyme to determine the impact.

  • Q2: Should I place the fusion tag on the N- or C-terminus?

    • A2: There is no universal rule. N-terminal fusions are more common and are often reported to be more successful at enhancing soluble expression.[8] However, if your enzyme's N-terminus is critical for its activity or folding, a C-terminal fusion is the logical choice. If you have no prior information, it can be worthwhile to construct and test both orientations.

  • Q3: What is a flexible linker and why should I use one?

    • A3: A flexible linker is a short peptide sequence, often rich in small, non-polar (Glycine) or polar (Serine) amino acids, that connects the fusion partner and the target enzyme. Its purpose is to ensure that the two domains can fold and function independently without steric interference. A linker is highly recommended, especially when fusing two structured protein domains.[29]

  • Q4: Do I always need to cleave the tag off?

    • A4: Not necessarily. If the fusion protein is fully active and the tag does not interfere with the downstream application (e.g., for industrial biocatalysis), you can leave it on. This simplifies the purification process, reducing steps and cost. However, for therapeutic proteins or detailed structural studies (e.g., X-ray crystallography), removing the tag is almost always required.

References

  • Butt, T. R., Edavettal, S. C., Hall, J. P., & Mattern, M. R. (2005). SUMO fusion technology for difficult-to-express proteins. Protein Expression and Purification, 43(1), 1–9. [Link]

  • Creative Diagnostics. (n.d.). SUMO Tags Overview. Retrieved from Creative Diagnostics. [Link]

  • Wikipedia. (2024). Fusion protein. Retrieved from Wikipedia. [Link]

  • Darji, S., Chapnick, D. A., & Varadan, R. (2023). Unravelling the Mechanism of Elastin-like Polypeptide-Enzyme Fusion Stabilization in Organic Solvents. Biomacromolecules, 25(1), 225-234. [Link]

  • Wang, Y., et al. (2022). Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. Applied and Environmental Microbiology, 88(21), e01331-22. [Link]

  • Saha, A., et al. (2023). Protein Stability Regulated by Tag- and Site-Specific Ubiquitination and SUMOylation. Journal of the American Chemical Society, 145(4), 2535-2544. [Link]

  • Berrow, N. S. (2015). Answer to "Do you have any experience with SUMO tag to improve protein solubility?". ResearchGate. [Link]

  • Yang, H., et al. (2014). Integrating Terminal Truncation and Oligopeptide Fusion for a Novel Protein Engineering Strategy To Improve Specific Activity and Catalytic Efficiency: Alkaline α-Amylase as a Case Study. Applied and Environmental Microbiology, 80(1), 101-109. [Link]

  • Darji, S., et al. (2024). Unravelling the Mechanism of Elastin-like Polypeptide-Enzyme Fusion Stabilization in Organic Solvents. PubMed. [Link]

  • Karkehabadi, S., et al. (2017). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. Biotechnology for Biofuels, 10, 245. [Link]

  • Anulekha, M. & S. S. (2021). Fusion tags for enhancing the expression of recombinant proteins. Journal of Xi'an Shiyou University, Natural Science Edition, 17(11), 438-455. [Link]

  • Ali, F., et al. (2016). Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study. Journal of Pharmacy & Bioallied Sciences, 8(3), 208–215. [Link]

  • Challener, C. (2017). Fusion Proteins Pose Manufacturability Challenges. BioPharm International, 30(5). [Link]

  • ResearchGate. (n.d.). Effect of peptides on pH stability of the enzyme. Retrieved from ResearchGate. [Link]

  • Ailurus Bio. (2023). A New Paradigm: When Disordered Proteins Become Enzymes. Ailurus Bio Blog. [Link]

  • University of Queensland. (n.d.). Fusion tags in protein purification. Retrieved from UQ Protein Expression Facility. [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. Retrieved from ResearchGate. [Link]

  • BioPharm International. (2009). Fusion Tags for Protein Expression and Purification. Retrieved from BioPharm International. [Link]

  • Darji, S., et al. (2023). Unravelling the Mechanism of Elastin-like Polypeptide-Enzyme Fusion Stabilization in Organic Solvents. ResearchGate. [Link]

  • The Saylor Foundation. (2021). Troubleshooting protein expression. YouTube. [Link]

  • Lee, S. H., et al. (2021). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology, 87(18), e00898-21. [Link]

  • ResearchGate. (2017). Elastin-like polypeptides: protein-based polymers for biopharmaceutical development. Retrieved from ResearchGate. [Link]

  • Yang, Y., et al. (2023). Modeling Enzyme Temperature Stability from Sequence Segment Perspective. Journal of Chemical Information and Modeling, 63(20), 6438–6448. [Link]

  • Wikipedia. (2024). Intrinsically disordered proteins. Retrieved from Wikipedia. [Link]

  • Kumar, S., et al. (2022). Intrinsically Disordered Proteins: An Overview. International Journal of Molecular Sciences, 23(24), 15828. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Tips for Optimizing Protein Expression and Purification. Retrieved from Rockland. [Link]

  • Dyson, H. J., & Wright, P. E. (2016). Making Sense of Intrinsically Disordered Proteins. Biophysical Journal, 110(5), 1021–1026. [Link]

  • Patsnap. (2023). What Antibody fusion proteins are being developed?. Retrieved from Patsnap Synapse. [Link]

  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5, 63. [Link]

  • Wikipedia. (2023). Elastin-like polypeptides. Retrieved from Wikipedia. [Link]

  • Singh, S., et al. (2014). Studies to Prevent Degradation of Recombinant Fc-Fusion Protein Expressed in Mammalian Cell Line and Protein Characterization. PLoS ONE, 9(4), e95466. [Link]

  • Langer, E. S. (2017). Production Challenges for Complex Biologics: Fusion Proteins. BioProcessing Journal, 15(3). [Link]

  • LibreTexts Biology. (2022). 1.4.7.6: Intrinsically Disordered Proteins. Retrieved from Biology LibreTexts. [Link]

  • Panda, A., et al. (2022). Formation of recombinant bifunctional fusion protein: A newer approach to combine the activities of two enzymes in a single protein. PLoS ONE, 17(4), e0265935. [Link]

  • Lopez, C. (2025). Protocol for Gibson Assembly (PrimeStar + In-Fusion). protocols.io. [Link]

  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369. [Link]

  • MacEwan, S. R., & Chilkoti, A. (2018). Biotechnological applications of elastin-like polypeptides and the inverse transition cycle in the pharmaceutical industry. Peptides, 110, 58-66. [Link]

  • St-Amant, E. H., et al. (2024). Investigating the effect of fusion partners on the enzymatic activity and thermodynamic stability of poly(ethylene terephthalate) degrading enzymes. Catalysis Science & Technology, 14, 2963-2975. [Link]

  • Li, H., et al. (2023). Short-loop engineering strategy for enhancing enzyme thermal stability. iScience, 26(10), 107936. [Link]

  • Panda, A., et al. (2022). Formation of recombinant bifunctional fusion protein: A newer approach to combine the activities of two enzymes in a single protein. PLoS ONE, 17(4), e0265935. [Link]

  • Stempfer, G., Höll-Neugebauer, B., & Rudolph, R. (1996). A fusion protein designed for noncovalent immobilization: stability, enzymatic activity, and use in an enzyme reactor. Nature Biotechnology, 14(4), 481-484. [Link]

  • Shusta, E. V., et al. (1999). Yeast polypeptide fusion surface display levels predict thermal stability and soluble secretion efficiency. Journal of Molecular Biology, 292(5), 949-956. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis: N-Dodecanoyl-alanine vs. Sodium Dodecyl Sulfate (SDS) in Protein and Formulation Sciences

As drug delivery systems and biotherapeutics advance, the reliance on traditional, harsh surfactants is being re-evaluated. Sodium Dodecyl Sulfate (SDS) has long been the gold standard for anionic surfactants, prized for...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems and biotherapeutics advance, the reliance on traditional, harsh surfactants is being re-evaluated. Sodium Dodecyl Sulfate (SDS) has long been the gold standard for anionic surfactants, prized for its potent solubilizing capabilities. However, its aggressive nature often leads to irreversible protein denaturation. N-Dodecanoyl-alanine (also known as N-lauroyl-L-alanine or Lau-Ala), an amino acid-based surfactant (AAS), has emerged as a highly biocompatible alternative.

This guide provides an in-depth comparative analysis of these two amphiphiles, detailing their mechanistic differences, physicochemical properties, and the experimental workflows required to validate their performance in formulation development.

Structural and Mechanistic Divergence

The fundamental differences in the macroscopic behavior of SDS and Lau-Ala stem directly from their molecular architectures.

Sodium Dodecyl Sulfate (SDS) consists of a 12-carbon hydrophobic tail and a highly charged, monovalent sulfate headgroup. When SDS interacts with proteins, it initially binds to positively charged amino acid residues (like Lysine and Arginine) via strong electrostatic interactions. As the concentration surpasses the Critical Micelle Concentration (CMC), the hydrophobic tails penetrate the protein's folded core, exposing it to the aqueous environment and forcing the protein into an unfolded "necklace model" conformation[1].

N-Dodecanoyl-alanine (Lau-Ala) , synthesized via the condensation of lauroyl chloride and L-alanine[2], features a chiral amino acid headgroup containing both a carboxylic acid and an amide linkage. This structure fundamentally alters its interaction with biomolecules. The amide bond facilitates intermolecular hydrogen bonding between surfactant molecules, which sterically and thermodynamically competes with protein backbone binding. Consequently, Lau-Ala forms micelles without aggressively penetrating and disrupting native protein tertiary structures[3].

G cluster_SDS Sodium Dodecyl Sulfate (SDS) cluster_LauAla N-Dodecanoyl-alanine (Lau-Ala) SDS SDS Molecule (Sulfate Head) Denat Harsh Electrostatic Binding Hydrophobic Core Exposure SDS->Denat Unfold Protein Unfolding (Necklace Model) Denat->Unfold LauAla Lau-Ala Molecule (Carboxylate + Amide) Hbond Hydrogen Bonding Steric Hindrance LauAla->Hbond Preserve Native State Preservation Biocompatible Hbond->Preserve

Mechanistic divergence of SDS and N-Dodecanoyl-alanine in protein interaction.

Comparative Physicochemical Profiling

Understanding the physicochemical boundaries of these surfactants is critical for formulation scientists. Lau-Ala exhibits a significantly lower CMC than SDS, meaning it forms micelles and reduces surface tension at much lower concentrations, which is highly advantageous for minimizing excipient toxicity in drug delivery[4].

Physicochemical PropertySodium Dodecyl Sulfate (SDS)N-Dodecanoyl-alanine (Lau-Ala)
Molecular Weight 288.38 g/mol 271.40 g/mol
Headgroup Chemistry Sulfate (Strongly acidic, always ionized)Carboxylate + Amide (Weakly acidic, pH-responsive)
Critical Micelle Concentration (CMC) ~8.2 mM (in pure water)[5]~0.1 mM to 1.0 mM (counterion dependent)[4]
Surface Tension at CMC ~39 mN/m~30 - 40 mN/m[6]
Protein Denaturation Potential High (Unfolds tertiary/secondary structures)[1]Low (Preserves native folding)[3]
Biocompatibility & Biodegradability Moderate (Known skin irritant)Excellent (Endogenous degradation pathways)

Biocompatibility and Drug Delivery Implications

The harshness of SDS limits its use in sensitive biological applications. In contrast, Lau-Ala is heavily utilized as an absorption promoter in mucosal drug delivery. For example, the combined use of N-lauroyl-alanine and synthetic polymers has been shown to significantly enhance the rectal and nasal absorption of human epidermal growth factor (hEGF) without the severe epithelial toxicity associated with traditional synthetic detergents[7]. The pH-responsiveness of its carboxylate group (pKa ~3.7) also allows Lau-Ala to be utilized in targeted delivery systems where micellar dissociation is triggered by the acidic microenvironments of endosomes or tumor tissues.

Self-Validating Experimental Methodologies

To objectively compare these surfactants in a laboratory setting, researchers must employ rigorous, self-validating protocols. Below are the standard methodologies for determining micellization limits and assessing protein stability.

Workflow Prep 1. Sample Preparation Native Protein + Buffer Titration 2. Surfactant Titration (0.1x to 10x CMC) Prep->Titration Aliquot Equilibration 3. Thermal Equilibration (25°C for 2 hours) Titration->Equilibration Mix Analysis 4. Far-UV CD Spectroscopy (190-260 nm) Equilibration->Analysis Measure Data 5. Secondary Structure Deconvolution Analysis->Data Analyze

Workflow for evaluating surfactant-induced protein denaturation.

Protocol A: CMC Determination via Pyrene Fluorescence

Causality: While surface tension is a common method for CMC determination, it is highly susceptible to trace impurities (e.g., unreacted lauric acid), which create false minimums in the tension-concentration curve. Pyrene fluorescence strictly probes the hydrophobic microenvironment, providing a highly accurate CMC for lipoamino acids[8].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 1×10−6 M stock solution of pyrene in ultrapure water.

  • Surfactant Gradient: Prepare a series of Lau-Ala and SDS solutions ranging from 0.01 mM to 20 mM using the pyrene stock as the diluent to ensure a constant pyrene concentration across all samples.

  • Equilibration: Incubate the solutions in the dark at 25°C for 24 hours to ensure complete micellar equilibration and pyrene partitioning.

  • Spectroscopic Measurement: Excite the samples at 334 nm. Record the emission spectra from 350 nm to 450 nm.

  • Self-Validation & Analysis: Calculate the ratio of the first ( I1​ at ~372 nm) and third ( I3​ at ~384 nm) vibronic peaks.

    • System Validation: The I1​/I3​ ratio for water should be ~1.8. As micelles form and pyrene partitions into the hydrophobic core, the ratio will sharply drop to ~1.1. The inflection point of the I1​/I3​ vs. log[Surfactant] curve definitively marks the CMC.

Protocol B: Protein Denaturation Assay via Far-UV Circular Dichroism (CD)

Causality: To prove that Lau-Ala preserves protein integrity while SDS destroys it, secondary structure must be measured directly. Far-UV CD (190–260 nm) is highly sensitive to the chiral backbone of alpha-helices and beta-sheets, making it the premier technique for this comparison.

Step-by-Step Methodology:

  • Protein Baseline: Prepare a 0.2 mg/mL solution of a model protein (e.g., Bovine Serum Albumin, BSA) in 10 mM Phosphate Buffer (pH 7.4).

  • Titration: Create three parallel sample sets:

    • Negative Control: BSA + Buffer only.

    • Experimental: BSA + Lau-Ala (titrated from 0.5 mM to 5.0 mM).

    • Positive Control: BSA + SDS (titrated from 0.5 mM to 10.0 mM).

  • Incubation: Allow the mixtures to equilibrate at 25°C for 2 hours.

  • CD Measurement: Load the samples into a 0.1 cm pathlength quartz cuvette. Scan from 260 nm down to 190 nm at a scan rate of 50 nm/min.

  • Self-Validation & Analysis:

    • System Validation: The negative control must show characteristic alpha-helical minima at 208 nm and 222 nm.

    • Observation: The SDS samples will exhibit a severe loss of ellipticity at these wavelengths, confirming the "necklace model" unfolding[1]. The Lau-Ala samples will closely overlay with the negative control, quantitatively proving its non-denaturing, biocompatible nature.

References

  • Self‐Assembly of Lipoaminoacids‐DNA Based on Thermodynamic and Aggregation Properties ResearchGate[Link]

  • WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds Google P
  • Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface RSC Publishing[Link]

  • Enhanced rectal and nasal absorption of human epidermal growth factor by combined use of the absorption promoter and the synthetic polymer in rats PubMed[Link]

  • Size Exclusion Chromatography in the Presence of an Anionic Surfactant LCMS.cz[Link]

  • Protein Engineering for Construction Material Performance: Effect of Protein Denaturation on Air-Entraining Function ACS Publications[Link]

  • Self‐Assembly of Lipoaminoacids‐DNA Based on Thermodynamic and Aggregation Properties (Secondary Reference) ResearchGate[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Probing Protein-Protein Interactions: A Comparative Analysis of Computational and Experimental Alanine Scanning

In the intricate dance of cellular life, protein-protein interactions (PPIs) are the choreographers, orchestrating everything from signal transduction to metabolic regulation.[1][2][3][4] For researchers in basic science...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of cellular life, protein-protein interactions (PPIs) are the choreographers, orchestrating everything from signal transduction to metabolic regulation.[1][2][3][4] For researchers in basic science and drug development, understanding the nuances of these interactions at a molecular level is paramount. A key aspect of this is identifying the specific amino acid residues, or "hotspots," that contribute most significantly to the binding energy of a protein complex.[5][6][7] Alanine scanning is a powerful technique for this purpose, systematically replacing residues with the small, non-reactive amino acid alanine to probe the energetic contribution of their side chains.[6][8][9] This guide provides an in-depth comparison of the two main modalities of this technique: experimental and computational alanine scanning. We will explore their underlying principles, methodologies, and practical applications, offering a comprehensive resource for scientists seeking to dissect the intricacies of protein-protein interfaces.

The Principle of Alanine Scanning: Isolating the Role of the Side Chain

The elegance of alanine scanning lies in its simplicity. By substituting a residue with alanine, which has a minimal methyl side chain, the contribution of the original side chain's interactions (such as hydrogen bonds, salt bridges, and van der Waals forces) to the overall binding affinity is effectively removed.[8][10] This allows for a quantitative assessment of each residue's importance in the protein-protein interaction. A significant change in binding affinity upon mutation to alanine points to that residue being a critical component of the interaction interface.[6][10]

Experimental Alanine Scanning: The Gold Standard

Experimental alanine scanning involves the physical creation of mutant proteins and the measurement of their binding affinities. This "wet lab" approach is considered the gold standard due to its direct, empirical nature.

Experimental Workflow

The process of experimental alanine scanning can be broken down into several key stages:

  • Site-Directed Mutagenesis: The gene encoding one of the interacting proteins is systematically mutated to replace each residue at the interface with an alanine. This is typically achieved using PCR-based methods.[11]

  • Protein Expression and Purification: The wild-type and mutant proteins are then expressed in a suitable system (e.g., bacteria, yeast, or mammalian cells) and purified to homogeneity.[10]

  • Binding Affinity Measurement: The binding affinity of each mutant protein for its partner is measured using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI).

  • Data Analysis: The change in the Gibbs free energy of binding (ΔΔG) is calculated for each mutant relative to the wild-type interaction. A large positive ΔΔG value indicates that the mutation has destabilized the interaction, highlighting the importance of the original residue.

Experimental Workflow Diagram

experimental_workflow cluster_gene Gene Level cluster_protein Protein Level cluster_interaction Interaction Analysis cluster_data Data Interpretation Site-Directed Mutagenesis Site-Directed Mutagenesis Protein Expression Protein Expression Site-Directed Mutagenesis->Protein Expression Mutant DNA Protein Purification Protein Purification Protein Expression->Protein Purification Crude Protein Binding Affinity Measurement Binding Affinity Measurement Protein Purification->Binding Affinity Measurement Purified Mutant Protein ΔΔG Calculation ΔΔG Calculation Binding Affinity Measurement->ΔΔG Calculation Binding Data

Caption: Workflow for experimental alanine scanning.

Strengths and Limitations of Experimental Alanine Scanning

Strengths:

  • Direct Measurement: Provides direct, empirical data on the energetic contributions of individual residues.[10]

  • High Confidence: The results are generally considered highly reliable and serve as a benchmark for computational methods.[12]

  • Accounts for Conformational Changes: Can capture the effects of mutations on the overall protein structure and dynamics.

Limitations:

  • Labor-Intensive and Time-Consuming: The process of creating and purifying multiple mutant proteins is laborious and can take weeks to months.[10][11]

  • Costly: Requires significant resources in terms of reagents, equipment, and personnel.[3]

  • Limited Throughput: The number of mutants that can be realistically generated and analyzed is limited.[10]

  • Potential for Misfolding: Some mutations can lead to protein misfolding or instability, complicating the interpretation of binding data.

  • Inability to Probe Native Alanine Residues: This method cannot assess the role of residues that are already alanine in the wild-type protein.[8][13]

Computational Alanine Scanning: The High-Throughput Alternative

Computational alanine scanning (CAS) offers a rapid, in silico alternative to its experimental counterpart.[14][15] By leveraging the three-dimensional structure of the protein-protein complex, CAS methods predict the change in binding free energy upon mutation to alanine.

Computational Workflow

The general workflow for computational alanine scanning is as follows:

  • Structure Preparation: A high-quality 3D structure of the protein-protein complex is required. This can be obtained from the Protein Data Bank (PDB) or through homology modeling.

  • In Silico Mutagenesis: The side chain of each residue at the interface is computationally replaced with an alanine.

  • Energy Calculation: The binding free energy of the wild-type and each mutant complex is calculated using various computational methods. Common approaches include:

    • Molecular Mechanics-Based Methods (MM/PBSA and MM/GBSA): These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the binding free energy.[5][16]

    • Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states (wild-type and mutant) by simulating a non-physical pathway between them.[5][12][17]

    • Knowledge-Based Potentials: These methods use statistical potentials derived from known protein structures to score the interactions.[18][19]

  • ΔΔG Prediction: The change in binding free energy (ΔΔG) is calculated for each mutation, and residues with a high predicted ΔΔG are identified as hotspots.

Computational Workflow Diagram

computational_workflow cluster_input Input cluster_process Processing cluster_output Output 3D Structure 3D Structure In Silico Mutagenesis In Silico Mutagenesis 3D Structure->In Silico Mutagenesis Energy Calculation Energy Calculation In Silico Mutagenesis->Energy Calculation Mutant Structures Predicted ΔΔG Predicted ΔΔG Energy Calculation->Predicted ΔΔG Binding Energies Hotspot Identification Hotspot Identification Predicted ΔΔG->Hotspot Identification

Caption: Workflow for computational alanine scanning.

Strengths and Limitations of Computational Alanine Scanning

Strengths:

  • High-Throughput and Fast: Can rapidly scan a large number of residues, providing results in a fraction of the time required for experimental methods.[1][3]

  • Cost-Effective: Requires only computational resources, making it significantly cheaper than wet-lab experiments.[20]

  • Provides Structural Insights: Offers a molecular-level view of the energetic consequences of mutations.[5]

  • Can Guide Experimental Design: Can be used to prioritize residues for experimental validation, saving time and resources.[4][15]

Limitations:

  • Accuracy is Method-Dependent: The accuracy of the predictions can vary significantly depending on the computational method used and the quality of the input structure.[1][2]

  • Challenges with Large Conformational Changes: May not accurately capture large-scale conformational changes that occur upon mutation.

  • Dependence on High-Quality Structures: The "garbage in, garbage out" principle applies; the accuracy of the predictions is highly dependent on the quality of the starting protein structure.

  • Potential for False Positives and False Negatives: Computational predictions should always be interpreted with caution and ideally validated experimentally.

Head-to-Head Comparison: Experimental vs. Computational Alanine Scanning

FeatureExperimental Alanine ScanningComputational Alanine Scanning
Principle Direct measurement of binding affinity changes upon physical mutation.Prediction of binding affinity changes based on computational models of the protein structure.
Throughput Low; typically a few to tens of mutants.High; can scan hundreds of residues in a single run.
Time Weeks to months.[10]Hours to days.[1]
Cost High (reagents, equipment, personnel).[3]Low (computational resources).[20]
Accuracy High (gold standard).Variable; depends on the method and input structure.[1][2][12]
Data Output Quantitative ΔΔG values from direct measurements.Predicted ΔΔG values from energy calculations.
Key Advantage High confidence in results.Speed and scalability.
Key Disadvantage Low throughput and high cost.[3][10]Potential for inaccuracies and dependence on structural data.

Practical Considerations for Choosing a Method

The choice between experimental and computational alanine scanning depends on the specific research question, available resources, and the stage of the project.

  • For initial hotspot identification and hypothesis generation, computational alanine scanning is an excellent starting point. Its high-throughput nature allows for a comprehensive scan of the entire interface, generating a list of putative hotspots for further investigation.

  • For validating the functional importance of specific residues and obtaining high-confidence data for publication or patent applications, experimental alanine scanning is indispensable.

  • A combined approach is often the most powerful. Computational scanning can be used to prioritize a smaller subset of residues for experimental validation, maximizing the efficiency of the research process.

Conclusion

Both experimental and computational alanine scanning are invaluable tools for dissecting the energetic landscapes of protein-protein interactions. Experimental methods provide the definitive, gold-standard data, while computational approaches offer a rapid and cost-effective means of generating hypotheses and prioritizing experimental efforts. As computational methods continue to improve in accuracy and predictive power, they will become an even more integral part of the protein scientist's toolkit. Ultimately, a synergistic approach that leverages the strengths of both methodologies will yield the most comprehensive understanding of the molecular forces that govern protein-protein recognition.

References

  • Bradshaw, R. T., Patel, B. H., Tate, E. W., Leatherbarrow, R. J., & Gould, I. R. (2011). Comparing experimental and computational alanine scanning techniques for probing a prototypical protein-protein interaction. Protein engineering, design & selection : PEDS, 24(1-2), 197–207. [Link]

  • Moreira, I. S., Martins, J. M., Fernandes, P. A., & Ramos, M. J. (2007). Computational alanine scanning mutagenesis--an improved methodological approach. Journal of computational chemistry, 28(3), 644–654. [Link]

  • Weiss, G. A., Watanabe, C. K., Zhong, A., Goddard, A., & Sidhu, S. S. (2000). Rapid mapping of protein functional epitopes by combinatorial alanine scanning. Proceedings of the National Academy of Sciences of the United States of America, 97(16), 8950–8954. [Link]

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science (New York, N.Y.), 244(4908), 1081–1085. [Link]

  • Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (2005). Alanine-scanning mutagenesis: a critical evaluation of its information content. Biophysical journal, 88(6), 3845–3850. [Link]

  • Kortemme, T., & Baker, D. (2002). A simple physical model for binding energy hot spots in protein-protein complexes. Proceedings of the National Academy of Sciences of the United States of America, 99(22), 14116–14121. [Link]

  • GenScript. (2021, April 20). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". GenScript. [Link]

  • Rapid Novor. (2024, June 10). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. Rapid Novor. [Link]

  • PLOS. (2014, April 17). Computational Prediction of Alanine Scanning and Ligand Binding Energetics in G-Protein Coupled Receptors. PLOS Journals. [Link]

  • ResearchGate. (2025, December 18). Comparing experimental and computational alanine scanning techniques for probing a prototypical protein-protein interaction. ResearchGate. [Link]

  • PNAS. Calculation of absolute protein–ligand binding free energy from computer simulations. [Link]

  • Oxford Academic. (2010, July 23). Comparing experimental and computational alanine scanning techniques for probing a prototypical protein–protein interaction. Oxford Academic. [Link]

  • Wikipedia. Protein–protein interaction prediction. [Link]

  • Oxford Academic. (2022, March 15). PIPENN: protein interface prediction from sequence with an ensemble of neural nets. Oxford Academic. [Link]

  • PMC. Protein–protein interaction prediction with deep learning: A comprehensive review. [Link]

  • The Gohlke Group. Web Server. [Link]

  • ResearchGate. DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS. [Link]

  • PPCheck. Computational Alanine Scanning Tools - CAPS. [Link]

  • RSC Publishing. Efficient calculation of protein–ligand binding free energy using GFN methods: the power of the cluster model. [Link]

  • PubMed. Calculation of binding free energies. [Link]

  • GenScript. (2021, April 20). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". GenScript. [Link]

  • ACS Publications. (2023, April 12). Achieving Accurate Standard Protein–Protein Binding Free Energy Calculations through the Geometrical Route and Ergodic Sampling. ACS Publications. [Link]

  • Oxford Academic. Alanine-stretch scanning mutagenesis: a simple and efficient method to probe protein structure and function. [Link]

  • ACS Publications. Predicting and Experimentally Validating Hot-Spot Residues at Protein–Protein Interfaces. [Link]

  • bio.tools. DrugScorePPI. [Link]

  • PMC. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach. [Link]

  • Oxford Academic. (2020, January 13). BAlaS: fast, interactive and accessible computational alanine-scanning using BudeAlaScan. Oxford Academic. [Link]

  • projects.ctn.tecnico.ulisboa.pt. Computational alanine scanning mutagenesis-An improved methodological approach. [Link]

  • PMC. Computational Alanine Scanning with Linear Scaling Semi-Empirical Quantum Mechanical Methods. [Link]

  • PIIMS Server. A Web Server for Mutation Hotspot Scanning at the Protein-Protein Interface. [Link]

  • PubMed. Computational alanine scanning mutagenesis--an improved methodological approach. [Link]

  • PMC. Alanine-scanning mutagenesis of human STAT1 to estimate loss- or gain-of-function variants. [Link]

  • ACS Publications. (2013, August 5). Computational Alanine Scanning Mutagenesis—An Improved Methodological Approach for Protein–DNA Complexes. ACS Publications. [Link]

  • BcompB. (2020, March 2). Featured publication: BAlaS – a rapid method for computational alanine scanning. BcompB. [Link]

  • Wikipedia. Alanine scanning. [Link]

  • bioRxiv. (2024, April 4). Alanine-scanning mutagenesis library of MreB reveals distinct roles for regulating cell shape and viability. bioRxiv. [Link]

Sources

Validation

N-Dodecanoyl-alanine performance compared to zwitterionic surfactants

As a Senior Application Scientist, selecting the appropriate surfactant is rarely a binary choice between "works" and "fails." It is a nuanced optimization of thermodynamic stability, protein-lipid interactions, and down...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate surfactant is rarely a binary choice between "works" and "fails." It is a nuanced optimization of thermodynamic stability, protein-lipid interactions, and downstream assay compatibility. In the landscape of amphiphilic molecules, N-Dodecanoyl-alanine (an N-acyl amino acid surfactant) and Zwitterionic surfactants (such as CHAPS) represent two distinct mechanistic approaches to biomolecular solubilization and formulation.

This guide provides an objective, data-driven comparison of their physicochemical behaviors, highlighting the causality behind their performance in membrane protein extraction and drug delivery systems.

Mechanistic Profiling & Physicochemical Dynamics

To understand how these surfactants perform, we must first analyze their structural causality.

N-Dodecanoyl-alanine (Lauroyl Alanine): Synthesized from lauric acid and L-alanine, this molecule is an anionic surfactant at physiological pH (1[1]). However, unlike harsh aliphatic sulfates (e.g., SDS), the bulky, hydrated amino acid headgroup mitigates aggressive protein unfolding. Its micellization is highly dependent on counterions (e.g., Na⁺, K⁺), which shield the electrostatic repulsion between the carboxylate headgroups, allowing the dodecanoyl tails to aggregate into micelles at a Critical Micelle Concentration (CMC) of approximately 2[2]. Furthermore, the chiral nature of the L-alanine headgroup enables unique cooperative phenomena in mixed micelles, making it highly valuable in chiral separation and biocompatible formulations[3].

Zwitterionic Surfactants (e.g., CHAPS): CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) features a rigid steroidal backbone derived from cholic acid and a sulfobetaine headgroup. Because it possesses both a quaternary ammonium (positive) and a sulfonate (negative) group, it maintains a 4[4]. The rigid steroid ring physically prevents the surfactant from penetrating the tightly packed hydrophobic cores of folded proteins. Consequently, CHAPS is profoundly non-denaturing, forming low-aggregation-number micelles (5[5]) that gently coat hydrophobic transmembrane domains without disrupting native tertiary structures[4].

G Surfactant Surfactant Selection NDA N-Dodecanoyl-alanine (Anionic, pH > 4.7) Surfactant->NDA Zwit Zwitterionic (e.g., CHAPS) (Net Neutral) Surfactant->Zwit MicelleNDA Counterion-Dependent Micellization (CMC ~3.17 mM) NDA->MicelleNDA Adds Na+/K+ MicelleZwit Salt-Independent Micellization (CMC ~6-10 mM) Zwit->MicelleZwit Buffer/Salt AppNDA Drug Delivery & Biocompatible Formulations MicelleNDA->AppNDA High Biodegradability AppZwit Native Membrane Protein Solubilization MicelleZwit->AppZwit Non-denaturing

Logical flow of surfactant selection based on charge and micellization properties.

Quantitative Performance Comparison

To facilitate objective selection, the following table synthesizes the quantitative thermodynamic and operational parameters of both surfactant classes.

ParameterN-Dodecanoyl-alanine (Sodium Salt)CHAPS (Zwitterionic)Causality / Impact on Assay
Charge at pH 7.4 Anionic (-1)Net Neutral (0)Anionics can interfere with ion-exchange chromatography; zwitterionics do not[4].
Critical Micelle Concentration (CMC) ~3.17 mM[2]6 – 10 mM[6]Lower CMC in N-Dodecanoyl-alanine requires less surfactant to achieve micellization, reducing formulation toxicity.
Aggregation Number ( Nagg​ ) ~30 - 50 (Counterion dependent)5 – 10[5]CHAPS forms small, loose micelles, ideal for dialyzing out of solution.
Protein Denaturation Potential Low-Moderate (Mild Anionic)Extremely Low (Non-denaturing)CHAPS preserves enzymatic activity[7]; N-Dodecanoyl-alanine is milder than SDS but can alter delicate tertiary structures.
Biocompatibility / Skin Irritation Excellent (Highly Biodegradable)[8]Moderate (In vitro focused)Amino acid surfactants mimic natural lipids, making them superior for in vivo drug delivery and cosmetics[8].

Application-Specific Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Below are two field-proven workflows demonstrating the specialized use-cases for these surfactants.

Protocol 1: Native Membrane Protein Solubilization (Optimized for CHAPS)

Objective: Extract integral membrane proteins while preserving native enzymatic activity.

  • Mechanical Lysis: Resuspend the cell pellet in a detergent-free lysis buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with protease inhibitors. Causality: Mechanical disruption (e.g., Dounce homogenization) prior to surfactant addition prevents premature chemical denaturation of solvent-exposed domains.

  • Surfactant Solubilization: Split the lysate. To the experimental cohort, add CHAPS to a final concentration of 1% (w/v) (~16 mM, well above the 6[6]). Incubate at 4°C for 2 hours with gentle rocking. Causality: Operating above the CMC ensures sufficient micelle formation to encapsulate the hydrophobic transmembrane domains, while the 4°C temperature minimizes protease activity.

  • Ultracentrifugation: Centrifuge the mixture at 100,000 × g for 45 minutes at 4°C. Causality: This high-speed step strictly separates the solubilized protein-micelle complexes (supernatant) from insoluble lipid rafts and unbroken cellular debris (pellet).

  • Self-Validation System (Yield vs. Activity):

    • Step A: Quantify total solubilized protein using a BCA assay.

    • Step B: Measure specific enzymatic activity (e.g., ATPase assay) of the target protein.

    • Validation: A high total protein yield combined with high specific activity confirms that CHAPS successfully extracted the protein without denaturing its active site.

Workflow Start Cell Pellet Preparation Lysis Mechanical Lysis (Buffer + Protease Inhibitors) Start->Lysis Split Surfactant Addition Lysis->Split CondA 1% N-Dodecanoyl-alanine (Mild Anionic) Split->CondA CondB 1% CHAPS (Zwitterionic) Split->CondB Incubate Incubation (4°C, 2 hrs) CondA->Incubate CondB->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Analyze Supernatant Analysis (Yield & Activity Assay) Centrifuge->Analyze

Step-by-step experimental workflow for comparative membrane protein solubilization.

Protocol 2: Biocompatible Liposome Formulation (Optimized for N-Dodecanoyl-alanine)

Objective: Formulate stable, mixed-micelle/liposomal carriers for hydrophobic drug delivery.

  • Lipid Film Hydration: Dissolve phospholipids (e.g., DPPC) and the hydrophobic API in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film. Causality: Creating a homogeneous dry film ensures uniform distribution of the API within the lipid matrix.

  • Surfactant Integration: Hydrate the film using a physiological buffer (pH 7.4) containing 0.5% N-Dodecanoyl-alanine. Causality: At pH 7.4, N-Dodecanoyl-alanine is fully anionic. Its linear aliphatic tail intercalates into the phospholipid bilayer, while the hydrated L-alanine headgroup increases membrane flexibility and alters the phase transition temperature, facilitating the encapsulation of the drug[9].

  • Extrusion: Pass the hydrated suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder. Causality: Mechanical extrusion standardizes the lamellarity and size of the vesicles.

  • Self-Validation System (Colloidal Stability):

    • Step A: Perform Dynamic Light Scattering (DLS) to confirm a uniform size distribution (Polydispersity Index < 0.2).

    • Step B: Measure the Zeta Potential.

    • Validation: Because N-Dodecanoyl-alanine is anionic, a successful incorporation will yield a highly negative Zeta Potential (e.g., < -30 mV). This validates the formulation's stability, as the electrostatic repulsion prevents liposomal aggregation over time.

Strategic Selection Criteria

The divergence in performance between these two surfactant classes dictates their application:

  • Choose Zwitterionic Surfactants (CHAPS) when the absolute preservation of a protein's native 3D conformation and enzymatic activity is the primary objective[7]. Its net-neutral charge ensures it will not interfere with downstream ion-exchange chromatography or isoelectric focusing[6].

  • Choose N-Dodecanoyl-alanine when formulating for in vivo biological interfaces, transdermal drug delivery, or cosmetics. Its structural biomimicry ensures 8[8]. Furthermore, its chiral headgroup can be exploited for the enantioselective separation of racemic drug compounds in micellar electrokinetic chromatography[3].

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Comparative

Second Laboratory Validation of BMAA Analysis by UPLC-MS/MS: A Comparative Guide

For researchers, scientists, and drug development professionals invested in the study of neurodegenerative diseases, the accurate and reproducible quantification of β-N-methylamino-L-alanine (BMAA) is of paramount import...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals invested in the study of neurodegenerative diseases, the accurate and reproducible quantification of β-N-methylamino-L-alanine (BMAA) is of paramount importance. This non-proteinogenic amino acid, a suspected neurotoxin, has been implicated in the etiology of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's Disease.[1][2][3] The analytical challenges in BMAA detection, primarily due to its low concentrations in complex biological matrices and the presence of interfering isomers, have led to historical discrepancies in reported findings.[2][4][5][6] This guide provides an in-depth analysis of a second laboratory validation of a robust UPLC-MS/MS method, offering a comparative perspective against alternative analytical strategies and underscoring the principles of scientific integrity and logical validation.

The Imperative for a Second Laboratory Validation

The journey toward a standardized, globally accepted method for BMAA quantification necessitates rigorous inter-laboratory validation. A single-laboratory validated method, while a crucial first step, may not account for the inherent variability in instrumentation, reagents, and environmental conditions across different research facilities. A second laboratory validation, as demonstrated in the pivotal study by Glover et al. (2021), serves as a critical stress test for a method's robustness and transferability.[7] This process is essential for building consensus within the scientific community and ensuring that data generated across different studies are comparable and reliable.

The validated method at the core of this guide utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization followed by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry (UPLC-MS/MS).[7][8][9] This approach has been shown to offer superior separation of BMAA from its isomers, notably N-(2-aminoethyl)glycine (AEG) and 2,4-diaminobutyric acid (DAB), a critical factor for accurate quantification.[7][8]

UPLC-MS/MS with AQC Derivatization: A Deep Dive

The choice of AQC as a derivatizing agent is a cornerstone of this method's success. AQC reacts with both primary and secondary amines, like those present in BMAA and its isomers, to form stable, fluorescent derivatives.[9] This derivatization serves a dual purpose: it enhances the chromatographic retention of these polar compounds on a reversed-phase (RP) column and improves their ionization efficiency in the mass spectrometer, thereby increasing sensitivity.[10]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in the validated UPLC-MS/MS method for BMAA analysis.

1. Sample Preparation & Hydrolysis:

  • Objective: To extract both free and protein-bound BMAA from the sample matrix.

  • Protocol:

    • Homogenize the biological sample (e.g., mussel tissue, cyanobacteria).

    • Perform acid hydrolysis using 6 M HCl at an elevated temperature to break down proteins and release BMAA.

    • Critical Insight: The study by Glover et al. (2021) highlights a potential pitfall: drying the hydrolyzed preparation can lead to the loss of endogenous BMAA.[7] Therefore, it is recommended to evaluate sample preparation parameters for robustness.

2. Derivatization with AQC:

  • Objective: To chemically modify BMAA and its isomers for enhanced chromatographic separation and MS detection.

  • Protocol:

    • Neutralize the hydrolyzed sample.

    • Add borate buffer to adjust the pH for optimal AQC reaction.

    • Introduce the AQC reagent and allow the reaction to proceed.

    • The excess AQC reagent hydrolyzes into non-interfering byproducts.[9]

3. UPLC-MS/MS Analysis:

  • Objective: To separate the derivatized analytes and quantify them with high selectivity and sensitivity.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for the separation of the hydrophobic AQC derivatives.[11]

    • Mobile Phase: A gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for BMAA and its isomers.

Visualizing the Workflow

BMAA_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (6M HCl) Homogenization->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization AQC_Addition AQC Derivatization Neutralization->AQC_Addition UPLC UPLC Separation (C18) AQC_Addition->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for BMAA analysis using AQC derivatization and UPLC-MS/MS.

Performance Characteristics: A Quantitative Comparison

The second laboratory validation of the UPLC-MS/MS method demonstrated its robustness and reliability across different equipment.[7] The key performance parameters are summarized below, providing a benchmark for researchers evaluating analytical methods.

Validation ParameterResultSignificance
Limit of Detection (LOD) 10 pg/mL for BMAA, AEG, and DAB[7]Demonstrates the method's ability to detect very low levels of the analytes, crucial for trace analysis in biological samples.
Lower Limit of Quantification (LLOQ) 37 pg/mL based on reagent blanks[7]Defines the lowest concentration at which the analytes can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.999[12]Indicates a strong linear relationship between the analyte concentration and the instrument response over a wide range.
Accuracy High accuracy reported[12]Reflects the closeness of the measured value to the true value, ensuring the data is not systematically biased.
Precision High precision reported[12]Shows low variability in repeated measurements, indicating the method's reproducibility.

Alternative Methodologies: A Comparative Analysis

While the AQC-derivatization UPLC-MS/MS method stands as a robustly validated approach, it is essential to consider alternative methods to make informed decisions based on specific research needs.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that allows for the analysis of polar compounds like BMAA without derivatization.[11][13]

  • Advantages:

    • Simplifies sample preparation by eliminating the derivatization step.[13]

    • Can be a faster method in terms of sample turnaround time.

  • Disadvantages:

    • Matrix Effects: HILIC methods can be more susceptible to matrix effects, where other components in the sample interfere with the ionization of the analyte, potentially leading to inaccurate quantification.[4][6]

    • Inconsistent Detection: Studies have shown a significant discrepancy in BMAA detection rates between HILIC and RPLC methods, particularly in cyanobacterial samples, with HILIC methods reporting fewer positive findings.[5][6][14] This has raised concerns about the fitness-for-purpose of some HILIC methods for BMAA analysis in certain matrices.[6]

    • Co-elution Issues: Complete separation of BMAA from its isomers can be challenging on some HILIC columns.[4]

Other Derivatization Reagents

Besides AQC, other derivatization reagents have been employed for BMAA analysis, including dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).[12][15]

  • Dansyl Chloride: Provides a comparable alternative to AQC-based methods.[12] The use of a ¹⁵N-labeled BMAA internal standard with dansyl chloride derivatization has been shown to improve quantification accuracy and stability compared to deuterated standards.[12]

  • FMOC-Cl: Has been successfully used for the analysis of BMAA and its isomers in surface water samples with high sensitivity.[3][15]

The Crucial Role of Internal Standards

Regardless of the chosen method, the use of a stable isotope-labeled (SIL) internal standard is non-negotiable for accurate quantification. SIL internal standards, such as ¹⁵N-BMAA or ¹³C¹⁵N₂–BMAA, co-elute with the analyte and experience similar matrix effects and ionization suppression.[12][16] This allows for the correction of these variations, leading to more accurate and precise results. The use of deuterated standards has been suggested to potentially lead to false-negative results in some instances.[12]

Logical Framework for Method Validation

Validation_Framework cluster_core Core Validation Parameters cluster_robust Robustness & Reliability cluster_application Application & Fitness-for-Purpose Accuracy Accuracy Ruggedness Inter-Laboratory Validation Accuracy->Ruggedness Precision Precision Precision->Ruggedness Specificity Specificity (Isomer Separation) Specificity->Ruggedness LOD Limit of Detection (LOD) LOD->Ruggedness LOQ Limit of Quantification (LOQ) LOQ->Ruggedness Linearity Linearity & Range Linearity->Ruggedness Validation_Goal Trustworthy & Defensible Data Ruggedness->Validation_Goal Stability Analyte Stability Stability->Validation_Goal Matrix Matrix Effect Evaluation Matrix->Validation_Goal Real_Samples Analysis of Real-World Samples Method_Comparison Comparison with Alternative Methods Real_Samples->Method_Comparison Method_Comparison->Validation_Goal

Caption: A logical framework illustrating the key pillars of a self-validating analytical method.

Conclusion and Future Directions

The second laboratory validation of the AQC-derivatization UPLC-MS/MS method represents a significant step forward in standardizing BMAA analysis. This guide has illuminated the technical underpinnings of this robust method, provided a detailed experimental protocol, and offered a critical comparison with alternative approaches.

For researchers in the field, the key takeaways are:

  • Method of Choice: The AQC-derivatization RPLC-MS/MS method is currently one of the most rigorously validated and reliable methods for BMAA quantification, particularly due to its superior isomeric separation.

  • Critical Considerations: Careful attention must be paid to sample preparation to avoid analyte loss, and the use of appropriate stable isotope-labeled internal standards is essential for accuracy.

  • Method Selection: The choice of an analytical method should be guided by the specific research question, the sample matrix, and a thorough understanding of the method's performance characteristics. While HILIC offers a simpler workflow, its susceptibility to matrix effects and potential for lower detection rates in certain matrices must be carefully evaluated.

The ongoing development and validation of analytical methods are crucial for advancing our understanding of the role of BMAA in neurodegenerative diseases. Future efforts should focus on further inter-laboratory comparisons, the development of certified reference materials, and the continued refinement of methods to enhance sensitivity, throughput, and accessibility.

References

  • Glover, W. B., Mash, D. C., Murch, S. J., & Banack, S. A. (2021). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry. Neurotoxicity Research, 39(1), 107–116. [Link]

  • ResearchGate. (n.d.). Second Laboratory Validation of β-N-Methylamino-L-Alanine, N-(2aminoethyl)Glycine, and 2,4-Diaminobuytric Acid by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

  • Lo, C. C., & Twiner, M. J. (2018). Improved quantification of the cyanobacteria metabolite, β-methylamino-l-alanine (BMAA) using HPLC-MS/MS detection of its dansyl chloride derivative referenced to a 15N-labeled internal standard. Analytical Methods, 10(4), 385-395. [Link]

  • Wang, L., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 399. [Link]

  • Bishop, C. L., & Murch, S. J. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst, 145(15), 4998-5017. [Link]

  • Banack, S. A., & Murch, S. J. (2020). Is Exposure to BMAA a Risk Factor for Neurodegenerative Diseases? A Response to a Critical Review of the BMAA Hypothesis. Neurotoxicity Research, 38(3), 635-650. [Link]

  • Kim, S. Y., et al. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and geographical distributions in aquatic ecosystems. Chemosphere, 366, 143487. [Link]

  • McCarron, P., et al. (2022). Improved Sample Preparation for β-N-Methylamino-l-Alanine (BMAA) Analysis by Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry and Assessment of Freshwater Cyanobacterial Cultures from Aotearoa New Zealand. Environmental Science & Technology, 56(4), 2499–2509. [Link]

  • Faassen, E. J., et al. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36363. [Link]

  • Faassen, E. J., Gillissen, F., & Lürling, M. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36363. [Link]

  • ResearchGate. (n.d.). A new method for analysis of underivatized free β-methylamino-alanine: Validation and method comparison. Retrieved from [Link]

  • Vo Duy, S., et al. (2019). Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PLoS ONE, 14(8), e0220557. [Link]

  • Spáčil, Z., et al. (2010). Analytical protocol for identification of BMAA and DAB in biological samples. Analyst, 135(1), 127-132. [Link]

  • Faassen, E. J., Gillissen, F., & Lürling, M. (2012). A comparative study on three analytical methods for the determination of the neurotoxin BMAA in cyanobacteria. KNAW pure. [Link]

  • Vo Duy, S., et al. (2019). Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PLoS ONE, 14(8), e0220557. [Link]

  • Triantis, T. M., et al. (n.d.). Neurotoxin BMAA And Its Isomeric Amino Acids In Cyanobacteria And Spirulina Food Supplements. Retrieved from [Link]

  • Kerr, G., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 565. [Link]

  • ResearchGate. (n.d.). Analytical protocol for identification of BMAA and DAB in biological samples. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Dodecanoyl-alanine

Introduction N-Dodecanoyl-alanine, also known as N-Lauroyl-L-alanine, is an amino acid derivative increasingly utilized in biochemical and pharmaceutical research.[1] Its amphiphilic nature, stemming from a hydrophilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Dodecanoyl-alanine, also known as N-Lauroyl-L-alanine, is an amino acid derivative increasingly utilized in biochemical and pharmaceutical research.[1] Its amphiphilic nature, stemming from a hydrophilic alanine head and a hydrophobic dodecanoyl tail, makes it valuable in drug delivery systems and as a surfactant.[1][2] As with any laboratory chemical, ensuring its proper disposal is not merely a regulatory formality but a critical component of a robust safety culture and environmental stewardship. This guide provides a procedural framework for the safe handling and disposal of N-Dodecanoyl-alanine, grounding every recommendation in established safety protocols and regulatory principles.

Part 1: Hazard Assessment and Chemical Profile

Before outlining disposal procedures, a thorough understanding of the compound's characteristics is essential. While N-Dodecanoyl-alanine is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize that the absence of a hazard classification does not equate to an absence of risk.[3] Comprehensive toxicological data for many research chemicals is often unavailable.[3][4] Therefore, we must operate under the precautionary principle , treating the substance with the care required of a potentially hazardous material.

The primary disposal pathway is determined by the material's physical and chemical properties, as well as any other substances it may be mixed with.

PropertyInformationSource(s)
Chemical Name N-Dodecanoyl-L-alanine; N-Lauroyl-L-alanine
Common CAS Number 52558-74-4[1]
Molecular Formula C15H29NO3[5]
Appearance Solid
GHS/OSHA Hazard Not classified as a hazardous substance or mixture.[3][6]
Stability Stable under normal conditions.[6]
Incompatibilities Strong oxidizing agents.[6]
Hazardous Decomposition Combustion may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx).[6][7]

Part 2: Core Disposal Protocols

The fundamental principle governing all chemical disposal is adherence to local, state, and federal regulations.[3] Institutional Environmental Health & Safety (EHS) departments are the ultimate authority on specific procedures for your location.

Guiding Principle: Prohibit Sewer Disposal

A significant recent development in environmental regulation is the EPA's ban on the sewering of hazardous waste pharmaceuticals.[8][9] While N-Dodecanoyl-alanine is not formally listed as a hazardous waste, adopting this "no-drain" policy as a universal best practice for all research chemicals is a hallmark of a responsible laboratory. This approach mitigates the risk of introducing poorly characterized compounds into aquatic ecosystems.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps to determine the correct disposal stream for N-Dodecanoyl-alanine waste.

G N-Dodecanoyl-alanine Disposal Workflow cluster_0 Waste Assessment cluster_1 Disposal Streams start Identify Waste Containing N-Dodecanoyl-alanine is_solid Is the waste a pure solid or on solid media? start->is_solid is_solution Is the waste a solution? start->is_solution is_ppe Is it contaminated PPE or labware? start->is_ppe solid_waste Collect in a sealed container. Label as 'Non-Hazardous Chemical Waste'. Transfer to EHS/Waste Contractor. is_solid->solid_waste Yes liquid_waste_check Is the solvent a listed hazardous waste (e.g., flammable, toxic)? is_solution->liquid_waste_check Yes ppe_check Is it grossly contaminated (e.g., from a spill)? is_ppe->ppe_check Yes haz_liquid Collect in a compatible, sealed container. Label as 'Hazardous Waste' with all components. Transfer to EHS. liquid_waste_check->haz_liquid Yes nonhaz_liquid Collect in a sealed container. Label as 'Non-Hazardous Chemical Waste'. Transfer to EHS/Waste Contractor. liquid_waste_check->nonhaz_liquid No gross_ppe Bag and treat as solid chemical waste. ppe_check->gross_ppe Yes minor_ppe Dispose of according to institutional policy for non-hazardous lab trash. ppe_check->minor_ppe No gross_ppe->solid_waste

Caption: Decision workflow for segregating N-Dodecanoyl-alanine waste.

Part 3: Step-by-Step Disposal Methodologies

Method 1: Disposal of Solid N-Dodecanoyl-alanine

This procedure applies to unused or expired pure compounds.

  • Containerization : Place the solid waste into a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice. Do not use repurposed food containers.

  • Labeling : Affix a waste label to the container. The label must clearly state:

    • "Waste N-Dodecanoyl-alanine"

    • CAS Number: 52558-74-4

    • An explicit statement: "For Chemical Waste Disposal"

    • Accumulation start date and your lab/name information.

  • Storage : Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizers.[6]

  • Disposal : Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor.[3]

Method 2: Disposal of Solutions Containing N-Dodecanoyl-alanine

The disposal of solutions is dictated entirely by the hazards of the solvent system.

  • Hazard Determination :

    • If the solvent is a listed hazardous material (e.g., methanol, acetonitrile, dichloromethane), the entire mixture must be treated as hazardous waste.

    • If the solvent is non-hazardous (e.g., aqueous buffers), the mixture can typically be managed as non-hazardous chemical waste.

  • Containerization : Collect the waste solution in a sealable, compatible liquid waste container. Ensure the container is appropriate for the solvent (e.g., glass for organic solvents).

  • Labeling : Label the container with the full chemical names of all components , including their approximate percentages. For hazardous waste, specific EPA codes may be required by your EHS office.

  • Disposal : Transfer the container to your EHS-designated waste collection area.

Method 3: Management of Contaminated Materials and Spills

Accidents happen. A clear, pre-defined spill response plan is essential.

Personal Protective Equipment (PPE) for Cleanup:

  • Eye Protection : Safety glasses or chemical splash goggles.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection : Lab coat.

  • Respiratory Protection : For a large spill of fine powder, a dust mask or respirator may be necessary to avoid inhalation.[3]

Spill Cleanup Protocol:

  • Secure the Area : Alert personnel in the immediate vicinity and restrict access.

  • Containment : Prevent the dispersion of dust.[3] Do not use a dry brush or towel, which can aerosolize the powder.

  • Cleanup : Gently cover the spill with an absorbent material like vermiculite or sand.[4] Carefully sweep the mixture into a dustpan and place it into a designated solid waste container.

  • Decontamination : Wipe the spill area with a damp cloth or paper towel. Be mindful not to create a liquid that runs off the bench.

  • Disposal : All cleanup materials (absorbent, contaminated gloves, towels) must be collected in a sealed bag or container and disposed of as solid chemical waste, following the procedure in Method 1.[4]

Part 4: Emergency First Aid

In case of accidental exposure, follow these immediate steps while seeking medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide assistance.[3]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Sodium N-dodecanoyl-L-alaninate . Natural Micron Pharm Tech. [Link]

  • Sodium N-dodecanoyl-L-alaninate | CAS 55535-58-5 . LookChem. [Link]

  • N-Dodecyl-L-alanine | CID 15919801 . PubChem, National Institutes of Health. [Link]

  • Chemical Properties of D-Alanine, N-propargyloxycarbonyl-, dodecyl ester . Cheméo. [Link]

  • Safety Data Sheet: N-Acetyl-DL-alanine . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: L-Alanine . Thermo Fisher Scientific. [Link]

  • 1926.1111 - 4-Aminodiphenyl . Occupational Safety and Health Administration. [Link]

  • 1915.1011 - 4-Aminodiphenyl . Occupational Safety and Health Administration. [Link]

  • Alanine (L-) Safety Data Sheet . Cambridge Commodities. [Link]

  • General Information <1052> Amino Acid Analysis . [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule . [Link]

  • EPA Hazardous Waste Codes . [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). [Link]

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